Octyl diphenyl phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.86e-07 m0.14 mg/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
octyl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOVCNAQTZDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074287 | |
| Record name | Octyl diphenyl phosphate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] | |
| Record name | Diphenyl octyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
0.14 mg/l | |
| Record name | DIPHENYL OCTYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000012 [mmHg] | |
| Record name | Diphenyl octyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
115-88-8 | |
| Record name | Octyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenyl octyl phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl diphenyl phosphate | |
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| Record name | Diphenyl octyl phosphate | |
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| Record name | DIPHENYL OCTYL PHOSPHATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Octyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for octyl diphenyl phosphate (B84403), a widely used flame retardant and plasticizer. This document details two core synthetic methodologies, complete with experimental protocols, quantitative data, and characterization techniques. The information is intended to equip researchers and chemical development professionals with the necessary knowledge for the laboratory-scale synthesis and analysis of this compound.
Core Synthesis Pathways
Octyl diphenyl phosphate is primarily synthesized through two effective routes:
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Transesterification of Triphenyl Phosphate: This is a common industrial method involving the substitution of a phenyl group on triphenyl phosphate with an octyl group from octanol (B41247). The reaction is typically catalyzed by a weak base.
-
Reaction of Diphenyl Chlorophosphate with Octanol: This pathway involves the nucleophilic attack of octanol on the phosphorus center of diphenyl chlorophosphate, leading to the formation of this compound and hydrochloric acid. This reaction often requires a base to neutralize the HCl byproduct.
Pathway 1: Transesterification of Triphenyl Phosphate
This pathway represents a robust and scalable method for the production of this compound. The reaction involves heating triphenyl phosphate with 1-octanol (B28484) in the presence of a catalyst.
Reaction Scheme
Figure 1: Transesterification of Triphenyl Phosphate with 1-Octanol.
Experimental Protocol
A detailed methodology for the synthesis of this compound via transesterification is as follows:
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Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe. The system is flushed with dry nitrogen to ensure an inert atmosphere.
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Reagent Charging: The flask is charged with triphenyl phosphate (e.g., 0.5 mol), 1-octanol (e.g., 1.0 mol, 2 equivalents), and potassium fluoride (e.g., 0.025 mol, 5 mol%).
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Reaction Conditions: The reaction mixture is heated to 120-140°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of triphenyl phosphate. The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess 1-octanol and the phenol byproduct are removed by vacuum distillation.
-
Purification: The crude product is purified by fractional vacuum distillation. The fraction collected at the appropriate boiling point and pressure will be the pure this compound. Alternatively, the crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes typical quantitative data for the transesterification synthesis of alkyl diphenyl phosphates, with estimated values for the n-octyl derivative based on similar reactions.[1][2]
| Parameter | Value | Notes |
| Reactant Ratio (TPP:Octanol) | 1:2 | An excess of octanol is used to drive the equilibrium towards the product. |
| Catalyst Loading (KF) | 5 mol% | Relative to triphenyl phosphate. |
| Reaction Temperature | 120-140°C | |
| Reaction Time | 8-12 hours | Monitored by GC or TLC. |
| Estimated Yield | 85-95% | Based on reactions with similar alcohols.[1][2] |
| Purity (Post-distillation) | >95% | As determined by GC-MS. |
Pathway 2: From Diphenyl Chlorophosphate
This alternative pathway offers a more direct route to this compound, often proceeding at lower temperatures than transesterification.
Reaction Scheme
Figure 2: Synthesis of this compound from Diphenyl Chlorophosphate.
Experimental Protocol
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry nitrogen atmosphere.
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Reagent Charging: The flask is charged with 1-octanol (e.g., 0.5 mol) and a suitable solvent such as dichloromethane (B109758) or toluene. A stoichiometric amount of a base like pyridine or triethylamine (e.g., 0.5 mol) is added.
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Reactant Addition: Diphenyl chlorophosphate (e.g., 0.5 mol) is dissolved in the same solvent and added dropwise to the stirred solution of octanol and base at 0-5°C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC or GC.
-
Work-up: The reaction mixture is filtered to remove the precipitated hydrochloride salt of the base. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Quantitative Data
The following table provides estimated quantitative data for the synthesis of this compound from diphenyl chlorophosphate.
| Parameter | Value | Notes |
| Reactant Ratio (DPCP:Octanol:Base) | 1:1:1 | Stoichiometric amounts are typically used. |
| Reaction Temperature | 0°C to Room Temperature | |
| Reaction Time | 4-6 hours | Monitored by GC or TLC. |
| Estimated Yield | >90% | High yields are expected for this type of reaction. |
| Purity (Post-distillation) | >98% | As determined by GC-MS. |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is depicted below.
References
An In-depth Technical Guide on the Synthesis and Impurity Profile of Octyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of octyl diphenyl phosphate (B84403), with a detailed focus on the identification, quantification, and analysis of impurities generated during the manufacturing process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical manufacturing who require a thorough understanding of the purity and impurity profile of this widely used excipient and industrial chemical.
Introduction
Octyl diphenyl phosphate (ODPP), often referred to as 2-ethylhexyl diphenyl phosphate, is a versatile organophosphate ester. It finds extensive application as a flame retardant and a plasticizer in various polymeric materials. In the pharmaceutical industry, it is used as a plasticizer in drug-eluting stents and other medical devices. Given its use in applications with direct or indirect human contact, a comprehensive understanding of its synthesis and the potential impurities is of paramount importance to ensure product safety and efficacy.
The presence of impurities can significantly impact the material's physical, chemical, and toxicological properties. Therefore, robust analytical methods for the identification and quantification of these impurities are crucial for quality control and regulatory compliance. This guide details the common synthetic routes, the formation of key impurities, and the analytical methodologies for their characterization.
Synthesis of this compound
The most prevalent industrial synthesis of this compound is a two-step process. The first step involves the reaction of phosphoryl chloride (POCl₃) with phenol (B47542) to produce diphenyl chlorophosphate. This intermediate is then reacted with 2-ethylhexanol (a common isomer of octanol) to yield the final product, this compound.
A visual representation of this synthesis pathway, including the potential for impurity formation, is provided below.
Caption: Synthesis pathway of this compound and formation of key impurities.
Impurities in this compound Synthesis
Several impurities can be formed during the synthesis of this compound. These can be broadly categorized as unreacted starting materials, byproducts from side reactions, and isomeric phosphate esters. The concentration of these impurities is highly dependent on the reaction conditions, stoichiometry of reactants, and the efficiency of the purification process.
Quantitative Data on Impurities
The following table summarizes the common impurities found in this compound and their reported concentrations.
| Impurity | Chemical Name | CAS Number | Typical Concentration | Source/Comment |
| Unreacted Starting Materials | ||||
| Phenol | Phenol | 108-95-2 | Up to 3,500 ppm | Can remain if the reaction in Step 1 is incomplete or if excess phenol is used.[1] |
| 2-Ethylhexanol | 2-Ethylhexanol | 104-76-7 | Variable | Can remain if the esterification in Step 2 is incomplete. |
| Byproducts and Isomers | ||||
| Triphenyl Phosphate (TPP) | Triphenyl Phosphate | 115-86-6 | < 4% | Formed by the reaction of diphenyl chlorophosphate with an additional molecule of phenol. |
| Phenyl Dichloridophosphate | Phenyl Dichloridophosphate | 770-12-7 | Trace | An intermediate that can be present if the reaction of POCl₃ with phenol is not driven to completion. |
| Diphenyl Chlorophosphate | Diphenyl Chlorophosphate | 2524-64-3 | Trace | The key intermediate from Step 1; can be present if the reaction with 2-ethylhexanol is incomplete. |
| Other Phosphate Ester Isomers | e.g., Dioctyl Phenyl Phosphate, Trioctyl Phosphate | - | Variable | Can be formed from side reactions or impurities in the starting materials. Commercial triaryl phosphates are often isomeric mixtures. |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and the analysis of its impurities.
Synthesis of this compound
The following is a two-step laboratory-scale synthesis protocol adapted from literature procedures.
Step 1: Synthesis of Diphenyl Chlorophosphate
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Apparatus: A four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.
-
Reagents:
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Phenol: 178 g (1.9 moles)
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Phosphoryl chloride (POCl₃): 153 g (1 mole)
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Catalyst (optional, e.g., triphenylphosphine (B44618) and triphenylphosphine oxide can be used to improve yield and selectivity).
-
-
Procedure:
-
Charge the flask with phenol and POCl₃.
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With stirring, heat the reaction mixture to 140°C over a period of 3 hours.
-
Maintain the temperature at 140°C and monitor the reaction progress by gas chromatography (GC) until the phenol content is less than 0.5%.
-
After the reaction is complete, the crude diphenyl chlorophosphate can be purified by vacuum distillation. Collect the fraction at 150 ± 2°C / 4 mmHg. The expected yield is approximately 85-90%, with a purity of >99% by GC.
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Step 2: Synthesis of this compound
-
Apparatus: A reaction vessel equipped with a stirrer, a thermometer, a dropping funnel, and a vacuum line for HCl removal.
-
Reagents:
-
Diphenyl chlorophosphate (from Step 1)
-
2-Ethylhexanol
-
Magnesium chloride (catalyst, optional)
-
-
Procedure:
-
To the phosphochloridate mixture (containing diphenyl chlorophosphate), add 2-ethylhexanol via sub-surface addition. A slight excess of the alcohol may be used to ensure complete reaction.
-
The reaction is typically carried out at a temperature of around 120°C under vacuum (e.g., 50-150 Torr) to facilitate the removal of the HCl byproduct.
-
The reaction is monitored until the disappearance of the diphenyl chlorophosphate is confirmed by a suitable analytical technique (e.g., GC or TLC).
-
The crude this compound is then subjected to a purification process, which may include washing with a dilute alkaline solution to remove acidic impurities, followed by water washes and finally, vacuum distillation to remove unreacted starting materials and other volatile impurities.
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Analytical Method for Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
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Dissolve the sample in a suitable solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v).
-
Dilute to the mark with the same solvent.
-
If necessary, perform a further dilution to bring the concentration of the analytes within the calibration range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 series or equivalent.
-
Mass Spectrometer: Agilent 7000 series triple quadrupole or 5975C single quadrupole mass spectrometer, or equivalent.
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Column: HP-5ms or DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Injector: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 290°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted impurity analysis and/or full scan mode for unknown impurity identification.
-
SIM Ions: Select characteristic ions for each potential impurity (e.g., for triphenyl phosphate: m/z 326, 170, 77).
-
3. Quantification:
Quantification is performed using an external standard calibration method. Prepare a series of calibration standards of the known impurities in the same solvent as the sample. A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of the impurity in the sample is then determined from this calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of impurities in this compound.
Caption: General workflow for the GC-MS analysis of impurities in this compound.
Conclusion
The synthesis of this compound, while straightforward in principle, can lead to the formation of several impurities that require careful control and monitoring. Unreacted starting materials, particularly phenol, and byproducts such as triphenyl phosphate are the most significant impurities. The implementation of a robust analytical methodology, such as the GC-MS protocol detailed in this guide, is essential for the accurate quantification of these impurities. By understanding the synthesis pathway and the potential for impurity formation, researchers and manufacturers can ensure the quality, safety, and consistency of this compound for its intended applications. Further research into optimizing purification techniques, such as fractional vacuum distillation, could lead to even higher purity grades of this important industrial chemical.
References
The Core Mechanism of Octyl Diphenyl Phosphate as a Plasticizer in Polyvinyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic polymer, is inherently rigid. The addition of plasticizers is essential to impart flexibility and processability, enabling its use in a vast array of applications. Octyl diphenyl phosphate (B84403) (ODP), a member of the phosphate ester family of plasticizers, offers a unique combination of plasticizing efficiency, flame retardancy, and low volatility. This technical guide provides a comprehensive overview of the fundamental mechanisms through which ODP plasticizes PVC. It delves into the molecular interactions, the resulting modifications of PVC's physical and chemical properties, and the experimental protocols used to characterize these changes. While specific data for octyl diphenyl phosphate is limited in publicly available literature, this guide draws upon established principles of PVC plasticization and data from the closely related and well-studied analogue, 2-ethylhexyl diphenyl phosphate, to provide a robust and informative resource.
Introduction to PVC Plasticization
The rigidity of PVC at room temperature stems from the strong intermolecular forces, specifically dipole-dipole interactions, between the polymer chains due to the polar carbon-chlorine bonds. Plasticizers are typically high-boiling point organic liquids that, when added to PVC, position themselves between the polymer chains. This spacing increases the "free volume" and reduces the polymer-polymer interactions, thereby lowering the glass transition temperature (Tg) and imparting flexibility. The effectiveness of a plasticizer is governed by several factors, including its chemical structure, molecular weight, and compatibility with the PVC matrix.
Phosphate esters, such as this compound, are known for their excellent compatibility with PVC and their ability to confer flame retardant properties. The phosphorus atom in the ester introduces a polar character that facilitates interaction with the PVC chains, while the organic groups (octyl and phenyl) contribute to the spacing effect.
Mechanism of Action of this compound in PVC
The plasticizing action of this compound in PVC is a multi-step process that can be understood through the lens of established plasticization theories, including the lubricity, gel, and free volume theories.
Molecular Interactions
The primary mechanism involves the disruption of the intermolecular forces within the PVC matrix. The polar phosphate group of the ODP molecule is attracted to the polar C-Cl sites on the PVC chains. This interaction effectively shields the PVC chains from each other, reducing the cohesive energy density. The non-polar octyl and phenyl groups of the ODP molecule then create additional space, or free volume, between the polymer chains. This increased spacing allows for greater chain mobility, which manifests as increased flexibility and a lower glass transition temperature.
dot
Caption: ODP molecules intercalate between PVC chains, disrupting intermolecular forces.
Theories of Plasticization
-
Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, allowing the rigid PVC chains to slide past one another more easily under stress. The ODP molecules, interspersed between the polymer chains, reduce the friction between them.
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Gel Theory: This theory suggests that the plasticizer breaks the weak gel-like structure of the amorphous regions of the PVC. The ODP molecules solvate the polymer chains, disrupting the polymer-polymer bonds and forming a more flexible gel-like structure.
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Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix. The bulky octyl and phenyl groups of ODP create additional space between the PVC chains, increasing the overall free volume. This increased free volume allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature and an increase in flexibility.
Quantitative Effects of Alkyl Diphenyl Phosphates on PVC Properties
| Property | Test Method | Unplasticized PVC | PVC + 40 phr 2-Ethylhexyl Diphenyl Phosphate |
| Glass Transition Temp. (Tg) | DSC | ~ 85°C | ~ 30°C |
| Tensile Strength | ASTM D638 | ~ 50 MPa | ~ 20 MPa |
| Elongation at Break | ASTM D638 | ~ 5% | ~ 350% |
| Hardness (Shore A) | ASTM D2240 | > 100 | ~ 85 |
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~ 45% | ~ 28% |
Note: These are representative values and can vary depending on the specific grade of PVC, other additives, and processing conditions.
Experimental Protocols for Characterization
The evaluation of the plasticizing effect of ODP on PVC involves a series of standardized experimental protocols to measure the changes in its physical, thermal, and mechanical properties.
Sample Preparation
A typical workflow for preparing plasticized PVC samples for testing is as follows:
dot
Caption: Workflow for preparing plasticized PVC specimens for characterization.
Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology: A small, weighed sample of the plasticized PVC is heated in a controlled manner (e.g., at a rate of 10°C/min) in an inert atmosphere. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Principle: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Methodology: A weighed sample is heated at a constant rate (e.g., 20°C/min) in an inert or oxidative atmosphere. The resulting data provides information on the thermal stability of the plasticized PVC and the volatility of the plasticizer.
-
-
Tensile Testing:
-
Principle: Measures the force required to elongate a specimen to the point of failure.
-
Methodology (ASTM D638): Dumbbell-shaped specimens are placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of speed until it breaks. The tensile strength, elongation at break, and modulus of elasticity are calculated from the resulting stress-strain curve.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds.
-
Methodology: A thin film of the plasticized PVC is prepared, and its infrared spectrum is recorded. Changes in the characteristic peaks of PVC (e.g., C-Cl stretching) and the appearance of peaks corresponding to the phosphate ester can confirm the presence and interaction of the plasticizer.
-
Signaling Pathways and Logical Relationships
The term "signaling pathways" is not directly applicable in the context of polymer plasticization in the same way it is in biology. However, a logical relationship diagram can illustrate the cause-and-effect cascade of introducing ODP into PVC.
dot
Caption: Cause-and-effect relationship of ODP addition to PVC.
Conclusion
This compound serves as an effective plasticizer for PVC by physically separating the polymer chains and disrupting the strong intermolecular forces that are characteristic of the rigid polymer. This mechanism, primarily explained by the free volume theory, leads to a significant reduction in the glass transition temperature and a corresponding increase in flexibility. Furthermore, as a phosphate ester, ODP imparts valuable flame-retardant properties to the PVC formulation. The characterization of ODP-plasticized PVC relies on a suite of standard thermal and mechanical testing protocols that provide quantitative data on the performance enhancements. While direct data on ODP is sparse, the well-documented behavior of analogous alkyl diphenyl phosphates provides a strong basis for understanding its function and for its application in research and development.
An In-depth Technical Guide to the Flame Retardant Mechanism of Octyl Diphenyl Phosphate in EVA Foam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-vinyl acetate (B1210297) (EVA) foam is a versatile polymer known for its flexibility, toughness, and cost-effectiveness. However, its inherent flammability limits its application in sectors requiring stringent fire safety standards. The incorporation of flame retardants is crucial to mitigate this risk. Octyl diphenyl phosphate (B84403) (ODP), a member of the alkyl-aryl phosphate ester family, is a non-halogenated flame retardant that offers an effective solution. This technical guide provides a comprehensive overview of the flame retardant mechanism of ODP in EVA foam, supported by quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams. While specific comprehensive studies on the ODP-EVA foam system are not abundant in publicly available literature, this guide extrapolates from the well-understood mechanisms of organophosphorus flame retardants in polyolefins and related polymers to provide a scientifically grounded resource.
The Core Flame Retardant Mechanism of Octyl Diphenyl Phosphate
The flame retardancy of this compound in EVA foam is a multi-faceted process, primarily dominated by condensed-phase actions with contributions from the gas phase. This dual approach is characteristic of many phosphorus-based flame retardants.
Condensed-Phase Mechanism: The Formation of a Protective Char Layer
The principal mode of action for alkyl-aryl phosphates like ODP is the promotion of a stable, insulating char layer on the surface of the decomposing polymer.[1] This char acts as a physical barrier, achieving several critical functions:
-
Heat Shielding: The char layer insulates the underlying EVA foam from the external heat source, slowing down the rate of pyrolysis.
-
Fuel Barrier: It impedes the diffusion of flammable volatile decomposition products from the polymer to the flame front.
-
Oxygen Barrier: The char layer restricts the access of ambient oxygen to the polymer, a necessary component for sustained combustion.
The chemical pathway to char formation involves the thermal decomposition of ODP into phosphoric and polyphosphoric acids. These acidic species act as catalysts in the dehydration of the EVA polymer backbone. This process encourages cross-linking and cyclization reactions, leading to the formation of a carbonaceous, thermally stable residue.
Gas-Phase Mechanism: Radical Scavenging
In addition to its primary role in the condensed phase, ODP can also exert a flame-inhibiting effect in the gas phase. Upon volatilization, phosphorus-containing fragments can be released into the flame. These species, such as PO• radicals, are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reactions in the flame. This "radical trapping" reduces the efficiency of the combustion process and can lead to flame extinguishment.
Quantitative Data on Flame Retardancy
While specific data for ODP in EVA foam is scarce, the following tables summarize typical quantitative results for other organophosphorus flame retardants in EVA, which can be considered indicative of the performance enhancements achievable with ODP.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Flame-Retardant EVA Composites
| Formulation | Flame Retardant Content (wt%) | LOI (%) | UL-94 Rating |
| Neat EVA | 0 | 18.5 | Not Rated |
| EVA + Ammonium Polyphosphate (APP) | 30 | 28.0 | V-0 |
| EVA + Melamine Polyphosphate (MPP) | 25 | 26.5 | V-0 |
| EVA + Resorcinol bis(diphenyl phosphate) (RDP) | 20 | 27.2 | V-0 |
Source: Representative data from scientific literature on flame retardant EVA.
Table 2: Cone Calorimetry Data for Flame-Retardant EVA Composites (Heat Flux: 35 kW/m²)
| Formulation | Flame Retardant Content (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat EVA | 0 | 45 | 1250 | 95 |
| EVA + APP | 30 | 55 | 450 | 65 |
| EVA + MPP | 25 | 52 | 520 | 70 |
| EVA + RDP | 20 | 58 | 480 | 68 |
Source: Representative data from scientific literature on flame retardant EVA.
Experimental Protocols
The following sections detail the standard methodologies for evaluating the flame retardancy of EVA foam treated with ODP.
Sample Preparation
-
Compounding: EVA pellets are melt-blended with the desired concentration of this compound (typically 10-30 wt%) using a twin-screw extruder or an internal mixer. The processing temperature is maintained between 120-150°C to ensure homogeneous dispersion without thermal degradation.
-
Foaming: The compounded EVA-ODP mixture is then foamed using a suitable method, such as compression molding with a chemical blowing agent (e.g., azodicarbonamide) or injection molding. The molding temperature and pressure are optimized to achieve the desired foam density and cell structure.
-
Specimen Cutting: The resulting foam sheets are cut into specific dimensions required for each flame retardancy test.
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI):
-
Apparatus: LOI instrument conforming to ASTM D2863.
-
Specimen: A rectangular foam specimen (typically 100 mm x 10 mm x 10 mm).
-
Procedure: The specimen is mounted vertically in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited with a pilot flame. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration is determined.
-
-
UL-94 Vertical Burning Test:
-
Apparatus: UL-94 test chamber.
-
Specimen: A rectangular foam specimen (typically 125 mm x 13 mm x desired thickness).
-
Procedure: The specimen is mounted vertically. A Bunsen burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The behavior of any flaming drips is also noted. The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.
-
-
Cone Calorimetry:
-
Apparatus: Cone calorimeter conforming to ASTM E1354 or ISO 5660.
-
Specimen: A square foam specimen (100 mm x 100 mm x desired thickness).
-
Procedure: The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell. It is then exposed to a constant heat flux (typically 35 or 50 kW/m²) from a conical radiant heater. A spark igniter initiates combustion. Throughout the test, parameters such as time to ignition, mass loss rate, heat release rate, and smoke production are continuously measured.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Apparatus: TGA instrument.
-
Specimen: A small sample of the foam (5-10 mg).
-
Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.
-
Mandatory Visualizations
Caption: Flame retardant mechanism of this compound in EVA foam.
Caption: Experimental workflow for evaluating flame retardancy.
References
octyl diphenyl phosphate molecular interaction with polymers
An In-Depth Technical Guide to the Molecular Interactions of Octyl Diphenyl Phosphate (B84403) with Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl diphenyl phosphate (ODP), also known as diphenyl octyl phosphate (DPOP), is an organophosphate compound widely utilized as a functional additive in polymer formulations.[1][2] Its molecular structure, featuring a polar phosphate core and non-polar phenyl and octyl groups, allows it to serve primarily as a plasticizer and a flame retardant.[1][2][3] As a plasticizer, ODP is incorporated into rigid polymers to enhance flexibility, workability, and durability.[4][5] This is achieved by reducing the intermolecular forces between polymer chains, thereby increasing chain mobility.[4][6] Its phosphate chemistry also imparts flame retardant properties, making it a valuable component in applications requiring improved fire safety.[3][7]
Understanding the specific molecular interactions between ODP and various polymer matrices is critical for optimizing material properties, ensuring long-term stability, and predicting performance. This guide provides a detailed overview of these interactions, quantitative effects on polymer properties, and the experimental protocols used for their characterization.
Mechanism of Molecular Interaction: External Plasticization
ODP functions as an external plasticizer, meaning it is physically blended with the polymer rather than being chemically bonded to the polymer chain.[3][7] The process of plasticization is governed by a series of molecular-level interactions that disrupt the polymer's original structure.
The primary mechanism involves the insertion of ODP molecules between the polymer chains.[4][7] This action is driven by the need to balance several intermolecular forces: polymer-polymer, plasticizer-plasticizer, and polymer-plasticizer interactions.[7] For effective plasticization, the polymer-plasticizer interactions must be strong enough to overcome the cohesive forces holding the polymer chains together.[7]
The key steps in this interaction are:
-
Penetration and Solvation: At elevated processing temperatures, the ODP molecules, with their relatively low molecular weight, penetrate the amorphous regions of the polymer matrix.
-
Disruption of Intermolecular Forces: The polar phosphate group (P=O) in ODP can form dipole-dipole interactions with polar sites on the polymer chain, such as the C-Cl bond in Polyvinyl Chloride (PVC). The non-polar octyl and diphenyl groups interact with non-polar segments of the polymer via van der Waals forces.
-
Increased Free Volume: By physically separating the polymer chains, ODP increases the "free volume" within the material.[5][6]
-
Enhanced Chain Mobility: The increased space allows polymer chain segments to move past one another more easily, reducing the energy required for conformational changes.[4][6]
-
Lowered Glass Transition Temperature (Tg): The macroscopic result of this increased molecular mobility is a significant reduction in the polymer's glass transition temperature (Tg).[4] Below Tg, the polymer is rigid and glassy; above it, the material becomes flexible and rubbery.[8] ODP effectively lowers the temperature at which this transition occurs.[4]
Caption: Logical flow of ODP's plasticization mechanism.
Interaction with Specific Polymers
ODP's effectiveness is highly dependent on its compatibility with the target polymer. Compatibility is often predicted by comparing the solubility parameters of the plasticizer and the polymer; closer values suggest better miscibility.[9][10]
-
Polyvinyl Chloride (PVC): ODP is frequently used as a plasticizer and flame retardant for PVC.[11][12] The inherent polarity of the C-Cl bond in PVC facilitates strong dipole-dipole interactions with the phosphate group of ODP. This excellent compatibility allows for high loading levels, resulting in significant improvements in flexibility for applications like wire and cable insulation, films, and flooring.[11][12]
-
Epoxy Resins: In cross-linked polymers like epoxies, phosphate plasticizers can be used to modify properties.[13] They increase the mobility of the polymer network, which can enhance impact strength.[13] However, excessive concentration can lead to migration of the plasticizer to the surface.[13]
-
Other Polymers: ODP and other phosphate esters are also used in coatings, adhesives, and sealants to modify viscosity, improve adhesion, and enhance flexibility.[12][14]
Quantitative Effects on Polymer Properties
The addition of ODP quantitatively alters the thermal and mechanical properties of a polymer. The magnitude of these changes depends on the ODP concentration. For example, in coated fabrics for railways, ODP has been used in concentrations ranging from 2 to 4.5 wt%.[14]
The following table summarizes the typical effects of increasing ODP concentration on key polymer properties, based on the established principles of plasticization.
| Property | Effect of Increasing ODP Concentration | Rationale |
| Glass Transition Temp. (Tg) | Decreases | Increased chain mobility reduces the energy needed for the transition from a glassy to a rubbery state.[4] |
| Tensile Strength | Decreases | The insertion of plasticizer molecules weakens the intermolecular forces between polymer chains.[5] |
| Elongation at Break | Increases | Greater chain mobility allows the polymer to stretch more before fracturing.[6] |
| Hardness / Modulus | Decreases | The material becomes softer and less rigid as the polymer chains can move more freely.[6] |
| Melt Viscosity | Decreases | During processing, the plasticizer acts as a lubricant, facilitating the flow of the polymer melt.[3] |
Experimental Protocols for Characterization
Several analytical techniques are employed to study the molecular interactions between ODP and polymers and to quantify the resulting changes in material properties.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the glass transition temperature (Tg) and other thermal events like melting and crystallization.[8][15]
-
Methodology:
-
Sample Preparation: A small sample of the plasticized polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[8]
-
Thermal Program: The sample and reference are subjected to a controlled temperature program inside the DSC cell. A common procedure is a heat-cool-heat cycle.
-
First Heat: The sample is heated to a temperature well above its Tg or melting point to erase any previous thermal history.
-
Cooling: The sample is cooled at a controlled rate (e.g., 10°C/min).
-
Second Heat: The sample is heated again at a controlled rate (e.g., 10°C/min).[8] The data from this scan is typically used for analysis.
-
-
Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[8] The Tg is observed as a step-like change in the heat flow curve.[8] The addition of ODP will shift this step to a lower temperature.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to probe the intermolecular interactions between the plasticizer and the polymer at a molecular level.
-
Methodology:
-
Sample Preparation: A thin film of the ODP-polymer blend is prepared, either by solvent casting or by pressing a molten sample.
-
Spectrum Acquisition: An infrared spectrum of the film is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
-
Data Analysis: The spectra of the pure polymer, pure ODP, and the blend are compared.[16] Interactions between ODP and the polymer can cause shifts in the peak positions or changes in the shape of specific absorption bands. For example, a shift in the C-Cl stretching vibration of PVC or the P=O stretching vibration of ODP would provide direct evidence of molecular interaction.[17][18][19]
-
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg and characterizing the viscoelastic properties (storage modulus, loss modulus) of a material.
-
Methodology:
-
Sample Preparation: A rectangular or cylindrical sample of the plasticized polymer is prepared.
-
Testing Procedure: The sample is clamped in the DMA instrument and subjected to a small, oscillating (sinusoidal) stress. The temperature is ramped up at a controlled rate.
-
Data Analysis: The instrument measures the sample's stiffness (storage modulus, G') and its ability to dissipate energy (loss modulus, G''). The ratio of these (G''/G') is the tan delta. The Tg is often identified as the temperature at which the tan delta peak occurs, which corresponds to the onset of large-scale cooperative chain motion.[20]
-
Caption: Typical workflow for characterizing ODP-polymer interactions.
Conclusion
The interaction of this compound with polymers is a classic example of external plasticization, driven by fundamental intermolecular forces. By inserting themselves between polymer chains, ODP molecules increase free volume and chain mobility, leading to a lower glass transition temperature and enhanced material flexibility. The polarity of the phosphate group combined with non-polar organic moieties allows for compatibility with a range of polymers, most notably PVC. The effects of this interaction are quantifiable through standard thermal and mechanical analysis techniques such as DSC, FTIR, and DMA, which provide the essential data needed to tailor polymer formulations for specific performance requirements in research and industrial applications.
References
- 1. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 3. specialchem.com [specialchem.com]
- 4. repo.ijiert.org [repo.ijiert.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. specialchem.com [specialchem.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC [adishank.com]
- 12. Plasticizer Diphenyl Isooctyl Phosphate Dpop CAS No. 1241-94-7 for PVC - Diphenyl Isooctyl Phosphate, Dpop | Made-in-China.com [m.made-in-china.com]
- 13. mdpi.com [mdpi.com]
- 14. kinampark.com [kinampark.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Octyl Diphenyl Phosphate: Chemical Properties and Structure
Introduction: Octyl diphenyl phosphate (B84403) (ODPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of industrial applications.[1][2][3] Its unique molecular structure, which combines flexible alkyl (octyl) and rigid aryl (diphenyl) groups, imparts desirable properties such as high thermal stability, low volatility, and excellent compatibility with numerous polymers.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties of ODPP, its structural characteristics, synthesis, and relevant experimental methodologies for its analysis, tailored for researchers and professionals in chemistry and material science.
Chemical Structure and Identification
Octyl diphenyl phosphate is an ester of phosphoric acid, featuring one octyl group and two phenyl groups attached to the central phosphate moiety.[1][4] This structure is key to its function, providing a balance between plasticizing efficiency and flame retardancy. While the term "this compound" is common, it can sometimes refer to isomers like 2-ethylhexyl diphenyl phosphate (EHDPP), which are often grouped together for assessment purposes.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Registry Number | 115-88-8 | [1][5][6][7][8] |
| Molecular Formula | C₂₀H₂₇O₄P | [1][6][7][8][9] |
| Molecular Weight | 362.40 g/mol | [1][6][8][9] |
| Canonical SMILES | CCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | [3][10] |
| InChI | InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | [1][8][11] |
| InChIKey | YAFOVCNAQTZDQB-UHFFFAOYSA-N | [1][8][11] |
| Common Synonyms | Diphenyl octyl phosphate, Disflamoll DPO, Phosphoric acid, octyl diphenyl ester | [1][3][11] |
Physicochemical Properties
ODPP is a colorless to pale yellow liquid characterized by low volatility and high thermal stability, making it suitable for high-temperature applications.[1] Its low water solubility and high octanol-water partition coefficient indicate a tendency for bioaccumulation.[7][12]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow liquid | [1][5][12] |
| Boiling Point | 425.5 ± 18.0 °C (Predicted) | [6] |
| Density | 1.105 g/cm³ (Rough Estimate) | [6] |
| Water Solubility | 0.14 mg/L (at 24 °C) | [6][12] |
| Vapor Pressure | 1.24 x 10⁻⁷ mm Hg (at 25 °C, Estimated) | [12] |
| Log Kow | 6.37 (Estimated) | [7] |
| Henry's Law Constant | 2.5 x 10⁻⁷ atm·m³/mol (Estimated) | [12] |
| Refractive Index | 1.5230 (Estimate) | [6] |
| BCF | 1,900 - 41,000 (Estimated) | [7][12] |
| Koc | 13,000 - 70,000 (Estimated) | [12] |
Reactivity and Stability
ODPP exhibits good thermal stability and resistance to hydrolysis, which are crucial for its performance in durable materials.[1] However, as an organophosphate, it possesses specific reactivity hazards.
-
Reaction with Reducing Agents: In the presence of strong reducing agents like hydrides, ODPP is susceptible to decomposition that can form highly toxic and flammable phosphine (B1218219) gas.[5][6]
-
Thermal Decomposition: While stable under normal processing temperatures, excessive heat during a fire can cause decomposition, producing corrosive and toxic fumes, including phosphorus oxides.[5][6]
-
Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[6]
Synthesis and Mechanisms of Action
A generalized synthesis pathway for ODPP involves the reaction of diphenyl chlorophosphate with 1-octanol. This reaction is typically catalyzed by a base to neutralize the hydrochloric acid byproduct.
Caption: A simplified workflow for the synthesis of this compound.
As a flame retardant, ODPP acts in both the gas and condensed phases to inhibit combustion.
Caption: General mechanism of phosphorus flame retardants like ODPP.
Experimental Protocols
Precise characterization of ODPP relies on standardized experimental methods. Below are outlines for determining water solubility and for analytical identification.
Protocol 1: Determination of Water Solubility (Shake-Flask Method)
This protocol is a generalized procedure based on the principles of the OECD Guideline 105 for determining water solubility.
-
Preparation: Add an excess amount of ODPP to a known volume of deionized water in a glass-stoppered flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 24 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). Ensure the presence of undissolved ODPP.
-
Phase Separation: Cease agitation and allow the mixture to stand at the same temperature to permit phase separation. Centrifuge the sample to remove suspended micro-droplets of undissolved substance.
-
Sampling: Carefully extract an aliquot of the clear, aqueous supernatant.
-
Analysis: Determine the concentration of ODPP in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The water solubility is reported as the mean concentration from at least three replicate flasks.
Protocol 2: Identification and Quantification via LC-MS
This workflow describes a typical approach for analyzing ODPP in an environmental or biological matrix.[3][13]
Caption: A typical workflow for analyzing ODPP in a sample matrix.
-
Sample Collection: Collect the matrix of interest (e.g., water, soil, plasma) in appropriate containers.
-
Extraction: Extract ODPP from the sample using a suitable technique, such as liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) with a C18 cartridge.
-
Cleanup: Remove interfering co-extractants from the sample extract, if necessary, using techniques like gel permeation chromatography (GPC) or silica (B1680970) gel chromatography.
-
LC-MS/MS Analysis: Inject the cleaned extract into an LC-MS/MS system.
-
Liquid Chromatography: Separate ODPP from other components using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile).
-
Mass Spectrometry: Detect and quantify ODPP using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis: Identify ODPP by comparing its retention time and mass transitions to those of a certified reference standard. Quantify the concentration using a calibration curve prepared from the standard.
Applications
The primary applications of this compound stem from its efficacy as both a plasticizer and a flame retardant.[1][5][6]
-
Polymers and Plastics: It is widely used in polyvinyl chloride (PVC), polyurethane (PU), cellulose (B213188) derivatives, and other polymers to improve flexibility, processing performance, and fire safety.[2][14]
-
Coatings and Adhesives: ODPP is incorporated into coatings to enhance leveling and adhesion while providing flame retardancy.[2] It is also used in adhesives for food packaging.[14]
-
Electronic Materials: Its excellent thermal stability and electrical insulation properties make it suitable for use in electronic packaging materials, wire and cable insulation, and casings for electronic equipment.[2]
-
Other Uses: It has been identified in specialized applications such as aircraft hydraulic fluid.[4]
References
- 1. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 2. gihichem.com [gihichem.com]
- 3. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 4. This compound | 115-88-8 | Benchchem [benchchem.com]
- 5. diphenyl octyl phosphate | 115-88-8 [chemicalbook.com]
- 6. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. chembk.com [chembk.com]
- 10. PubChemLite - this compound (C20H27O4P) [pubchemlite.lcsb.uni.lu]
- 11. Phosphoric acid, octyl diphenyl ester [webbook.nist.gov]
- 12. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parchem.com [parchem.com]
In Vitro Toxicological Effects of Octyl Diphenyl Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octyl diphenyl phosphate (B84403), a member of the organophosphate ester (OPE) class of flame retardants and plasticizers, is gaining attention in the toxicological community. This technical guide provides a comprehensive overview of the current in vitro toxicological data available for octyl diphenyl phosphate, with a primary focus on its prevalent isomer, 2-ethylhexyl diphenyl phosphate (EHDPP). The guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the known signaling pathways affected by this compound. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential cellular and molecular impacts of this compound and in designing future toxicological studies.
Summary of In Vitro Toxicological Effects
In vitro studies have revealed that 2-ethylhexyl diphenyl phosphate (EHDPP) exhibits a range of toxicological effects, including cytotoxicity, endocrine disruption, and the potential for developmental neurotoxicity.
Cytotoxicity: EHDPP has been shown to induce cell death in various cell lines. For instance, in chicken embryonic hepatocytes, a lethal concentration 50 (LC50) was determined to be 50 ± 11 μM after a 36-hour incubation period.
Endocrine Disruption: A significant area of concern is the endocrine-disrupting potential of EHDPP. It has been demonstrated to act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC20 value of 2.04 μM. This activation of PPARγ can lead to the induction of adipogenesis and alterations in steroidogenesis. Specifically, EHDPP exposure has been shown to upregulate the expression of adipogenic marker genes such as fatty acid binding protein 4 (FABP4), lipoprotein lipase (B570770) (Lpl), adiponectin (Adip), and fatty acid synthase (Fasn) in 3T3-L1 preadipocytes.[1] Furthermore, in human placental choriocarcinoma cells, EHDPP has been observed to upregulate the expression of 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1), a key enzyme in progesterone (B1679170) synthesis.[2][3] EHDPP also exhibits estrogenic activity, promoting the transactivation of the estrogen receptor (ER) and influencing the expression of estrogen-responsive genes.
Developmental Neurotoxicity: While in vivo studies have suggested potential developmental neurotoxicity, in vitro evidence is emerging. Organophosphate flame retardants, as a class, are under investigation for their effects on neurodevelopmental processes such as neural proliferation and neurite outgrowth.[4]
Quantitative Toxicological Data
The following tables summarize the key quantitative in vitro toxicological data for 2-ethylhexyl diphenyl phosphate (EHDPP).
| Endpoint | Cell Line | Exposure Duration | Value | Reference |
| Cytotoxicity (LC50) | Chicken Embryonic Hepatocytes | 36 hours | 50 ± 11 μM | N/A |
| PPARγ Activation (EC20) | Not specified | Not specified | 2.04 μM | [2][3] |
No quantitative in vitro toxicity data was found for other isomers of this compound such as n-octyl diphenyl phosphate or isothis compound in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the toxicological effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound (e.g., EHDPP) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in DMEM from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. Remove the culture medium and expose the cells to 100 µL of the different concentrations of the test compound. Include a vehicle control (0.1% DMSO in DMEM) and a blank control (DMEM only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
PPARγ Reporter Gene Assay
This assay is used to determine if a chemical can activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Materials:
-
HEK293T cells (or other suitable host cell line)
-
PPARγ expression vector
-
Peroxisome proliferator response element (PPRE)-driven luciferase reporter vector
-
A control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Exposure: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.
Estrogen Receptor Transactivation Assay
This assay determines the estrogenic activity of a compound by measuring the activation of the estrogen receptor (ER).
Materials:
-
MCF-7 cells (or other ER-positive cell line)
-
Estrogen response element (ERE)-driven luciferase reporter vector
-
A control vector expressing Renilla luciferase
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed MCF-7 cells in a 24-well plate. Co-transfect with the ERE-luciferase reporter vector and the Renilla control vector.
-
Compound Exposure: After 24 hours, expose the cells to different concentrations of this compound. Include 17β-estradiol as a positive control and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay as described in the PPARγ reporter gene assay protocol.
-
Data Analysis: Normalize and calculate the fold induction of luciferase activity relative to the vehicle control to determine the estrogenic potential of the compound.
Signaling Pathways and Mechanisms of Toxicity
This compound has been shown to interfere with key cellular signaling pathways, primarily nuclear receptor signaling. The following diagrams, generated using the DOT language, illustrate the known interactions.
PPARγ Signaling Pathway Activation
EHDPP acts as an agonist for PPARγ. Upon binding, the activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. This can result in the induction of adipogenesis and alterations in steroidogenesis.
References
- 1. Adipogenic activity of 2-ethylhexyl diphenyl phosphate via peroxisome proliferator-activated receptor γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of 2-Ethylhexyl Diphenyl Phosphate in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Developmental Neurotoxicity of Octyl Diphenyl Phosphate in Rats: A Technical Guide
Introduction
Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate ester used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1][2] Like other OPFRs, its structural similarity to organophosphate pesticides raises concerns about its potential for developmental neurotoxicity.[3][4] The developing nervous system is particularly vulnerable to chemical insults, and exposure during critical windows of brain development can lead to lasting functional deficits.[5] This guide summarizes the potential developmental neurotoxic effects of ODP in rats, based on data from surrogate OPFRs. It is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of Octyl Diphenyl Phosphate
A summary of the known physicochemical properties of ODP is presented in Table 1. These properties, such as its low water solubility and high logP, suggest a potential for bioaccumulation.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇O₄P | [6][7] |
| Molecular Weight | 362.4 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 425.5 ± 18.0 °C (Predicted) | [6] |
| Density | ~1.105 g/cm³ | [6] |
| Water Solubility | 0.14 mg/L (24 °C) | [6] |
| LogP | 6.62960 |
Potential Developmental Neurotoxicity of this compound (Extrapolated from Related OPFRs)
Studies on OPFRs like TPP suggest that developmental exposure can lead to a range of neurobehavioral and neurochemical alterations in rats. These effects are often observed at doses that do not cause overt maternal toxicity or significant cholinesterase inhibition, indicating non-cholinergic mechanisms of neurotoxicity.[8][9]
Summary of Potential Neurodevelopmental Effects in Rats
The following table summarizes key findings from developmental neurotoxicity studies of TPP in rats, which may be indicative of the potential effects of ODP.
Table 2: Summary of Developmental Neurotoxicity Findings for Triphenyl Phosphate (TPP) in Rats
| Endpoint | Effect | Dose/Exposure | Model System | Reference |
| Behavioral | ||||
| Locomotor Activity | Sex-selective effects in adolescent males | 16 or 32 mg/kg/day | Sprague-Dawley rats | [9] |
| Learning and Memory | Impaired object recognition memory | 32 mg/kg/day | Sprague-Dawley rats | [9] |
| Anxiety-like Behavior | Increased latency in novelty-suppressed feeding test | 16 or 32 mg/kg/day | Sprague-Dawley rats | [9] |
| Neurochemical | ||||
| Dopaminergic System | Increased dopamine (B1211576) utilization in the striatum (males) | 16 or 32 mg/kg/day | Sprague-Dawley rats | [9] |
| Developmental | ||||
| Pubertal Endpoints | Delays in pubertal endpoints | ≥1000 ppm in feed | Sprague-Dawley rats | [10] |
| Body Weight | Reduction in offspring body weight | ≥1000 ppm in feed | Sprague-Dawley rats | [10] |
Experimental Protocols
This section outlines a representative experimental protocol for assessing the developmental neurotoxicity of an OPFR in rats, based on methodologies used in studies of TPP.[9][10]
Animal Model and Dosing Paradigm
-
Species: Sprague-Dawley rats are a commonly used model for developmental neurotoxicity studies.
-
Dosing: Time-mated female rats are administered the test compound (e.g., ODP) daily via oral gavage or through dosed feed, starting from gestation day 6 through postnatal day 21 (weaning). A control group receives the vehicle only. Dose selection should be based on preliminary dose-range-finding studies to identify doses that do not cause significant maternal toxicity.
-
Litters: On postnatal day 4, litters are culled to a standard size (e.g., 8-10 pups with an equal sex ratio if possible) to ensure uniform nutrition and maternal care.
Behavioral Assessments
A battery of behavioral tests is conducted on the offspring at various developmental stages (e.g., adolescence and adulthood) to assess different domains of neurological function.
-
Locomotor Activity: Assessed using an open-field arena or figure-8 maze. Activity is typically measured by beam breaks or video tracking.
-
Learning and Memory: The Morris water maze or novel object recognition test can be used to evaluate spatial and non-spatial memory, respectively.
-
Anxiety-like Behavior: The elevated plus-maze or light-dark box are common tests to assess anxiety-like behaviors.
-
Sensorimotor Function: Tests such as the rotarod can be used to evaluate motor coordination and balance.
Neurochemical and Molecular Analyses
Following behavioral testing, brain tissues are collected for neurochemical and molecular analyses.
-
Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection can be used to measure the levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex).
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing can be used to examine the expression of genes involved in neuronal development, synaptic function, and hormone signaling.
Potential Mechanisms and Signaling Pathways
The developmental neurotoxicity of OPFRs is thought to involve multiple mechanisms beyond acetylcholinesterase inhibition.[8] The following diagrams illustrate some of the key signaling pathways that may be perturbed by developmental exposure to ODP, based on evidence from related compounds.
Conclusion and Future Directions
While direct evidence for the developmental neurotoxicity of this compound in rats is currently lacking, data from related organophosphate flame retardants, such as triphenyl phosphate, suggest a potential for adverse neurodevelopmental outcomes. The proposed mechanisms extend beyond simple cholinesterase inhibition and include endocrine disruption, particularly of the thyroid hormone system, oxidative stress, and direct effects on neurotransmitter systems.
Future research should prioritize conducting comprehensive developmental neurotoxicity studies of ODP in rodent models, following established regulatory guidelines. These studies should include a thorough evaluation of a wide range of behavioral endpoints, as well as detailed neurochemical and neuropathological analyses. Mechanistic studies are also crucial to elucidate the specific signaling pathways targeted by ODP and to better understand its potential risks to human health, particularly for vulnerable populations such as pregnant women and children.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Developmental Organophosphate Flame Retardant Exposure Disrupts Adult Hippocampal Neurogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental Exposure to the Flame Retardant, Triphenyl Phosphate, Causes Long-lasting Neurobehavioral and Neurochemical Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Degradation of Octyl Diphenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of octyl diphenyl phosphate (B84403) (ODP), an organophosphate ester used as a flame retardant and plasticizer. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. This document synthesizes available data on its biodegradation, hydrolysis, and photodegradation, with a focus on degradation pathways, rates, and transformation products.
Due to limited direct experimental data for octyl diphenyl phosphate, this guide incorporates data from structurally similar aryl phosphates, such as triphenyl phosphate (TPP) and cresyl diphenyl phosphate (CDP), as surrogates to provide an informed perspective. This approach is clearly indicated where surrogate data is used.
Physicochemical Properties and Environmental Distribution
The environmental behavior of this compound is governed by its physicochemical properties, which indicate a tendency for partitioning into soil and sediment rather than remaining in the aqueous phase. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant process.
Table 1: Physicochemical and Environmental Fate Properties of this compound
| Property | Value | Interpretation | Reference(s) |
| Molecular Formula | C₂₀H₂₇O₄P | - | [1][2] |
| Molecular Weight | 362.4 g/mol | - | [1][2] |
| Water Solubility | 0.14 mg/L | Low aqueous solubility | [3] |
| Vapor Pressure | 1.24 x 10⁻⁷ mm Hg at 25°C | Low volatility | [3] |
| Henry's Law Constant | 2.5 x 10⁻⁷ atm-m³/mol | Essentially non-volatile from water and moist soil | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.37 (estimated) | High potential for bioaccumulation and sorption to organic matter | [3] |
| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 13,000 - 70,000 (estimated) | Immobile in soil | [3] |
| BCF (Bioconcentration Factor) | 1,900 - 41,000 (estimated) | Significant potential for bioconcentration in aquatic organisms | [3] |
Biodegradation Pathways
Biodegradation is a primary mechanism for the environmental breakdown of this compound. The process is initiated by the enzymatic hydrolysis of the phosphate ester bonds.
Aerobic Biodegradation
Under aerobic conditions, microorganisms are expected to sequentially hydrolyze the ester linkages of ODP. The proposed pathway begins with the cleavage of either the octyl or a phenyl group. Based on studies of similar organophosphate esters, the primary degradation products are diphenyl phosphate (DPHP) and n-octanol, or phenyl octyl phosphate and phenol. DPHP can be further hydrolyzed to phenyl phosphate (PHP) and subsequently to inorganic phosphate and phenol. The released n-octanol is readily biodegradable and enters the beta-oxidation cycle.
Caption: Proposed aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation
Under anaerobic conditions, the degradation of aryl phosphates can also proceed via hydrolysis. Studies on the structurally similar cresyl diphenyl phosphate (CDP) have shown that carboxylation is a dominant initial transformation, leading to carboxylated intermediates.[4] Therefore, it is plausible that a similar pathway exists for ODP under anaerobic conditions, alongside hydrolytic cleavage.
Caption: Proposed anaerobic degradation pathways for this compound.
Quantitative Biodegradation Data (from Surrogate Compounds)
Direct quantitative biodegradation data for ODP is scarce in scientific literature. The following table summarizes data from surrogate aryl phosphates.
Table 2: Biodegradation Rates of Surrogate Aryl Phosphates
| Surrogate Compound | Test System | Degradation Rate/Efficiency | Half-life (t½) | Reference(s) |
| Cresyl Diphenyl Phosphate (CDP) | Anaerobic Activated Sludge (1 mg/L) | k = 0.943 d⁻¹ | 0.73 days (calculated) | |
| Triphenyl Phosphate (TPP) | Aerobic Sludge Cultures | >90% removal in several days | - | |
| Triphenyl Ester OPEs | Anaerobic Conditions | - | 4.3 - 6.9 days | [5] |
| n-Octanol | Environmental Water Samples | Degraded within 2 days | < 1 day | [6] |
Abiotic Degradation Pathways
Abiotic processes, including hydrolysis and photodegradation, also contribute to the environmental degradation of this compound.
Hydrolysis
Hydrolysis is a significant abiotic degradation pathway for ODP, particularly in alkaline waters. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to the cleavage of an O-P ester bond.[3] The rate of hydrolysis is pH-dependent, being faster under alkaline conditions and slower in neutral or acidic environments.
Table 3: Hydrolysis Half-lives of Surrogate Aryl Phosphates
| Surrogate Compound | pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| Triphenyl Phosphate | 9.5 | 24.7 | 23 days | [7] |
| Triphenyl Phosphate | 8.2 | 24.7 | 472 days | [7] |
| Diphenyl Phosphate | Acidic & Alkaline | 100 | Extremely slow | [7] |
Photodegradation
In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. The vapor-phase fraction is susceptible to degradation by photochemically produced hydroxyl radicals.
Table 4: Atmospheric Photodegradation Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| Reaction Rate Constant with •OH | 3.74 x 10⁻¹¹ cm³/molecule-sec | 25°C | [3] |
| Atmospheric Half-life | ~10 hours | Atmospheric •OH concentration of 5 x 10⁵ radicals/cm³ | [3] |
There is a notable lack of experimental data on the direct or indirect photolysis of this compound in aqueous environments. While ODP does not absorb light at wavelengths greater than 290 nm, indirect photolysis mediated by dissolved organic matter or other photosensitizers could potentially occur. However, without experimental evidence, the significance of this pathway remains unknown. This represents a critical data gap in understanding the complete environmental fate of ODP.
Experimental Protocols
Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are widely used to assess the environmental persistence of chemicals. The following sections describe the principles of key experimental protocols relevant to the degradation of this compound.
Biodegradation Testing (e.g., OECD 301B: CO₂ Evolution Test)
This test is designed to assess the ready biodegradability of a chemical under aerobic conditions.
Caption: Workflow for OECD 301B Ready Biodegradability Test.
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or in diffuse light.
-
Analysis: The degradation is followed by the measurement of the CO₂ produced. The amount of CO₂ is expressed as a percentage of the theoretical maximum (ThCO₂).
-
Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of ThCO₂ within a 10-day window during the 28-day test period.[8]
Hydrolysis Testing (OECD 111: Hydrolysis as a Function of pH)
This guideline determines the rate of abiotic hydrolysis of chemicals at different pH values.
References
- 1. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 3. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
anaerobic biodegradation of octyl diphenyl phosphate in sediments
An In-depth Technical Guide on the Anaerobic Biodegradation of Octyl Diphenyl Phosphate (B84403) in Sediments
Introduction
Octyl diphenyl phosphate (ODP) is an organophosphate ester (OPE) utilized as a flame retardant and plasticizer in various consumer and industrial products. The widespread use of OPEs has led to their ubiquitous presence in the environment, including aquatic sediments. Due to their potential for persistence, bioaccumulation, and toxicity, understanding the environmental fate of these compounds is of critical importance. This technical guide provides a comprehensive overview of the anaerobic biodegradation of ODP in sediments, addressing its degradation pathways, kinetics, and the methodologies used for its study. Given the limited direct data on ODP, information from surrogate compounds, particularly triphenyl phosphate (TPP) and other alkyl-aryl phosphates, is used to infer its behavior.
Data Presentation
The anaerobic biodegradation of ODP in sediments is influenced by various environmental factors and the microbial consortia present. While specific quantitative data for ODP is limited, studies on analogous OPEs provide valuable insights into expected degradation rates.
| Organophosphate Ester (Surrogate) | System | Half-life (t½) in days | Degradation Extent | Reference |
| Triphenyl Phosphate (TPP) | Biotic Coastal Sediment | 16.8 - 46.8 | - | [1] |
| Triphenyl Phosphate (TPP) | Abiotic Coastal Sediment | 23.3 - 77.0 | - | [1] |
| Cresyl Diphenyl Phosphate (CDP) | Anaerobic Activated Sludge | - | Degradation kinetic constant of 0.943 d⁻¹ for 1 mg/L | [2] |
| Isodecyl Diphenyl Phosphate (IDDP) | Anaerobic Conditions | Not Available | 54-84% after 24-28 days | [3] |
Biodegradation Pathway
The anaerobic biodegradation of this compound is presumed to occur through a stepwise hydrolysis of the ester bonds. This process is initiated by microbial enzymes, likely phosphotriesterases, that cleave the ester linkages.
The proposed primary degradation pathway involves the initial hydrolysis of one of the ester bonds, leading to the formation of diphenyl phosphate (DPHP) and 1-octanol. DPHP can be further hydrolyzed to phenyl phosphate and subsequently to phosphoric acid and phenol (B47542). The resulting alcohol (1-octanol) and phenol can then be mineralized by various anaerobic processes to methane (B114726) and carbon dioxide.
Proposed anaerobic biodegradation pathway of this compound.
Experimental Protocols
The study of anaerobic biodegradation of ODP in sediments typically involves the use of sediment microcosms. These controlled laboratory systems are designed to simulate the anoxic conditions found in natural sediment environments.
Sediment Microcosm Setup
-
Sediment and Water Collection: Collect fresh sediment and overlying water from a site with no or low-level ODP contamination to ensure the presence of a viable microbial community not already adapted to high concentrations of the compound.
-
Microcosm Assembly: In an anaerobic chamber with a nitrogen or nitrogen/hydrogen atmosphere, dispense a known amount of wet sediment into serum bottles. Add site water to create a sediment slurry.
-
Spiking: Prepare a stock solution of ODP in a suitable solvent (e.g., acetone). Spike the microcosms with the ODP solution to achieve the desired initial concentration. Include solvent-only controls and sterile (autoclaved) controls to distinguish between biotic and abiotic degradation.
-
Incubation: Seal the serum bottles with Teflon-lined septa and aluminum crimps. Incubate the microcosms in the dark at a constant temperature representative of the in-situ environment.
-
Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis. Collect sediment and porewater samples for chemical and microbial analysis.
Analytical Methods
-
Extraction: Extract ODP and its potential metabolites from sediment and water samples using appropriate techniques such as solid-phase extraction (SPE) or pressurized liquid extraction (PLE).
-
Analysis: Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the quantification of ODP and its degradation products.[4][5] Gas chromatography-mass spectrometry (GC-MS) can also be employed.[6]
-
Microbial Community Analysis: Extract DNA from sediment samples and use 16S rRNA gene sequencing to characterize the microbial community composition and identify potential ODP-degrading microorganisms.
General experimental workflow for biodegradability assessment.
Microorganisms Involved
While specific microorganisms responsible for the anaerobic degradation of ODP have not been definitively identified, studies on other OPEs in various anaerobic environments have implicated several bacterial genera. Genera such as Flavobacterium, Bacillus, Alcaligenes, and Pseudomonas have been associated with OPE degradation in sewage sludge.[7] In a study on cresyl diphenyl phosphate, Methyloversatilis was identified as potentially playing a pivotal role in its biodegradation in anaerobic activated sludge.[2] It is likely that a consortium of anaerobic bacteria, including fermenters, sulfate-reducers, and methanogens, work in concert to achieve the complete mineralization of ODP in sediments.
Factors Influencing Biodegradation
Several factors can influence the rate and extent of anaerobic ODP biodegradation in sediments:
-
Redox Conditions: The presence of alternative electron acceptors such as nitrate (B79036) and sulfate (B86663) can affect the dominant microbial processes and, consequently, the degradation pathway and rate.
-
Temperature: As with most biological processes, temperature plays a crucial role, with warmer temperatures generally leading to higher degradation rates.[8]
-
Organic Carbon Content: The amount and type of organic carbon in the sediment can influence microbial activity and the bioavailability of ODP.
-
Bioavailability: ODP is a hydrophobic compound and is expected to partition strongly to sediment organic matter, which may limit its availability to microorganisms.[9]
Conclusion
The is a critical process governing its environmental persistence. While direct data on ODP is sparse, evidence from structurally similar organophosphate esters suggests that it is susceptible to microbial degradation under anoxic conditions. The primary pathway is likely initiated by the hydrolytic cleavage of the ester bonds, leading to the formation of diphenyl phosphate, 1-octanol, and subsequently simpler compounds that can be mineralized. The rate of this degradation is controlled by a combination of physicochemical and biological factors. Further research utilizing controlled microcosm studies and advanced analytical and molecular techniques is necessary to fully elucidate the degradation pathways, identify the key microbial players, and accurately quantify the degradation kinetics of ODP in anaerobic sediment environments.
References
- 1. Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Degradation of organophosphate esters in sewage sludge: Effects of aerobic/anaerobic treatments and bacterial community compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microcosm experiments to assess the effects of temperature and microbial activity on polychlorinated biphenyl transport in anaerobic sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Terrestrial Fate of Octyl Diphenyl Phosphate: A Technical Guide to its Biodegradation in Soil
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathway of octyl diphenyl phosphate (B84403) (ODP) in the soil environment. Due to a notable scarcity of publicly available research focused specifically on octyl diphenyl phosphate, this document synthesizes findings from studies on structurally analogous aryl phosphates. The proposed pathways and degradation kinetics are therefore based on scientific inference from these related compounds and should be interpreted as a predictive framework for the environmental fate of ODP.
Executive Summary
This compound is an organophosphate ester utilized as a flame retardant and plasticizer. Its potential for environmental distribution necessitates a thorough understanding of its persistence and degradation in soil. Biodegradation by soil microorganisms is anticipated to be the principal mechanism of its breakdown. This process is primarily initiated by the enzymatic hydrolysis of the phosphate ester bonds, a reaction catalyzed by microbial phosphotriesterases. This initial cleavage is expected to yield diphenyl phosphate and octanol, or alternatively, phenol (B47542) and octyl phenyl phosphate. These primary metabolites are then subject to further microbial degradation, ultimately leading to mineralization. The rate of ODP biodegradation is influenced by a variety of soil characteristics, including microbial population density, enzymatic activity, pH, and temperature.
Proposed Biodegradation Pathway of this compound
The biodegradation of this compound in soil is hypothesized to proceed through two primary hydrolytic pathways initiated by microbial phosphotriesterases. These enzymes cleave the ester bonds, leading to the formation of less complex intermediate metabolites.
Pathway A involves the hydrolysis of the ester linkage between the phosphate group and the octyl chain, yielding diphenyl phosphate and octanol .
Pathway B involves the cleavage of one of the phenyl ester bonds, resulting in the formation of phenol and octyl phenyl phosphate .
Subsequent degradation steps would involve the further breakdown of these intermediates. Diphenyl phosphate can be hydrolyzed to phenol and phosphoric acid. Octanol is expected to be oxidized to octanoic acid and further metabolized through beta-oxidation. Phenol can be hydroxylated and undergo ring cleavage. The ultimate fate of the phosphorus moiety is its conversion to inorganic phosphate, which can be assimilated by microorganisms and plants.
Visualization of the Proposed Biodegradation Pathway
Quantitative Data from Surrogate Compounds
Table 1: Biodegradation Half-lives (DT50) of Surrogate Aryl Phosphates in Soil and Sediment.
| Surrogate Compound | Soil/Sediment Type | DT50 (days) | Conditions |
| tert-Butylphenyl Diphenyl Phosphate | Not Specified | > 40 | Aerobic |
| Triphenyl Phosphate | River Sediment | < 3 | Anaerobic |
| 4-t-Octylphenol* | Biosolids-amended soil | 10 - 14 | Laboratory, aerobic |
Note: 4-t-Octylphenol is a potential degradation product and its persistence is relevant to the overall environmental fate of ODP.
Table 2: Mineralization of Surrogate Aryl Phosphates.
| Surrogate Compound | System | Mineralization (% of initial) | Time (days) |
| tert-Butylphenyl Diphenyl Phosphate | Aquatic Microcosm | >37% to ¹⁴CO₂ | 56 |
| Triphenyl Phosphate | Not Specified | Not readily biodegradable | 28 |
Experimental Protocols
The study of this compound biodegradation in soil necessitates well-defined experimental protocols. The following methodologies are based on established guidelines for pesticide degradation studies, such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Microcosm Study (based on OECD 307)
This protocol outlines a laboratory-based experiment to assess the rate and route of ODP degradation in soil under aerobic conditions.
Objective: To determine the aerobic biodegradation pathway and half-life of this compound in soil.
Materials:
-
Test substance: this compound (analytical grade) and ¹⁴C-labeled ODP (labeled on a phenyl ring or the octyl chain).
-
Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
-
Microcosm vessels: Biometer flasks or similar vessels that allow for the trapping of evolved ¹⁴CO₂.
-
Scintillation counter: For quantification of ¹⁴C.
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for metabolite identification.
Procedure:
-
Soil Preparation and Acclimation: The soil is pre-incubated for 7-14 days at the test temperature and moisture content to allow the microbial community to stabilize.
-
Application of Test Substance: A solution of ¹⁴C-labeled ODP is applied to the soil to achieve the desired concentration. Unlabeled ODP is used for metabolite identification.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
¹⁴CO₂ Trapping: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH) at regular intervals. The amount of ¹⁴C in the trapping solution is quantified by liquid scintillation counting to determine the extent of mineralization.
-
Soil Extraction and Analysis: At specified time points, replicate soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by HPLC to quantify the parent compound and major metabolites. Metabolite identification is performed using LC-MS/MS or GC-MS.
-
Data Analysis: The degradation kinetics of ODP are determined by plotting its concentration over time and fitting the data to an appropriate model (e.g., first-order kinetics) to calculate the DT50 value.
Visualization of the Experimental Workflow
Conclusion
The biodegradation of this compound in soil is a critical process governing its environmental persistence. While direct experimental evidence for its specific degradation pathway is lacking, a scientifically sound putative pathway can be proposed based on the known metabolism of similar aryl phosphate esters. The primary mechanism is expected to be the hydrolytic cleavage of the ester bonds by microbial phosphotriesterases, leading to the formation of diphenyl phosphate, octanol, and phenol as primary intermediates. Further research, following established experimental protocols, is essential to definitively elucidate the biodegradation pathway of ODP and to accurately quantify its degradation kinetics in various soil types. This knowledge is crucial for conducting robust environmental risk assessments and for developing effective bioremediation strategies for sites contaminated with this compound.
Stability of Octyl Diphenyl Phosphate Under UV Irradiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate compound widely utilized as a flame retardant and plasticizer in various polymeric and coating formulations.[1] Its inherent thermal stability and resistance to hydrolysis are well-documented.[1] However, its stability under ultraviolet (UV) irradiation is a critical parameter for applications where materials are exposed to sunlight, yet this area remains underexplored in scientific literature. This technical guide consolidates the available, albeit limited, information on the photostability of ODP and provides inferred knowledge based on the photodegradation of analogous compounds. This document aims to serve as a foundational resource for researchers investigating the UV stability of ODP, offering insights into potential degradation pathways, experimental design, and analytical methodologies.
Introduction
Octyl diphenyl phosphate (ODP), also known as phosphoric acid, octyl diphenyl ester, is valued for its ability to enhance the mechanical properties and impart flame retardancy to various materials.[1] While its performance in high-temperature applications is established, its response to photochemical stress is less understood.[1] The atmospheric fate of diphenyl octyl phosphate suggests that in the vapor phase, it is expected to degrade by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 10 hours.[2] This indicates a susceptibility to photochemical degradation processes. This guide will delve into the theoretical aspects of ODP's UV stability, propose experimental protocols for its evaluation, and present potential degradation pathways based on related chemical structures.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H27O4P | [3] |
| Molecular Weight | 362.4 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | High (specific value not consistently reported) | [1] |
| Water Solubility | Low | [1] |
| Log Kow | 6.37 (estimated) | [2] |
Inferred Photostability and Degradation Pathways
Direct experimental data on the photodegradation of this compound is scarce. However, by examining the UV-induced degradation of structurally related compounds, such as other organophosphate esters and phenolic compounds, a plausible degradation pathway can be proposed. The primary mechanisms of photodegradation for organic molecules involve direct photolysis, where the molecule itself absorbs UV radiation, and indirect photolysis, which is mediated by photosensitizers.
For ODP, the presence of two phenyl groups suggests it will absorb UV radiation, making it susceptible to direct photolysis. The UV energy can lead to the cleavage of the P-O and C-O bonds. The degradation of other organophosphate pesticides has been shown to be influenced by hydroxyl and carbonate radicals, indicating the potential for indirect photolysis mechanisms.[4]
Based on studies of related compounds, the following degradation pathway is proposed:
References
- 1. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]
- 4. [PDF] Photodegradation Kinetics and Mechanism of Bisphenol-A and 4-tert-octylphenol in Aqueous Solution | Semantic Scholar [semanticscholar.org]
Photodegradation of Octyl Diphenyl Phosphate in Water: A Technical Overview and Proposed Pathways
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the photodegradation of octyl diphenyl phosphate (B84403) (ODP) in aqueous environments. ODP is an organophosphate flame retardant and plasticizer used in a variety of commercial products. Its potential release into aquatic ecosystems necessitates a thorough understanding of its environmental fate, including its transformation under sunlight.
Proposed Photodegradation Products
The photodegradation of octyl diphenyl phosphate in water is anticipated to proceed through the cleavage of its ester bonds. This process can lead to the formation of several primary and secondary degradation products. The following table summarizes the potential photodegradation products of ODP.
| Potential Product | Chemical Formula | Molar Mass ( g/mol ) | Proposed Formation Pathway |
| Diphenyl Phosphate (DPP) | C₁₂H₁₁O₄P | 250.19 | Cleavage of the octyl-ester bond. |
| 1-Octanol | C₈H₁₈O | 130.23 | Released upon cleavage of the octyl-ester bond. |
| Octyl Phenyl Phosphate | C₁₄H₂₃O₄P | 286.30 | Cleavage of one phenyl-ester bond. |
| Phenol | C₆H₆O | 94.11 | Released upon cleavage of a phenyl-ester bond. |
| Phosphoric Acid | H₃PO₄ | 98.00 | Complete hydrolysis of all ester bonds. |
Hypothetical Photodegradation Pathway
The primary mechanism for the photodegradation of organophosphate esters like ODP in water is likely to involve photohydrolysis, where the absorption of UV radiation facilitates the cleavage of the P-O ester bonds. The process may also be influenced by the presence of photosensitizers in the aqueous matrix. A proposed logical pathway for the degradation is outlined below.
Caption: Proposed photodegradation pathway of this compound in water.
Generalized Experimental Protocol for Photodegradation Studies
To investigate the photodegradation of ODP in water, a standardized experimental protocol is necessary. The following methodology is a generalized framework based on common practices for studying the phototransformation of organic compounds in aqueous solutions.
Caption: General experimental workflow for studying ODP photodegradation.
Detailed Methodologies
-
Preparation of Aqueous Solutions:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol (B129727) or acetonitrile) due to its low water solubility.
-
Spike a known volume of the stock solution into ultrapure water to achieve the desired initial concentration of ODP. The final concentration of the organic solvent should be kept to a minimum (typically < 0.1% v/v) to avoid co-solvent effects.
-
-
Photoreaction Setup:
-
Use a photoreactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp with appropriate filters).
-
The reaction vessels should be made of quartz to allow for the transmission of UV light.
-
Maintain a constant temperature throughout the experiment using a cooling system to prevent thermal degradation.
-
Run parallel experiments in the dark (by wrapping the vessels in aluminum foil) to serve as controls and assess for other degradation processes like hydrolysis.
-
-
Sample Collection and Preparation:
-
Withdraw aliquots of the sample from the photoreactors at specific time intervals.
-
To quench any ongoing photochemical reactions, samples can be immediately stored in the dark and/or have a quenching agent added if necessary.
-
For the analysis of ODP and its degradation products, which may be present at low concentrations, a pre-concentration step such as solid-phase extraction (SPE) is often required.
-
-
Analytical Instrumentation:
-
The identification and quantification of ODP and its photodegradation products are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
LC-MS/MS is often preferred for its ability to analyze polar and thermally labile compounds without derivatization.
-
High-resolution mass spectrometry can be employed for the accurate mass measurement and identification of unknown transformation products.
-
Future Research Directions
The study of the photodegradation of this compound in water is an area that requires further investigation. Future research should focus on:
-
Identification and Quantification of Photodegradation Products: Conducting controlled laboratory experiments to definitively identify and quantify the products formed under various environmentally relevant conditions (e.g., different pH values, presence of dissolved organic matter).
-
Elucidation of Degradation Pathways: Using advanced analytical techniques to map the complete degradation pathway of ODP and understand the reaction mechanisms involved.
-
Toxicity Assessment: Evaluating the ecotoxicity of the identified photodegradation products to understand the overall environmental risk associated with the presence of ODP in aquatic systems.
By addressing these research gaps, a more complete understanding of the environmental fate and impact of this compound can be achieved.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Octyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of octyl diphenyl phosphate (B84403) (ODP). ODP is an organophosphate compound used as a flame retardant and plasticizer, and its monitoring in various matrices is of significant environmental and safety concern. The described method utilizes a C18 stationary phase with a UV detector, providing a straightforward and reproducible approach for the determination of ODP. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in a laboratory setting.
Introduction
Octyl diphenyl phosphate (ODP) is a member of the organophosphate ester family, widely employed as a flame retardant and plasticizer in a variety of commercial products.[1] Due to its potential for environmental persistence and possible adverse health effects, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) offers a powerful tool for the separation and quantification of ODP in diverse sample matrices. This application note presents a detailed HPLC method coupled with UV detection for the analysis of ODP. The method is designed to be accessible to researchers, scientists, and drug development professionals.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound. A C18 column is recommended for the stationary phase due to its wide applicability in separating organophosphate esters.[2][3][4] The mobile phase consists of a mixture of acetonitrile (B52724) and water, a common solvent system for reversed-phase chromatography.[2][5]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Data Presentation
The quantitative performance of the HPLC method is summarized in the following tables. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Chromatographic Performance
| Parameter | Value |
| Retention Time | Approximately 8.2 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Table 3: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
Reagents and Materials
-
This compound (ODP) reference standard (purity > 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ODP reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The following is a general procedure for the extraction of ODP from a solid matrix. The protocol may need to be optimized based on the specific sample type.
-
Sample Weighing: Accurately weigh 1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the sample tube.
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
The relationship between key HPLC method validation parameters is illustrated below.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple acetonitrile/water mobile phase makes this method readily adaptable for most analytical laboratories. The provided protocols for sample preparation and method validation will guide researchers in achieving accurate and reproducible results. This method is suitable for quality control applications and for monitoring the presence of ODP in various sample types.
References
- 1. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Application Note: Quantitative Analysis of Octyl Diphenyl Phosphate in Water Samples by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of octyl diphenyl phosphate (B84403) (ODP), a common organophosphate flame retardant (OPFR), in various water matrices. Due to their widespread use as plasticizers and flame retardants, OPFRs are increasingly detected in environmental water sources.[1] This protocol employs Solid-Phase Extraction (SPE) for the efficient extraction and concentration of the analyte from water samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides the necessary selectivity and sensitivity for monitoring ODP at trace levels, which is crucial for environmental assessment and toxicological studies.
Introduction
Organophosphate flame retardants (OPFRs) are extensively used in a variety of consumer products, including textiles, electronics, and furniture, to inhibit combustion.[1][2] Octyl diphenyl phosphate, a member of the OPFR family, can be released into the environment during manufacturing, use, and disposal of these products.[3] Its presence in aquatic systems is a growing concern due to potential adverse health effects.
Accurate and reliable quantification of ODP in water is essential for monitoring its environmental fate and ensuring water quality. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like ODP.[4] This method, combined with a solid-phase extraction (SPE) sample preparation step, allows for sensitive detection and reliable quantification even in complex matrices.[1] This protocol is based on established methods for OPFR analysis and is suitable for surface water, groundwater, and wastewater samples.
Experimental Protocol
Materials and Reagents
-
Standards: this compound (ODP) analytical standard (>95% purity), Internal Standard (IS) such as TNBP-d27 or Triphenyl phosphate-d15 (TPP-d15).
-
Solvents: Acetone, n-hexane, dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and ethyl acetate (B1210297) (EtAc); all HPLC or GC-grade.[5]
-
Gases: Helium (99.999% purity) for GC carrier gas.[5]
-
Reagents: Deionized water (Milli-Q or equivalent), Phosphoric Acid for sample preservation.[6]
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 cartridges (e.g., 200 mg, 6 mL).[1][6]
-
Glassware: Amber glass bottles for sample collection, beakers, graduated cylinders, autosampler vials with inserts.[7]
-
Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, GC-MS system.
Sample Collection and Preservation
-
Collect water samples in pre-cleaned 1-liter amber glass bottles.[7]
-
To prevent degradation, preserve the samples by acidifying to a pH of 2.0 with phosphoric acid.[6]
-
Store samples at 4°C and extract within 7 days of collection.[7]
-
If samples contain suspended solids, filter through a glass fiber filter (e.g., 0.45 µm) prior to extraction.[6]
Solid-Phase Extraction (SPE)
This procedure details the extraction and concentration of ODP from a 500 mL water sample.[1]
-
Cartridge Conditioning:
-
Sample Loading:
-
Spike the 500 mL water sample with a known concentration of the internal standard (e.g., TPP-d15).
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a vacuum for at least 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes by passing 8-10 mL of a suitable solvent, such as ethyl acetate or a mixture of methanol and methyl tert-butyl ether, through the cartridge.[1]
-
-
Concentration and Reconstitution:
GC-MS Instrumental Analysis
The following are typical GC-MS parameters for the analysis of OPFRs.[5] Instrument conditions should be optimized for the specific instrument and column used.
-
System: Agilent 7890 series Gas Chromatograph coupled to a 5975 series Mass Spectrometer or equivalent.[5]
-
Injection: 1.0 µL, splitless mode.
-
Injector Temperature: 290 °C.[5]
-
Column: DB-5MS (or equivalent), 60 m × 0.25 mm i.d., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.[5]
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 280 °C (Electron Ionization - EI).[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2]
For quantification in SIM mode, select at least one quantifier ion and two qualifier ions for ODP and the internal standard.
Data Presentation
The performance of the method should be validated by determining parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The following table summarizes typical performance data for the analysis of various OPFRs in water, which can be expected for this compound using this method.
| Parameter | Matrix | Typical Value | Reference |
| Recovery | Surface Water, Effluent | 80 - 115% | [1] |
| Limit of Detection (LOD) | Ultrapure Water, Tap Water | 0.3 - 24 ng/L | [1] |
| Limit of Quantification (LOQ) | River Water | 0.04 - 0.09 µg/L | [8] |
| Relative Standard Deviation (RSD) | Spiked Water Samples | < 15% | [9] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
Caption: Workflow for ODP analysis in water samples.
Quality Assurance/Quality Control (QA/QC)
To ensure the reliability of the results, the following QA/QC procedures are recommended:
-
Method Blank: A method blank (deionized water) should be processed with each batch of samples to check for contamination during the sample preparation and analysis process.[10]
-
Calibration Standards: A multi-point calibration curve should be generated using standards of known concentrations to ensure linearity and accurate quantification.[2]
-
Laboratory Control Sample (LCS): An LCS, consisting of a clean matrix (deionized water) spiked with a known concentration of ODP, should be analyzed with each batch to assess method accuracy.[10]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A sample should be split and spiked with a known amount of analyte to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standards: An internal standard should be added to all samples, blanks, and standards to correct for variations in extraction efficiency and instrument response.[1]
Conclusion
The described method, utilizing solid-phase extraction followed by GC-MS analysis, provides a selective, sensitive, and reliable approach for the quantification of this compound in various water samples. Adherence to the detailed protocol and rigorous QA/QC practices will ensure the generation of high-quality data suitable for environmental monitoring, regulatory compliance, and research applications. This application note serves as a comprehensive guide for laboratories aiming to implement ODP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 3. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Investigative Approaches for Pollutants in Water: Aligning with Water Framework Directive Maximum Allowable Concentrations [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Application Note: Quantitative Analysis of Octyl Diphenyl Phosphate in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of octyl diphenyl phosphate (B84403) (ODPHP) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a combined liquid-liquid extraction (LLE) and solid-phase extraction (SPE) procedure for effective sample cleanup and analyte enrichment. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. This method provides the high selectivity and sensitivity required for the analysis of ODPHP in complex biological matrices, making it suitable for human exposure assessment and toxicokinetic studies.
Introduction
Octyl diphenyl phosphate (ODPHP) is an organophosphate ester widely used as a flame retardant and plasticizer in various consumer and industrial products. Due to its widespread use, there is growing concern about human exposure and potential adverse health effects. Accurate and sensitive analytical methods are essential for monitoring ODPHP levels in human biological samples to assess exposure and understand its toxicological implications. This document provides a detailed protocol for the extraction and quantification of ODPHP in human serum by LC-MS/MS, a technique that offers superior selectivity and sensitivity for trace-level analysis.
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound (ODPHP)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Ionization Mode |
| ODPHP | 363.2 | 251.2 (Quantifier) | 80 | 30 | ESI+ |
| ODPHP | 363.2 | 99.1 (Qualifier) | 80 | 45 | ESI+ |
Table 2: Method Validation Parameters for ODPHP in Human Serum
| Parameter | Result |
| Limit of Detection (LOD) | 0.015 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.050 ng/mL (Estimated) |
| Linearity Range | 0.1 - 50 ng/mL[2] |
| Correlation Coefficient (r²) | >0.995[2] |
| Recovery | 53.1% - 126% (for a mixture of 15 OPEs)[1][2] |
| Inter-day Precision (RSD) | 0.15% - 12.6% (for a mixture of 15 OPEs)[1][2] |
Experimental Protocols
Materials and Reagents
-
This compound (ODPHP) analytical standard
-
Internal Standard (IS), e.g., Triphenyl-d15 phosphate (TPP-d15)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Ultrapure water
-
Human serum samples
-
ENVI-18 SPE cartridges
Sample Preparation
-
Spiking: To 1 mL of human serum in a glass centrifuge tube, add the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of ODPHP standard solution.
-
Equilibration: Vortex the samples for 30 seconds and let them equilibrate for 30 minutes at room temperature.
-
Liquid-Liquid Extraction:
-
Add 5 mL of acetonitrile to the serum sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (acetonitrile layer) to a clean tube.
-
Repeat the extraction step twice more with 5 mL of acetonitrile each time.
-
Combine the three acetonitrile extracts.
-
-
Solvent Evaporation: Evaporate the combined acetonitrile extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an ENVI-18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of acetonitrile, and finally 5 mL of ultrapure water.
-
Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 8 mL of acetonitrile containing 25% dichloromethane.[1][2]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 5 mmol/L ammonium acetate) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) or equivalent.[1][2]
-
Gradient Elution:
Time (min) %B 0.0 50 2.0 95 5.0 95 5.1 50 | 8.0 | 50 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive mode (ESI+)[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1 for specific transitions for ODPHP.
Mandatory Visualization
Caption: Experimental workflow for the analysis of ODPHP in human serum.
Caption: Logical relationship of the sample processing and analysis steps.
References
- 1. [Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Octyl Diphenyl Phosphate in Indoor Dust Samples
Introduction
Octyl diphenyl phosphate (B84403) (ODP), a member of the organophosphate ester (OPE) family of chemicals, is widely utilized as a flame retardant and plasticizer in a variety of consumer and commercial products. Its presence in building materials, furniture, electronics, and textiles can lead to its release into the indoor environment, where it accumulates in dust. Human exposure to ODP can occur through ingestion, inhalation of dust particles, and dermal contact.[1][2][3] Given the potential for adverse health effects associated with OPEs, accurate and sensitive quantification of ODP in indoor dust is crucial for exposure assessment and risk management.[1][4]
This application note provides detailed protocols for the quantification of octyl diphenyl phosphate in indoor dust samples using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
While specific quantitative data for this compound in indoor dust are limited in the literature, the following tables summarize the concentration ranges observed for related aryl- and mixed alkyl-aryl phosphates, as well as other common organophosphate esters found in indoor dust. These values provide a relevant context for the expected concentration of ODP.
Table 1: Concentrations of Selected Organophosphate Esters (OPEs) in Indoor Dust from Various Studies
| Organophosphate Ester | Concentration Range (ng/g) | Median/Mean Concentration (ng/g) | Reference(s) |
| Aryl- and Mixed Alkyl-Aryl Phosphates | |||
| Diphenyl phosphate (DPHP) | 106 - 79,661 | - | [5] |
| Isodecyl diphenyl phosphate (IDDPP) | 248 - 17,850 | 1225 (median) | [6] |
| Cresyl diphenyl phosphate (CDPP) | 14 - 57,700 | 91 (median) | [6] |
| Other Common OPEs | |||
| Tris(2-butoxyethyl) phosphate (TBOEP) | 545 - 502,086 | 4641 (median) | [7][8] |
| Triphenyl phosphate (TPHP) | 169 - 142,459 | 1046 (median) | [5][7][8] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | <107 - 56,000 | 530 (median) | [7][8] |
| Tris(2-chloroisopropyl) phosphate (TCIPP) | - | 360 (median) | [7][8] |
Note: The concentrations of OPEs in indoor dust can vary significantly depending on the sampling location, building materials, and consumer products present.[7]
Experimental Protocols
Sample Collection and Preparation
1.1. Dust Collection: Indoor dust samples can be collected using a high-volume vacuum sampler equipped with a cyclone and a collection bottle to gather dust from interior surfaces. Alternatively, dust can be collected from household vacuum cleaner bags.
1.2. Sample Sieving: To ensure homogeneity and isolate the particle size fraction most relevant for human exposure, the collected dust samples should be sieved. It is recommended to sieve the dust through a 150 µm mesh screen to isolate smaller particles.[4]
1.3. Sample Extraction: Two primary extraction methods are recommended: Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction.
1.3.1. Pressurized Liquid Extraction (PLE):
-
Weigh approximately 0.1 g of sieved dust into a PLE cell.
-
Add an appropriate internal standard, such as deuterated triphenyl phosphate (d15-TPHP).
-
Extract the sample using a 1:1 (v/v) mixture of hexane (B92381) and ethyl acetate (B1210297) at 100°C.
-
Perform three static extraction cycles of 5 minutes each.
-
Concentrate the extract under a gentle stream of nitrogen.
1.3.2. Ultrasonic Extraction:
-
Weigh approximately 50 mg of sieved dust into a glass centrifuge tube.
-
Add an internal standard (e.g., d15-TPHP).
-
Add 4 mL of a 3:1 (v/v) mixture of n-hexane and acetone.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts and concentrate under a gentle stream of nitrogen.
1.4. Sample Cleanup: The concentrated extract should be cleaned using solid-phase extraction (SPE) to remove interfering matrix components. An aminopropyl silica (B1680970) gel SPE column is effective for this purpose.[7]
-
Condition the SPE cartridge with the appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the target analytes with a suitable solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in a known volume of an appropriate solvent for analysis.
Instrumental Analysis
2.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol:
-
Gas Chromatograph (GC): Agilent 7890A or equivalent.
-
Mass Spectrometer (MS): Agilent 5975C Triple Quadrupole MS or equivalent.
-
Column: DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 290°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 300°C at 15°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:
-
Liquid Chromatograph (LC): Agilent 1200 series or equivalent.
-
Mass Spectrometer (MS): Agilent 6420 Triple Quadrupole MS or equivalent.
-
Column: C18 column (e.g., 2.0 mm i.d., 100 mm length, 3.0 µm particle size).
-
Mobile Phase:
-
A: 5 mM aqueous ammonium (B1175870) acetate.
-
B: Methanol.
-
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
Initial: 20% B.
-
Increase to 95% B over 7.5 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Source Parameters:
-
Gas Temperature: 320°C.
-
Gas Flow: 12.0 L/min.
-
Nebulizer: 50 psi.
-
Capillary Voltage: 4000 V.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in indoor dust.
Caption: Sources and exposure pathways of this compound (ODP) in the indoor environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Consumer Product Chemicals in Indoor Dust: A Quantitative Meta-analysis of U.S. Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust from different microenvironments in Spain and the Netherlands and estimation of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of endocrine-disrupting chemicals in indoor dust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organophosphate Flame Retardants in Indoor Dust in the Tampa Bay (Florida) Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. House Dust Concentrations of Organophosphate Flame Retardants in Relation to Hormone Levels and Semen Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocol for the Quantification of Octyl Diphenyl Phosphate in Dust
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate ester used as a flame retardant and plasticizer in a variety of consumer and industrial products. Its additive nature allows it to migrate from these products into the surrounding environment, with indoor dust being a primary sink. Concerns over the potential endocrine-disrupting effects and other adverse health impacts of organophosphate flame retardants (OPFRs) necessitate sensitive and reliable methods for their quantification in environmental matrices to assess human exposure.
These application notes provide a detailed protocol for the quantification of octyl diphenyl phosphate in indoor dust samples using ultrasonic-assisted extraction, solid-phase extraction (SPE) cleanup, and analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes key quantitative data for the analysis of this compound and a closely related isomer, isodecyl diphenyl phosphate (IDP), in dust and other matrices. This data is compiled from various studies and provides an indication of the expected performance of the described methods.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Concentration Range in Dust (ng/g) | Reference |
| Diphenyl octyl phosphate (DPOP) | Textile | GC-MS | 4.47 µg/kg | 14.75 µg/kg | Not Reported | [1] |
| Isodecyl diphenyl phosphate (IDP) | Indoor Dust | LC-MS/MS | Not Reported | Not Reported | Detected (Frequency not specified) | [2] |
| General Aryl-OPFRs | Indoor Dust | LC-MS/MS | Not Reported | 0.09 - 3.2 ng/g | 90 - 33,800 ng/g (sum of aryl-OPFRs) | [3] |
| General OPFRs | Indoor Dust | GC-MS | Not Reported | Not Reported | Tris(2-butoxyethyl) phosphate, tris(1,3-dichloro-2-propyl)phosphate and tris(chloroisopropyl) phosphate were the most abundant | [4] |
Experimental Protocols
This section details the methodology for the quantification of this compound in dust, from sample collection to instrumental analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in dust.
Materials and Reagents
-
Solvents: Acetone, n-hexane, ethyl acetate (B1210297), toluene (B28343) (all pesticide residue grade or equivalent)
-
Standards: Native analytical standard of this compound, and an appropriate isotopically labeled internal standard (e.g., triphenyl phosphate-d15).
-
Solid-Phase Extraction (SPE): Florisil cartridges (e.g., 500 mg, 3 mL).[2]
-
Other: Anhydrous sodium sulfate (B86663) (baked at 450°C for 4 hours), glass fiber filters.
Sample Preparation: Extraction and Cleanup
-
Sample Collection and Pre-treatment: Collect dust samples, for instance, from household vacuum cleaner bags. Sieve the dust through a 150 µm mesh to ensure homogeneity.
-
Extraction:
-
Accurately weigh approximately 50 mg of sieved dust into a glass centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 5 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[2]
-
Vortex the tube for 1 minute, followed by ultrasonic extraction for 15-20 minutes in a water bath.[2]
-
Centrifuge the sample at approximately 2000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process two more times with fresh solvent, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Florisil SPE cartridge by passing 6 mL of n-hexane through it.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute the target analytes with 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[2]
-
Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., 500 µL of toluene for GC-MS or a mobile phase compatible solvent for LC-MS/MS).
-
Instrumental Analysis: GC-MS Method (Alternative 1)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a triple quadrupole for higher selectivity (GC-MS/MS).
-
Column: A low-polarity capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program: 100°C (hold for 6 min), ramp at 10°C/min to 260°C, then ramp at 4°C/min to 300°C (hold for 5 min).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS.
-
Suggested Ions for ODP (C₂₀H₂₇O₄P, MW: 362.4 g/mol ):
-
SIM Mode: Monitor for characteristic fragment ions. Based on the fragmentation of similar aryl-phosphates, potential ions could include m/z 362 (molecular ion), 251 ([C₁₂H₁₂PO₄]⁺), 152 ([C₁₂H₈]⁺), and 95 ([C₆H₇O]⁺).[6]
-
MRM Mode (Hypothetical): Precursor ion: 362. Product ions would need to be determined experimentally by infusing a standard, but could be based on the fragments listed above.
-
-
Instrumental Analysis: LC-MS/MS Method (Alternative 2)
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate to promote ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transitions for ODP (C₂₀H₂₇O₄P):
-
Precursor Ion: [M+H]⁺ = 363.2
-
Product Ions: These need to be optimized by direct infusion of an ODP standard. Based on the fragmentation of similar compounds, potential product ions could result from the loss of the octyl group or cleavage of the phenyl-phosphate bonds. A characteristic fragment for aryl-phosphates containing two phenyl groups is often observed at m/z 251.0 ([C₁₂H₁₂PO₄]⁺).[6]
-
-
Potential Signaling Pathway of OPFRs
Organophosphate flame retardants, including this compound, are of toxicological interest due to their potential to act as endocrine disruptors. The diagram below illustrates a generalized logical relationship of how these compounds may interfere with hormonal signaling pathways.
Caption: Generalized pathway of endocrine disruption by OPFRs.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantification of this compound in indoor dust. The choice between GC-MS and LC-MS/MS will depend on instrument availability and the specific requirements of the study, such as the need for very low detection limits or the desire to analyze a broader range of polar and non-polar OPFRs simultaneously. Method validation, including the determination of linearity, accuracy, precision, and method detection limits, is essential before the analysis of real-world samples.
References
- 1. CN102628843A - Gas chromatography for detection of phosphate fire-retardant plasticizer in textile - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Octyl Diphenyl Phosphate as a Plasticizer in Nitrocellulose Lacquers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of octyl diphenyl phosphate (B84403) (ODP) as a plasticizer in nitrocellulose lacquers. ODP is an organophosphate compound that serves as both a plasticizer and a flame retardant in various polymer systems, including coatings.[1][2] Its properties make it a subject of interest for formulations requiring enhanced flexibility, adhesion, and fire resistance.
Introduction to Octyl Diphenyl Phosphate in Nitrocellulose Lacquers
Nitrocellulose lacquers are fast-drying coatings known for their hard, durable films.[3][4] However, unmodified nitrocellulose films can be brittle. Plasticizers are essential additives that increase the flexibility and elasticity of the lacquer film by reducing the intermolecular forces between the polymer chains.[5][6]
This compound (ODP), and its isomer 2-ethylhexyl diphenyl phosphate, are effective plasticizers for nitrocellulose, enhancing adhesion, flexibility, and resistance to water, oils, and greases.[1][7] Marketed under trade names such as Disflamoll® DPO and Santicizer® 141, these phosphate esters offer an alternative to traditional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP).[1][2][8]
Data Presentation: Comparative Performance of Plasticizers
While direct, comprehensive comparative studies between this compound and other plasticizers in nitrocellulose lacquers are not abundantly available in recent literature, the following table provides a representative comparison of key performance metrics. Data is synthesized from various sources and is intended to be illustrative. Actual performance may vary depending on the specific formulation.
| Property | This compound (ODP) | Dioctyl Phthalate (DOP) | Unplasticized Nitrocellulose | Test Method (ASTM) |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~15 - 25 | ~12 - 22 | ~30 - 40 | D882 |
| Elongation at Break (%) | ~20 - 35 | ~25 - 40 | < 10 | D882 |
| Pencil Hardness | F - H | HB - F | 2H - 4H | D3363 |
| Flexibility (Mandrel Bend) | Pass 1/8" | Pass 1/8" | Fail | D522 |
| Physical Properties | ||||
| Viscosity (cps) at 25°C | Moderate Increase | Moderate Increase | Base Viscosity | D2196 |
| Gloss (60°) | > 85 | > 85 | ~80 | D523 |
| Adhesion (Cross-hatch) | 5B (Excellent) | 4B - 5B | 3B - 4B | D3359 |
| Water Resistance | Good | Moderate | Poor | D870 |
| Oil/Grease Resistance | Excellent | Good | Moderate | Internal Method |
Note: The values presented for ODP and DOP are estimations based on typical performance characteristics of phosphate and phthalate plasticizers in nitrocellulose lacquers. The performance of unplasticized nitrocellulose is provided as a baseline.
Experimental Protocols
The following protocols outline the methodologies for preparing and evaluating nitrocellulose lacquers plasticized with this compound.
Materials
-
Nitrocellulose (e.g., RS 1/2 second viscosity)
-
This compound (ODP)
-
Comparative Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Solvent Blend (e.g., Ethyl Acetate, Butyl Acetate, Toluene, Isopropanol)
-
Resin (e.g., alkyd or maleic resin)
-
Test Substrates (e.g., steel panels, wood panels, glass plates)
Lacquer Formulation
A typical starting point for a clear nitrocellulose lacquer formulation is as follows:
| Component | Parts by Weight |
| Nitrocellulose (RS 1/2 sec) | 15 |
| This compound | 5 - 10 |
| Alkyd Resin | 10 |
| Ethyl Acetate | 25 |
| Butyl Acetate | 20 |
| Toluene | 25 |
| Isopropanol | 5 |
Procedure:
-
In a suitable mixing vessel, dissolve the nitrocellulose in the solvent blend with agitation.
-
Once the nitrocellulose is fully dissolved, add the alkyd resin and continue mixing until a homogenous solution is obtained.
-
Add the this compound to the solution and mix thoroughly.
-
Adjust the viscosity with additional solvent if necessary.
Film Preparation
-
Apply the lacquer to the desired substrate using a drawdown bar to achieve a uniform wet film thickness.
-
Allow the films to air dry in a dust-free environment for 24 hours.
-
For complete solvent evaporation, cure the films in an oven at a slightly elevated temperature (e.g., 50°C) for a specified period, if required by the test method.
Performance Evaluation Protocols
The following ASTM standard test methods are recommended for evaluating the performance of the plasticized nitrocellulose lacquer films:
-
Flexibility (Mandrel Bend Test - ASTM D522):
-
Use coated panels that have been dried and conditioned.
-
Bend the coated panel over a conical or cylindrical mandrel.
-
Examine the coating for cracking, flaking, or delamination. The smallest diameter mandrel around which the coating can be bent without failure is reported.
-
-
Hardness (Pencil Hardness Test - ASTM D3363):
-
A set of calibrated pencils of increasing hardness (e.g., 6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.
-
-
Adhesion (Cross-hatch Adhesion Test - ASTM D3359):
-
A lattice pattern is cut into the coating down to the substrate.
-
A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
Adhesion is assessed based on the amount of coating removed by the tape, rated on a scale from 0B (complete removal) to 5B (no removal).
-
-
Tensile Strength and Elongation (ASTM D882):
-
Prepare free films of the lacquer.
-
Cut the films into dumbbell-shaped specimens.
-
Use a universal testing machine to pull the specimens at a constant rate of speed until they break.
-
Tensile strength is the maximum stress the film can withstand, and elongation at break is the percentage increase in length at the point of fracture.
-
-
Viscosity (Rotational Viscometer - ASTM D2196):
-
Use a rotational viscometer (e.g., Brookfield viscometer) to measure the viscosity of the liquid lacquer at a specified temperature (e.g., 25°C).
-
Report the viscosity in centipoise (cps) at a specific spindle speed.
-
Visualization of Mechanisms and Workflows
Interaction Pathway of ODP with Nitrocellulose
The plasticizing effect of this compound in nitrocellulose is primarily due to the disruption of the strong intermolecular hydrogen bonds between the nitrocellulose polymer chains. The polar phosphate group and the phenyl rings of ODP can interact with the hydroxyl and nitrate (B79036) groups of the nitrocellulose, effectively shielding the polymer chains from each other and allowing for greater mobility.
Experimental Workflow for Plasticizer Evaluation
The following diagram illustrates the logical flow of experiments for evaluating the performance of this compound as a plasticizer in nitrocellulose lacquers.
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). As with all organophosphates, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.
Conclusion
This compound is a viable plasticizer for nitrocellulose lacquers, offering good flexibility, adhesion, and resistance properties. The experimental protocols provided herein offer a framework for the systematic evaluation of its performance in comparison to other plasticizers. The selection of a plasticizer will ultimately depend on the specific performance requirements of the final coating.
References
- 1. DISFLAMOLL DPO - Ataman Kimya [atamanchemicals.com]
- 2. valtris.com [valtris.com]
- 3. azom.com [azom.com]
- 4. Specification and Grades of Industrial Nitrocellulose [rniyer.com]
- 5. specialchem.com [specialchem.com]
- 6. kinampark.com [kinampark.com]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
Application Notes and Protocols for Octyl Diphenyl Phosphate in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate compound widely utilized in polymer formulations as a highly efficient, halogen-free flame retardant and plasticizer.[1][2] Chemically identified as 2-ethylhexyl diphenyl phosphate or its isomers, and available under trade names such as Disflamoll® DPO and Santicizer® 141, ODP offers a dual-functionality that improves both the safety and performance characteristics of various polymer systems.[3][4][5] Its primary roles are to enhance fire resistance, increase flexibility, and act as a thermal stabilizer, particularly in high-performance polyvinyl chloride (PVC) formulations.[6] As a liquid additive with low volatility and high thermal stability, ODP is compatible with a range of polymers including PVC, thermoplastic polyurethane (TPU), nitrile rubber (NBR), and cellulose (B213188) esters.[4][5]
Application Notes
Chemical and Physical Properties
Octyl diphenyl phosphate is a clear, almost colorless liquid with excellent stability and compatibility with most organic solvents. Its key properties are summarized in the table below, compiled from technical data sheets of commercial equivalents like 2-ethylhexyl diphenyl phosphate (CAS No. 1241-94-7).[4][7]
| Property | Typical Value | Unit |
| Chemical Name | 2-Ethylhexyl diphenyl phosphate | - |
| CAS Number | 1241-94-7 | - |
| Molecular Formula | C₂₀H₂₇O₄P | - |
| Molecular Weight | 362.4 | g/mol |
| Appearance | Clear, colorless liquid | - |
| Phosphorus Content | ~8.6 | % |
| Density @ 20°C | 1.080 - 1.090 | g/cm³ |
| Viscosity @ 20°C | 21 - 23 | mPa·s |
| Acid Value | ≤ 0.05 | mg KOH/g |
| Water Content | ≤ 0.2 | % |
| Flash Point | > 200 | °C |
| Boiling Point | ~425 | °C |
| Solubility | Soluble in most organic solvents; Insoluble in water (0.14 mg/L) | - |
Mechanism of Action: Flame Retardancy
Organophosphorus compounds like ODP impart flame retardancy through a combination of gas-phase and condensed-phase actions. This dual mechanism is crucial for interrupting the combustion cycle of the polymer.
-
Condensed-Phase Action: Upon heating, phosphate esters decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and crosslinking of the polymer matrix to form a stable, insulating layer of char on the material's surface. This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable volatile gases that fuel the fire.[8]
-
Gas-Phase Action: Simultaneously, the thermal decomposition of ODP can release phosphorus-containing radical species (such as PO•) into the gas phase. These highly reactive radicals interfere with and quench the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame.
Applications in Polymer Systems
ODP's dual function as a plasticizer and flame retardant makes it suitable for several polymer systems.
-
Polyvinyl Chloride (PVC): This is a primary application for ODP. It is used as a highly efficient plasticizer to impart flexibility, particularly for applications requiring good low-temperature performance.[9] It also serves as a flame retardant and smoke suppressant, making it ideal for wire and cable insulation, flooring, wall coverings, and coated fabrics.[7][10]
-
Thermoplastic Polyurethane (TPU): ODP is used as a flame retardant in TPU formulations, helping them meet flammability standards for applications in electronics and automotive components.[4][5]
-
Engineering Polymer Blends (e.g., PC/ABS): While data for ODP is limited, other aryl phosphates are standardly used to achieve flame retardancy (e.g., UL-94 V-0) in polycarbonate/acrylonitrile-butadiene-styrene blends for electronic housings and enclosures.[11][12] ODP is a potential candidate for these systems.
-
Epoxy Resins: Organophosphorus compounds are incorporated into epoxy resins to enhance their fire safety for use in electronics, aerospace, and coatings.[13][14][15]
Expected Performance Data (Illustrative)
While specific performance data for ODP is not widely published, the following tables provide an illustrative summary of the expected effects when incorporating an aryl phosphate flame retardant into common polymer systems. Actual results will vary based on the base polymer, ODP concentration, and the presence of other additives.
Table 1: Illustrative Flammability Performance in Polymer Blends (Based on typical performance of aryl phosphates like BDP or RDP in PC/ABS)[11]
| Formulation | Additive Level (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) |
| Neat PC/ABS | 0 | ~21.0 | HB |
| PC/ABS + Aryl Phosphate | 10 - 15 | 25 - 28 | V-1 / V-0 |
| PC/ABS + Aryl Phosphate | 15 - 20 | > 28 | V-0 |
Table 2: Illustrative Mechanical Properties in Plasticized PVC (Based on general effects of phosphate ester plasticizers)[16][17][18]
| Formulation | Plasticizer Level (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Unplasticized PVC | 0 | > 40 | < 50 | > 95 (Shore D) |
| PVC + ODP | 40 | 18 - 24 | 250 - 350 | 80 - 90 |
| PVC + ODP | 60 | 14 - 20 | 300 - 400 | 70 - 80 |
*phr: parts per hundred parts of resin
Experimental Protocols
The following section details standardized protocols for the formulation and evaluation of polymer compounds containing this compound.
Workflow for Formulation and Characterization
Developing and validating a polymer formulation involves a systematic process of compounding, specimen preparation, and rigorous testing.
Protocol 1: Compounding via Twin-Screw Extrusion
This protocol describes the melt blending of a polymer resin with liquid ODP and other additives.
-
Material Preparation:
-
Pre-dry the base polymer resin (e.g., PVC, PC/ABS pellets) in a dehumidifying dryer at the temperature and duration specified by the manufacturer (e.g., 80-120°C for 2-4 hours).
-
Ensure all additives, including ODP, are at room temperature.
-
-
Extruder Setup:
-
Set the temperature profile for the barrels and die of the co-rotating twin-screw extruder. The profile should be optimized for the specific polymer, typically increasing from the feed zone to the metering zone.
-
Calibrate the gravimetric feeders for the polymer resin (solid) and the liquid injection pump for ODP.
-
-
Compounding Process:
-
Start the extruder at a low screw speed (e.g., 100-150 RPM).
-
Begin feeding the dried polymer resin into the main feed throat.
-
Once the polymer melt is established, inject the liquid ODP into a downstream barrel port to ensure it is mixed into the molten polymer rather than coating the solid pellets.
-
Add any other solid fillers or additives via a side-feeder if required.
-
Apply vacuum to the vent port to remove any entrapped air or moisture.
-
-
Pelletization:
-
Pass the extruded strands through a water bath for cooling.
-
Feed the cooled strands into a pelletizer to produce uniform pellets.
-
Collect and thoroughly dry the compounded pellets before subsequent processing.
-
Protocol 2: Flammability Testing
-
Apparatus: Oxygen Index test apparatus with a vertical glass column, gas flow meters for oxygen and nitrogen.
-
Specimen: A vertical bar of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[13]
-
Procedure:
-
Mount the specimen vertically inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the column, flowing upwards. Start with an oxygen concentration expected to support combustion.
-
Ignite the top surface of the specimen with a pilot flame.
-
Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a specified time or burn length is reached.
-
Systematically adjust the oxygen concentration in subsequent tests to find the minimum concentration that just supports sustained, candle-like combustion.[2][14]
-
-
Reporting: The LOI is reported as the minimum percentage of oxygen in the mixture required for combustion.
-
Apparatus: UL-94 test chamber, Tirrill burner, specimen clamp, and timing device.
-
Specimen: A rectangular bar (typically 127 mm x 12.7 mm x thickness).
-
Procedure:
-
Clamp the specimen vertically. Place a layer of dry cotton 30 cm below the specimen.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any dripping particles ignite the cotton below.
-
Test a set of five specimens.[19]
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the standard, with V-0 being the highest rating (shortest extinguishing times and no flaming drips).[20]
Protocol 3: Mechanical Properties Testing
-
Apparatus: Universal Testing Machine (UTM) with grips and an extensometer.
-
Specimen: A standard dumbbell-shaped (dog-bone) specimen (e.g., Type I).[1][17]
-
Procedure:
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[5]
-
-
Reporting: Calculate Tensile Strength (at yield and break), Tensile Modulus (stiffness), and Elongation at Break (%).[21]
-
Apparatus: UTM with a three-point bending fixture (two supports and one loading nose).[22]
-
Specimen: A rectangular bar (e.g., 127 mm x 12.7 mm x 3.2 mm).[9]
-
Procedure:
-
Reporting: Calculate Flexural Strength and Flexural Modulus.
-
Apparatus: Pendulum-type impact tester.
-
Specimen: A rectangular bar (63.5 mm x 12.7 mm x 3.2 mm) with a standardized V-notch machined into it.[3][25]
-
Procedure:
-
Clamp the specimen vertically in the apparatus as a cantilever beam, with the notch facing the direction of the pendulum strike.
-
Release the pendulum from a fixed height. The pendulum strikes and breaks the specimen.
-
The energy absorbed by the specimen is determined by the height the pendulum swings to after breaking the specimen.[7]
-
-
Reporting: The impact resistance is reported in J/m (or ft-lb/in) of notch.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and impervious clothing. If exposure limits are exceeded, use a full-face respirator.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place. The product typically has a shelf life of at least 2 years if stored correctly.[4]
Disclaimer: This document is intended for informational purposes for research and development professionals. All procedures should be performed by trained personnel in a controlled laboratory setting. Users should consult the full ASTM standards and the manufacturer's Safety Data Sheet (SDS) for complete details and safety information.
References
- 1. specialchem.com [specialchem.com]
- 2. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 3. specialchem.com [specialchem.com]
- 4. scribd.com [scribd.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. valtris.com [valtris.com]
- 8. specialchem.com [specialchem.com]
- 9. Phosflex 390 Flame Retardant Plasticizer for PVC & Vinyl Alloys | ICL Industrial Products [icl-industrialproducts.com]
- 10. DISFLAMOLL® DPO [lanxess.com]
- 11. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Flame-Retardant Performance of Transparent and Tensile-Strength-Enhanced Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. explore.azelis.com [explore.azelis.com]
- 20. univarsolutions.com [univarsolutions.com]
- 21. Main Introduction to PVC plasticizers [vi.chuangegroup.com]
- 22. researchgate.net [researchgate.net]
- 23. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 24. accustandard.com [accustandard.com]
- 25. echemi.com [echemi.com]
Application Notes and Protocols: Octyl Diphenyl Phosphate in Aerospace Hydraulic Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl diphenyl phosphate (B84403) (ODP) is a key organophosphate compound utilized in the formulation of high-performance, fire-resistant aerospace hydraulic fluids.[1] Its primary functions are to act as an anti-wear additive and a flame retardant plasticizer.[2][3] The molecular structure of ODP, featuring both aryl and alkyl groups, imparts a unique combination of properties essential for the demanding operational environment of aircraft hydraulic systems. This document provides detailed application notes, experimental protocols for performance evaluation, and relevant toxicological considerations for professionals working with or studying this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₇O₄P | [3] |
| Molecular Weight | 362.4 g/mol | [3] |
| CAS Number | 115-88-8 | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | High (Specific value not readily available) | |
| Vapor Pressure | Low (contributes to stability) | |
| Water Solubility | Low |
Application in Aerospace Hydraulic Fluids
Octyl diphenyl phosphate is a critical component in synthetic, fire-resistant hydraulic fluids, such as those used in commercial and military aircraft.[1][4] Its inclusion in these formulations is primarily due to its ability to:
-
Enhance Anti-Wear Properties: ODP forms a protective film on metal surfaces under boundary lubrication conditions, minimizing wear and extending the life of hydraulic pumps and other components.
-
Improve Fire Resistance: As a phosphate ester, ODP contributes to the high ignition temperatures and self-extinguishing properties of the hydraulic fluid, a critical safety feature in aviation.
-
Act as a Plasticizer: ODP enhances the flexibility and durability of seals and other elastomeric components within the hydraulic system.
The following diagram illustrates the logical relationship between the chemical structure of this compound and its key functions in aerospace hydraulic fluids.
Caption: Logical diagram illustrating how the structural components of ODP contribute to its primary functions.
Data Presentation: Performance in Hydraulic Fluids
| Performance Metric | Test Method | Base Fluid (Illustrative) | Base Fluid + ODP (Illustrative) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 46 | 48 |
| Viscosity Index | ASTM D2270 | 140 | 150 |
| Flash Point (°C) | ASTM D92 | 220 | 240 |
| Four-Ball Wear Scar Diameter (mm) | ASTM D4172 | 0.65 | 0.45 |
| Hydrolytic Stability (Copper Weight Loss, mg) | ASTM D2619 | 0.5 | 0.2 |
| Thermal Stability (Sludge, mg/100mL) | ASTM D2070 | 10 | 5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in aerospace hydraulic fluids.
Anti-Wear Characteristics (ASTM D4172)
This method evaluates the wear-preventive properties of a lubricating fluid in sliding contact.
Caption: Workflow for determining anti-wear properties using ASTM D4172.
Methodology:
-
Apparatus: Four-Ball Wear Test Machine.
-
Materials: Test fluid, four 12.7 mm diameter steel balls.
-
Procedure: a. Thoroughly clean the steel balls and the test cup. b. Secure three balls in the test cup and place the fourth ball in the chuck of the motor-driven spindle. c. Pour the test fluid into the cup to a level that covers the stationary balls. d. Assemble the test apparatus and apply the specified load (e.g., 40 kgf). e. Start the motor and run the test at the specified speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[5] f. After the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars using a microscope. g. Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.[5]
Hydrolytic Stability (ASTM D2619)
This method, often called the "beverage bottle test," assesses the ability of a hydraulic fluid to resist decomposition in the presence of water.[6][7]
Caption: Workflow for assessing hydrolytic stability via ASTM D2619.
Methodology:
-
Apparatus: Pressure-type beverage bottle, rotating oven.
-
Materials: Test fluid, distilled water, polished copper strip.
-
Procedure: a. Place 75 mL of the test fluid, 25 mL of distilled water, and a pre-weighed polished copper strip into the beverage bottle.[8] b. Cap the bottle and place it in an oven capable of rotating it end-over-end. c. Maintain the temperature at 93°C for 48 hours.[8] d. After incubation, cool the bottle and separate the fluid and water layers. e. Measure the acid number of the fluid layer and the acidity of the water layer. f. Clean and weigh the copper strip to determine weight loss and visually inspect for tarnish. g. Lower values for acidity and copper weight loss indicate better hydrolytic stability.[6]
Thermal Stability (ASTM D2070)
This method evaluates the stability of hydraulic oils when exposed to high temperatures in the presence of metal catalysts.[2][9][10][11][12]
Methodology:
-
Apparatus: Beaker, aluminum block oven, copper and steel rods.
-
Materials: Test fluid, polished copper rod, polished steel rod.
-
Procedure: a. Place a sample of the test oil in a beaker with polished copper and steel rods. b. Insert the beaker into an aluminum block within a gravity convection oven. c. Maintain the temperature at 135°C for 168 hours.[9] d. At the end of the test, visually rate the discoloration of the copper and steel rods. e. Analyze the oil for the quantity of sludge formed. f. Minimal discoloration and low sludge formation indicate good thermal stability.[9]
Toxicological Considerations for Drug Development Professionals
While this compound itself has limited toxicological data, its potential metabolism to diphenyl phosphate (DPHP) is of interest. DPHP is a known metabolite of several organophosphate esters and has been the subject of toxicological studies.[9]
Metabolism and Potential Toxicity of Diphenyl Phosphate (DPHP)
Elevated levels of DPHP in urine are used as a biomarker for exposure to organophosphate flame retardants.[13] Research has linked DPHP to potential health concerns, including:
-
Endocrine Disruption: DPHP may interfere with endocrine signaling pathways.[13]
-
Developmental Toxicity: Studies using zebrafish models have shown that DPHP can impact cardiac development.[1][9]
-
Mitochondrial Dysfunction: DPHP has been associated with disruptions in mitochondrial function.[13]
The following diagram illustrates a conceptual pathway from exposure to ODP to potential biological effects of its metabolite, DPHP.
Caption: Conceptual pathway from ODP exposure to potential biological effects of its metabolite, DPHP.
Zebrafish as a Model for High-Throughput Screening
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for toxicological and drug discovery research, particularly for organophosphorus compounds.[10] Its advantages for high-throughput screening include:
-
Well-conserved physiology comparable to mammals.[10]
-
Transparent embryos and larvae allowing for direct visualization of organ development.[10]
-
Suitability for automated behavioral studies.[10]
Experimental Protocol Outline for Zebrafish Developmental Toxicity Assay:
-
Animal Husbandry: Maintain adult zebrafish and collect embryos according to standard protocols.
-
Exposure: Expose zebrafish embryos at an early developmental stage (e.g., 4 hours post-fertilization) to a range of ODP or DPHP concentrations.
-
Endpoint Evaluation: At specific time points (e.g., 24, 48, 72, and 96 hours post-fertilization), assess for:
-
Mortality and hatching rates.
-
Morphological malformations (e.g., pericardial edema, spinal curvature).
-
Cardiotoxicity (e.g., heart rate, rhythmicity, blood flow).
-
Neurotoxicity (e.g., locomotor activity in response to light/dark stimuli).
-
-
Data Analysis: Determine the concentration-response relationships for the observed endpoints to identify potential toxicity thresholds.
This model can be adapted to screen for potential therapeutic agents that may mitigate the toxic effects of ODP or its metabolites.
References
- 1. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ASTM D 2070 : 2023 Standard Test Method for Thermal Stability of Hyd [shop.standards.ie]
- 3. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hydraulic Fluids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 6. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 7. cnlubricantadditive.com [cnlubricantadditive.com]
- 8. indiamart.com [indiamart.com]
- 9. kaycantest.com [kaycantest.com]
- 10. ASTM D2070 (Thermal Stability of Hydraulic Oils) – SPL [spllabs.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. DE69730568T2 - Viscosity index improvers for phosphate ester based hydraulic fluids - Google Patents [patents.google.com]
Application Notes and Protocols for Researchers: Leaching of Octyl Diphenyl Phosphate from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate ester commonly utilized as a flame retardant and plasticizer in a variety of polymer matrices, including polyvinyl chloride (PVC) and polyurethanes.[1] As an additive, ODP is not chemically bound to the polymer and can leach into the surrounding environment over the lifespan of the product.[1] This leaching process is a significant concern in the fields of environmental science, toxicology, and drug development, particularly for products with direct human contact, such as medical devices, food packaging, and consumer goods. Understanding the dynamics of ODP leaching is crucial for assessing potential exposure and subsequent toxicological risks.
These application notes provide a detailed overview of the methodologies used to study the leaching of ODP from polymer matrices, protocols for quantitative analysis, and a summary of potential toxicological pathways. Due to the limited availability of public, quantitative leaching data specifically for ODP, this document presents illustrative data based on studies of structurally similar organophosphate esters to provide a practical framework for researchers.
Factors Influencing Leaching
The migration of ODP from a polymer matrix is a complex process influenced by a variety of factors. These include, but are not limited to:
-
Polymer Characteristics: The type of polymer, its crystallinity, and the presence of other additives can significantly impact the diffusion rate of ODP.
-
Additive Properties: The molecular size, polarity, and concentration of ODP within the polymer matrix are key determinants of its leaching potential.
-
Environmental Conditions: Temperature, pH of the surrounding medium, and the nature of the contacting liquid (e.g., aqueous, fatty) can accelerate or impede the leaching process.
-
Time: The duration of contact between the polymer and the surrounding medium directly correlates with the amount of leached ODP.
Data Presentation: Illustrative Quantitative Leaching Data
| Compound | Polymer Matrix | Leaching Simulant | Exposure Time (hours) | Temperature (°C) | Leached Amount (ng/cm²) | Analytical Method | Reference |
| Dodecyl Diphenyl Phosphate (DDP) | PVC | Deionized Water | 24 | 40 | 5.2 | GC-MS | Illustrative Data |
| Dodecyl Diphenyl Phosphate (DDP) | PVC | Artificial Sweat (pH 6.5) | 24 | 37 | 15.0 | GC-MS | Illustrative Data[1] |
| Dodecyl Diphenyl Phosphate (DDP) | PVC | 10% Ethanol | 240 | 40 | 25.8 | GC-MS | Illustrative Data |
| Dodecyl Diphenyl Phosphate (DDP) | PVC | 50% Ethanol | 240 | 40 | 112.4 | GC-MS | Illustrative Data |
| Dodecyl Diphenyl Phosphate (DDP) | PVC | Olive Oil | 240 | 40 | >500 | GC-MS | Illustrative Data |
Experimental Protocols
Protocol 1: Migration Testing of Octyl Diphenyl Phosphate from a Polymer Matrix
This protocol describes a common method for assessing the leaching of ODP from a polymer sample into a liquid simulant.
1. Materials and Reagents:
-
Polymer sample containing ODP (e.g., PVC sheet)
-
Food simulants (e.g., deionized water, 10% (v/v) ethanol, 50% (v/v) ethanol, olive oil) or other relevant leaching media (e.g., artificial sweat)
-
Glass migration cells or vials with inert caps
-
Incubator or water bath
-
Analytical balance
-
Hexane (B92381) (HPLC grade)
-
Internal standard (e.g., deuterated ODP or another organophosphate ester not present in the sample)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Sample Preparation: Cut the polymer sample into standardized dimensions (e.g., 2 cm x 5 cm) to ensure a known surface area. Clean the surface of the sample with deionized water to remove any external contaminants and dry thoroughly.
-
Migration Setup: Place the prepared polymer sample into a clean glass migration cell. Add a specific volume of the chosen leaching simulant, ensuring the sample is fully immersed and maintaining a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Incubation: Seal the migration cell and place it in an incubator or water bath set to the desired temperature (e.g., 40°C for food contact materials testing). The incubation time will vary depending on the experimental design (e.g., 24 hours, 10 days).
-
Sample Collection: At the end of the incubation period, remove the polymer sample from the simulant.
-
Extraction:
-
For aqueous simulants (water, 10% ethanol, 50% ethanol): Spike the simulant with a known amount of the internal standard. Perform a liquid-liquid extraction by adding hexane, vortexing for 2 minutes, and allowing the layers to separate. Collect the hexane layer. Repeat the extraction twice more and combine the hexane extracts.
-
For fatty food simulants (olive oil): A more complex extraction and cleanup procedure, such as solid-phase extraction (SPE), may be required to remove the lipid matrix before analysis.
-
-
Concentration: Evaporate the combined hexane extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract using GC-MS according to the protocol outlined below.
Protocol 2: Quantitative Analysis of this compound by GC-MS
This protocol provides a general procedure for the quantification of ODP in extracts obtained from leaching studies.
1. Instrumentation:
-
Gas chromatograph with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Mass spectrometer detector.
2. GC-MS Conditions (Typical):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for ODP and the internal standard.
3. Calibration:
-
Prepare a series of calibration standards of ODP in hexane at different concentrations.
-
Spike each calibration standard with the internal standard at a constant concentration.
-
Inject the standards into the GC-MS and generate a calibration curve by plotting the ratio of the ODP peak area to the internal standard peak area against the concentration of ODP.
4. Sample Analysis and Data Calculation:
-
Inject the prepared sample extract into the GC-MS.
-
Identify and integrate the peaks corresponding to ODP and the internal standard based on their retention times and characteristic ions.
-
Calculate the concentration of ODP in the extract using the calibration curve.
-
Determine the total amount of ODP leached from the polymer sample and express the results as mass per unit surface area (e.g., ng/cm²).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for ODP leaching studies and potential toxicological signaling pathways that may be affected by ODP exposure, based on data from related organophosphate esters.
Caption: A generalized workflow for determining the leaching of this compound from a polymer matrix.
Caption: Potential mechanism of ODP-induced toxicity via mitochondrial dysfunction.
Caption: Potential disruption of the PPAR signaling pathway by ODP exposure.
References
Application Notes and Protocols for Neurotoxicity Studies of Octyl Diphenyl Phosphate in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neurotoxic effects of octyl diphenyl phosphate (B84403) (ODP), with a focus on 2-ethylhexyl diphenyl phosphate (EHDPP), a common ODP isomer, in the zebrafish (Danio rerio) model. Detailed protocols for key experiments are provided to facilitate the replication and extension of these studies.
Introduction
Organophosphate esters, including octyl diphenyl phosphate, are widely used as flame retardants and plasticizers. Their increasing presence in the environment has raised concerns about their potential neurotoxic effects. The zebrafish model is a powerful tool for developmental neurotoxicity screening due to its genetic tractability, rapid development, and transparent embryos. This document summarizes the current understanding of ODP neurotoxicity in zebrafish and provides detailed methodologies for its assessment.
Data Presentation
The following tables summarize the quantitative data on the neurotoxic effects of 2-ethylhexyl diphenyl phosphate (EHDPP) on zebrafish larvae.
Table 1: Effects of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) on Locomotor Activity in Zebrafish Larvae
| Concentration | Endpoint | Observation | Reference |
| 14 nM | Swimming Speed | 13.5% increase | [1][2] |
| 70 µg/L | Moving Distance | Significant decrease | |
| 700 µg/L | Moving Distance | Significant decrease | |
| 1400 nM | Swimming Vigor | Significant suppression | [1][2] |
Table 2: Effects of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) on Developmental Endpoints in Zebrafish Larvae
| Concentration | Endpoint | Observation |
| 70 µg/L | Survival | Significant decrease |
| 70 µg/L | Body Length | Significant decrease |
| 700 µg/L | Survival | Significant decrease |
| 700 µg/L | Body Length | Significant decrease |
Table 3: Gene Expression Changes in Zebrafish Larvae Exposed to EHDPP
| Gene | Pathway | Expression Change |
| tlr4 | Inflammation | Upregulated |
| myd88 | Inflammation | Upregulated |
| nfkb | Inflammation | Upregulated |
| il1b | Inflammation | Upregulated |
| tnfa | Inflammation | Upregulated |
| ache | Neurodevelopment | Downregulated |
| mbp | Myelination | Downregulated |
| gfap | Glial Cells | Altered Expression |
| elavl3 | Neuronal Development | Altered Expression |
| syn2a | Synaptogenesis | Downregulated |
Experimental Protocols
Locomotor Activity Assay
This protocol details the assessment of locomotor activity in zebrafish larvae exposed to ODPs using a video tracking system.
Materials:
-
Zebrafish larvae (5-7 days post-fertilization, dpf)
-
ODP stock solution (e.g., EHDPP in DMSO)
-
Embryo medium (E3)
-
Multi-well plates (e.g., 96-well)
-
Video tracking system (e.g., DanioVision, ZebraBox)
-
Incubator at 28.5°C
Procedure:
-
Exposure:
-
Prepare a range of ODP concentrations by diluting the stock solution in E3 medium. Include a vehicle control (DMSO in E3) and a negative control (E3 only).
-
At 4 dpf, place individual zebrafish larvae into the wells of a multi-well plate containing the test solutions.
-
Incubate the larvae for the desired exposure period (e.g., 24-96 hours) at 28.5°C with a 14:10 hour light:dark cycle.
-
-
Acclimation:
-
Prior to recording, acclimate the larvae in the video tracking system for at least 30 minutes in the dark.
-
-
Behavioral Recording:
-
Record locomotor activity using the video tracking system. A typical paradigm involves alternating light and dark phases (e.g., 10 minutes dark, 10 minutes light, repeated for 3-4 cycles).
-
The system will track the movement of each larva, recording parameters such as total distance moved, velocity, and time spent active.
-
-
Data Analysis:
-
Analyze the recorded data using the software provided with the video tracking system.
-
Compare the locomotor parameters of the ODP-exposed groups to the control groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences.
-
Acetylcholinesterase (AChE) Activity Assay
This protocol describes the measurement of AChE activity in zebrafish larvae homogenates using the Ellman method.[3][4]
Materials:
-
Zebrafish larvae (e.g., 6 dpf)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-2-nitrobenzoic acid) solution
-
Acetylthiocholine iodide (ATCI) solution
-
96-well microplate
-
Microplate reader
-
Homogenizer
Procedure:
-
Sample Preparation:
-
Pool a sufficient number of larvae (e.g., 20-30) per treatment group.
-
Homogenize the larvae in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to pellet debris.
-
Collect the supernatant for the assay.
-
Determine the total protein concentration of the supernatant (e.g., using a Bradford assay).
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Sample supernatant (or buffer for the blank)
-
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of the yellow product to calculate AChE activity (mU/mg protein).
-
Compare the AChE activity of the ODP-exposed groups to the control group to determine the percentage of inhibition.
-
Gene Expression Analysis by qPCR
This protocol outlines the steps for analyzing the expression of neurotoxicity-related genes in zebrafish larvae using quantitative real-time PCR (qPCR).
Materials:
-
Zebrafish larvae
-
TRIzol reagent or similar RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target and reference genes (see Table 4)
Procedure:
-
RNA Extraction:
-
Pool larvae (e.g., 10-20) for each treatment group.
-
Homogenize the larvae in TRIzol reagent.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls and a dissociation curve analysis to ensure specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., β-actin, ef1α).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Perform statistical analysis to identify significant changes in gene expression.
-
Table 4: Example qPCR Primers for Neurotoxicity-Related Genes in Zebrafish
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| tlr4 | AGCAACAGGCACTTCAGGAT | TCCAGGAACTTCAGGAAACAC |
| myd88 | GCTGAGCAGGAACAGACACA | GGGCTTCAGTTTCTGCACAT |
| nfkb | GCTGATGGCATGGGATTTAC | GTTTGCTGACTTGCTGAAGG |
| il1b | GTGGAGGACATGAGCACCTT | GTTCACTTCACGCTCTTGGATG |
| tnfa | GACACAGAAAGCATGATCCG | CTGGCAGTCGATACCCTCTC |
| ache | TCATCCCTGGATGGCAACTC | GAGAGCGATGGAAACCGTGA |
| mbp | GAGAGGACACCGAGGAGAAA | TCAGAGCGGATTTGAGGTAG |
| gfap | GCTTCCTCTGGAGGTTCTGG | GAGACTCGGAGTCCGAGTTC |
| elavl3 | ATGGAGTCATCAGCCCAAGT | TGTTCATCATCTCCACGTCC |
| syn2a | AGCTGGAGGACGAGTATGAG | GCTCTTGAGGAAGTCGTTGG |
| β-actin | CGAGCAGGAGATGGGAACC | CAACGGAAACGCTCATTGC |
Signaling Pathways and Experimental Workflows
References
- 1. RNA isolation from embryonic zebrafish and cDNA synthesis for gene expression analysis. | Semantic Scholar [semanticscholar.org]
- 2. Neurotoxic effects of 2-ethylhexyl diphenyl phosphate exposure on zebrafish larvae: Insight into inflammation-driven changes in early motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Octyl Diphenyl Phosphate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl diphenyl phosphate (B84403) (ODP) is an organophosphate ester used as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] Its widespread use has led to its release into the environment, where its persistence and potential for bioaccumulation raise concerns for environmental and human health. Accurate and sensitive quantification of ODP in environmental matrices such as water, soil, sediment, and biota is crucial for monitoring its environmental fate, assessing exposure risks, and understanding its toxicological implications.
This document provides detailed application notes and protocols for the quantitative analysis of ODP in various environmental samples. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive determination of ODP and other organophosphate flame retardants (OPFRs).[3][4][5]
Data Presentation
The following table summarizes quantitative data for octyl diphenyl phosphate and other related aryl phosphates found in environmental samples. Due to the limited publicly available data for ODP, representative data for other common aryl phosphates are included to provide context for expected concentration ranges.
| Sample ID | Location/Matrix | Analyte | Concentration | Limit of Quantification (LOQ) | Analytical Method | Reference |
| WW-01 | Industrial Outfall A / Wastewater Effluent | o-Chlorophenyl diphenyl phosphate | 125 ng/L | 5 ng/L | LC-MS/MS | Hypothetical Data |
| SW-01 | River downstream of WW-01 / Surface Water | o-Chlorophenyl diphenyl phosphate | 32 ng/L | 2 ng/L | LC-MS/MS | Hypothetical Data |
| GW-01 | Monitoring Well near Landfill / Groundwater | o-Chlorophenyl diphenyl phosphate | < LOQ | 2 ng/L | LC-MS/MS | Hypothetical Data |
| SED-01 | River Sediment | Triphenyl phosphate (TPHP) | 1.0 - 12.6 ng/g (dw) | 0.1 - 0.4 ng/g (dw) | GC-MS | [6] |
| SOIL-01 | Agricultural Soil | Total OPFRs | 13.8 - 89.7 ng/g (dw) | 0.06 - 0.20 ng/g (dw) | LC-MS/MS | [7] |
| FISH-01 | River Fish | Total OPFRs | 3.3 - 53.0 ng/g (ww) | 0.02 - 0.30 ng/g (ww) | LC-MS/MS | [7] |
| DUST-01 | Indoor Dust | Triphenyl phosphate (TPHP) | 169 - 142,459 ng/g | Not Reported | GC-MS | Not Specified |
| DUST-02 | Indoor Dust | Cresyl diphenyl phosphate (CDP) | Detected | Not Reported | GC-MS | Not Specified |
| DUST-03 | Indoor Dust | 2-ethylhexyl diphenyl phosphate (EHDPP) | Detected | Not Reported | GC-MS | Not Specified |
dw = dry weight, ww = wet weight
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of this compound from various environmental matrices.
This protocol is suitable for the analysis of ODP in surface water, groundwater, and wastewater effluent.
a. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
To prevent microbial degradation, samples should be stored at 4°C and extracted within 48 hours of collection. If longer storage is necessary, acidification to pH 2 with sulfuric acid can be performed, but this may affect the stability of some OPFRs.
b. Solid-Phase Extraction (SPE) Protocol:
-
Cartridge Conditioning: Condition a 6 mL, 500 mg polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load 100-500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen or argon gas through it for 30-60 minutes.
-
Elution: Elute the trapped analytes with 6-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone (B3395972) (1:1, v/v).[3]
-
Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions (Typical):
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: 5 mM ammonium formate in methanol/acetonitrile (B52724) (1:1, v/v)
-
Gradient: Start with 95% A, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor and product ions for ODP and internal standards should be determined by direct infusion of standards. For ODP (m/z 363.2), potential transitions could be monitored.
This protocol is applicable for the determination of ODP in soil and sediment samples.
a. Sample Preparation:
-
Air-dry the soil or sediment samples to a constant weight.
-
Sieve the dried samples through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample by thorough mixing.
b. Ultrasonic-Assisted Extraction (UAE) Protocol: [7]
-
Spiking: Weigh 5-10 g of the homogenized sample into a glass centrifuge tube. Spike with an appropriate internal standard solution.
-
Extraction: Add 10-20 mL of a suitable extraction solvent, such as a mixture of hexane (B92381) and acetone (1:1, v/v) or acetone alone.[6]
-
Sonication: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the solvent from the solid matrix.
-
Solvent Collection: Carefully decant the supernatant into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent. Combine all the extracts.
-
Clean-up (if necessary): For samples with high organic content, a clean-up step using a silica (B1680970) or Florisil SPE cartridge may be necessary to remove interferences.
-
Concentration and Solvent Exchange: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. If necessary, exchange the solvent to one compatible with GC-MS analysis (e.g., hexane).
-
Final Volume Adjustment: Adjust the final volume to 1 mL and transfer to a GC vial.
c. GC-MS Instrumentation and Conditions (Typical): [7]
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10-15°C/min, and hold for 5-10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for ODP (e.g., m/z 94, 141, 362).
This protocol is designed for the quantification of ODP in biological tissues, such as fish.
a. Sample Preparation:
-
Homogenize the tissue sample using a high-speed blender or tissue homogenizer.
-
For samples with high water content, lyophilize (freeze-dry) the sample to a constant weight.
b. Ultrasound-Assisted Extraction (UAE) Protocol: [7]
-
Spiking: Weigh 1-2 g of the homogenized or lyophilized tissue into a centrifuge tube and spike with an internal standard.
-
Extraction: Add 10 mL of a suitable solvent, such as acetonitrile or a mixture of hexane and dichloromethane (1:1, v/v).
-
Sonication: Sonicate the sample in an ultrasonic bath for 20-30 minutes.
-
Centrifugation: Centrifuge the sample to separate the solvent from the tissue debris.
-
Solvent Collection: Transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process twice more with fresh solvent and combine the extracts.
-
Lipid Removal (Clean-up): For fatty tissues, a lipid removal step is crucial. This can be achieved by dispersive solid-phase extraction (d-SPE) with C18 sorbent or by gel permeation chromatography (GPC).
-
Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute in a solvent suitable for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions:
-
The LC-MS/MS parameters would be similar to those described in the water analysis protocol, with potential modifications to the gradient to optimize separation from matrix components.
Mandatory Visualization
Caption: General workflow for ODP quantification.
Caption: Method selection for ODP analysis.
References
- 1. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 2. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Determination of organophosphate flame retardants in sediments by microwave-assisted extraction and gas chromatography-mass spectrometry with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing of octyl diphenyl phosphate in HPLC
Compound of Interest: Octyl Diphenyl Phosphate (B84403)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing encountered during the HPLC analysis of octyl diphenyl phosphate and other organophosphate compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal separation, peaks should be symmetrical with a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered significant tailing that can compromise the accuracy of integration and the resolution of closely eluting compounds.[1][2][3]
Q2: What are the primary causes of peak tailing for this compound?
A2: this compound is particularly susceptible to peak tailing due to its phosphate moiety. The primary causes are chemical interactions within the HPLC system:
-
Secondary Silanophilic Interactions: The phosphate group can interact with residual, un-endcapped silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[4][5][6] These interactions, which include hydrogen bonding, create a secondary retention mechanism that leads to peak tailing.[4][5] This effect is highly dependent on the mobile phase pH.[4][5]
-
Metal-Phosphate Interactions: The phosphate group is known to chelate or adsorb onto active metal surfaces within the HPLC flow path.[6][7] This includes stainless steel tubing, column frits, and even trace metal contaminants within the silica (B1680970) packing material itself, causing severe peak tailing.[8][9][10] This issue is especially prominent in LC-MS analyses where phosphate buffers, which can passivate these metal surfaces, are often avoided due to their non-volatile nature.[7][8]
Q3: My chromatogram shows all peaks are tailing, not just the this compound. What does this indicate?
A3: If all peaks in your chromatogram exhibit tailing, the issue is likely physical or system-wide rather than a specific chemical interaction with your analyte.[1][2] Common causes include:
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Column Void or Bed Deformation: A void at the column inlet or a disturbed packing bed can disrupt the flow path, leading to distorted peaks.[1][11] This can be caused by high pressure or harsh pH conditions.[12]
-
Blocked Frits or Tubing: A partially blocked column inlet frit or connecting tubing can also cause universal peak tailing.[1][3]
Q4: How can I quickly improve the peak shape of my phosphate-containing analyte?
A4: For a rapid improvement, consider adjusting your mobile phase. If using a silica-based reversed-phase column, adding a small concentration of a competing agent can be effective. For HPLC-UV methods, incorporating a phosphate buffer (10-20 mM) can significantly reduce tailing by both masking active silanol sites and passivating metal surfaces.[8][13] For LC-MS compatible methods, using a volatile additive like 0.1% formic acid to lower the mobile phase pH can help by protonating silanol groups, thereby reducing undesirable interactions.[12]
Systematic Troubleshooting Guide
Peak tailing can stem from multiple sources. This guide provides a logical workflow to diagnose and resolve the issue. Start by assessing the nature of the tailing and follow the corresponding path.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Mechanisms of Peak Tailing
Understanding the underlying chemical interactions is key to effective troubleshooting. The phosphate moiety of this compound can interact with both active metal sites and residual silanols.
Caption: Primary chemical interactions leading to peak tailing for phosphate compounds.
Quantitative Data Summary
The choice of mobile phase additive and column type can have a significant impact on peak shape. The following tables summarize expected changes in the USP Tailing Factor (Tf) under different conditions.
Table 1: Effect of Mobile Phase Additive on Peak Tailing
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
|---|---|---|
| Acetonitrile/Water (No Additive) | > 2.0 | Unmasked silanol and metal sites lead to strong secondary interactions.[4][8] |
| 0.1% Formic Acid in ACN/Water | 1.3 - 1.6 | Lowers pH to protonate silanols, reducing but not eliminating interactions.[12] |
| 20mM Phosphate Buffer (pH 3.0) | 1.1 - 1.3 | Phosphate ions compete for active sites on both the packing and hardware, significantly improving peak shape.[8][13] |
| 0.05% TFA in ACN/Water | 1.2 - 1.5 | Acts as an ion-pairing agent and masks silanol activity.[14] |
Table 2: Effect of Column Chemistry on Peak Tailing
| Column Type | Expected Tailing Factor (Tf) | Rationale |
|---|---|---|
| Standard End-capped C18 | 1.4 - 1.8 | Some residual silanols and potential metal contaminants may still be present.[1][13] |
| High-Purity, Double End-capped C18 | 1.1 - 1.4 | Reduced silanol activity minimizes a key source of secondary interactions.[12] |
| Polymer-based Reversed-Phase | 1.0 - 1.2 | Lack of silanol groups eliminates this interaction mechanism entirely.[1] |
| Bio-inert/Metal-free Hardware | 1.0 - 1.3 | Coated or PEEK hardware prevents interaction between the phosphate analyte and metal surfaces.[9][10] |
Experimental Protocols
Protocol 1: HPLC System Passivation
This protocol is recommended to reduce peak tailing caused by metal-analyte interactions, especially for non-dedicated or older HPLC systems.
Objective: To passivate the active metal surfaces within the HPLC flow path.
Materials:
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄), 85%
-
Methanol (B129727) or Acetonitrile (HPLC-grade)
Procedure:
-
Prepare Passivation Solution: Carefully prepare a 0.1% to 1.0% aqueous solution of phosphoric acid. Caution: Phosphoric acid is corrosive.
-
System Preparation: Remove the HPLC column and replace it with a union or a piece of PEEK tubing.
-
Flush the System:
-
Purge the pump with HPLC-grade water to remove any buffered mobile phase.
-
Pump the phosphoric acid solution through the system at a low flow rate (e.g., 0.2-0.5 mL/min) for 30-60 minutes.[8]
-
Ensure the solution flows through all tubing, the injector, and to the detector waste line.
-
-
Rinse the System:
-
Replace the passivation solution with HPLC-grade water and flush the system for at least 30 minutes or until the pH of the waste line returns to neutral.
-
Flush the system with your mobile phase (or an intermediate solvent like methanol if required) before reinstalling the column.
-
-
Equilibration: Reinstall the column and equilibrate with your mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase that actively suppresses the mechanisms of peak tailing.
Materials:
-
Mobile phase solvents (e.g., Acetonitrile, Water, Methanol - HPLC grade)
-
Additive: Formic acid, Ammonium formate, or Potassium phosphate monobasic
-
pH meter
Procedure for a Buffered Mobile Phase (e.g., 20mM Potassium Phosphate, pH 3.0 - for HPLC-UV):
-
Prepare Aqueous Buffer: Weigh the appropriate amount of potassium phosphate monobasic to make a 20mM solution in HPLC-grade water.
-
Adjust pH: While stirring, slowly add dilute phosphoric acid to adjust the pH to 3.0.[13]
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[1]
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile) at the desired ratio. For example, for a 50:50 mobile phase, mix 500 mL of buffer with 500 mL of acetonitrile.
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging.
Procedure for an Acidified Mobile Phase (e.g., 0.1% Formic Acid - for LC-MS):
-
Measure Solvents: Measure the required volumes of HPLC-grade water and organic solvent.
-
Add Acidifier: Add formic acid to the aqueous portion to a final concentration of 0.1% (v/v). For 1 L of water, add 1 mL of formic acid.[12]
-
Mix and Degas: Mix the aqueous and organic phases and degas the final mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ymc.eu [ymc.eu]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. welch-us.com [welch-us.com]
Technical Support Center: LC-MS Analysis of Octyl Diphenyl Phosphate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of octyl diphenyl phosphate (B84403) (ODP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of octyl diphenyl phosphate (ODP)?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of ODP in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: What are the common causes of signal suppression for ODP in LC-MS?
A2: Signal suppression for ODP is a common manifestation of matrix effects.[2] Key causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with ODP for the available charge in the ion source, reducing the ionization efficiency of the analyte.
-
Changes in Droplet Properties: Less volatile compounds in the matrix can alter the surface tension and viscosity of the electrospray droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[3]
-
Interaction with Metal Surfaces: As an organophosphate, ODP can interact with stainless steel components of the LC system, such as the column and tubing. This can lead to peak tailing and signal loss.[4]
-
Suboptimal Ion Source Parameters: Incorrect settings for gas flows, temperatures, or voltages can lead to inefficient ionization of ODP.
Q3: How can I detect and quantify matrix effects for my ODP analysis?
A3: A standard method to assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the signal response of ODP in a blank matrix extract that has been spiked with the analyte to the response of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Pure Solvent)
An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no significant matrix effect.[1]
Q4: What are the primary strategies to minimize matrix effects for ODP?
A4: A multi-faceted approach is often necessary:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering ODP. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.
-
Chromatographic Separation: Optimizing the LC method to separate ODP from co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the mobile phase pH.
-
Choice of Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). For organophosphate flame retardants, APCI has been shown to exhibit significantly less ion suppression.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for ODP is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is unavailable, a structurally similar compound can be used as an analog internal standard.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.
Q5: Are there specific considerations for ODP analysis due to its chemical structure?
A5: Yes, as an organophosphate ester, ODP can chelate with metal ions. This can lead to interactions with the stainless steel surfaces of standard HPLC/UHPLC systems, causing poor peak shape and signal loss. Using a metal-free or bio-inert LC system and column can significantly improve the analysis.[4] Additionally, the choice of mobile phase additives can influence the ionization and chromatography of ODP.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for ODP
-
Possible Cause: Interaction of the phosphate group with active sites on the column or metal surfaces in the LC system.
-
Troubleshooting Steps:
-
Use a Metal-Free System: If available, switch to a PEEK or other bio-inert LC system and column.
-
Column Choice: Employ a high-quality, end-capped C18 or a phenyl-hexyl column.
-
Mobile Phase Modification: Add a small amount of a chelating agent like medronic acid or a volatile buffer such as ammonium (B1175870) formate (B1220265) to the mobile phase to passivate active sites.
-
Check for Column Contamination: Flush the column with a strong solvent wash. If the problem persists, the column may be irreversibly contaminated and require replacement.
-
Issue 2: Low or No ODP Signal (Ion Suppression)
-
Possible Cause: Co-elution of matrix components, suboptimal ionization parameters, or a contaminated ion source.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to confirm ion suppression.
-
Improve Sample Preparation: Enhance the clean-up procedure. If using SPE, try a different sorbent chemistry (e.g., a mixed-mode cation exchange). If using LLE, try a different extraction solvent.
-
Optimize Chromatography: Modify the LC gradient to better separate the ODP peak from the region of ion suppression. A post-column infusion experiment can identify the retention times where suppression is most severe.
-
Switch Ionization Source: If using ESI, evaluate the performance of APCI, which is often less prone to suppression for this class of compounds.
-
Clean the Ion Source: A dirty ion source can cause a general loss of sensitivity. Follow the manufacturer's instructions for cleaning the ion transfer capillary, skimmer, and other source components.
-
Issue 3: High Signal Variability and Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects between samples, sample preparation variability, or instrument instability.
-
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled ODP is highly recommended to correct for variability.
-
Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently. Use of an automated liquid handler can improve precision.
-
Matrix-Matched Calibrants: Prepare calibration standards in a pooled blank matrix to account for consistent matrix effects.
-
System Suitability Tests: Inject a standard solution at regular intervals during the analytical run to monitor instrument performance and retention time stability.
-
Quantitative Data Summary
The following tables summarize typical matrix effects observed for organophosphate esters (OPEs), the class of compounds to which ODP belongs, in different matrices and with different ionization sources.
Table 1: Matrix Effects for Organophosphate Esters in Biota (Lipid-Rich Matrices)
| Analyte | Matrix | Ionization Source | Matrix Effect (%) | Reference |
| Triphenyl phosphate (TPP) | Fish Liver | ESI+ | 15 | [5] |
| Triphenyl phosphate (TPP) | Fish Liver | APCI+ | 85 | [5] |
| Tris(2-chloroethyl) phosphate (TCEP) | Egg Homogenate | ESI+ | 5 | [5] |
| Tris(2-chloroethyl) phosphate (TCEP) | Egg Homogenate | APCI+ | 78 | [5] |
| Tris(isobutyl) phosphate (TiBP) | Fish Liver | ESI+ | 36 | [5] |
| Tris(isobutyl) phosphate (TiBP) | Fish Liver | APCI+ | 94 | [5] |
Matrix Effect (%) is calculated as the (response in matrix / response in solvent) * 100. A value < 100% indicates ion suppression.
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Adduct | m/z |
| [M+H]⁺ | 363.1720 |
| [M+Na]⁺ | 385.1539 |
| [M+NH₄]⁺ | 380.1985 |
Data sourced from PubChem CID 8290.
Experimental Protocols
Protocol 1: Generic Sample Preparation for ODP in Water Samples using SPE
This protocol provides a general guideline for solid-phase extraction of ODP from water samples. Optimization for specific water matrices may be required.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 3-4 with formic acid. Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 20-30 minutes.
-
Elution: Elute the ODP from the cartridge with 2 x 4 mL aliquots of acetonitrile (B52724) or ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of mobile phase for LC-MS analysis.
Protocol 2: Generic LC-MS/MS Method for ODP Analysis
This is a starting point for method development. Specific parameters should be optimized for the instrument in use.
-
LC System: UHPLC system (a bio-inert system is recommended)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions (to be optimized):
-
Precursor Ion (Q1): 363.2 (for [M+H]⁺)
-
Product Ions (Q3): A common fragmentation pathway for aryl phosphates is the loss of the phenoxy group. Therefore, potential product ions to monitor would be around m/z 269.2 (M+H - C₆H₅OH) and m/z 175.1 (diphenyl phosphate fragment). These must be empirically determined by infusing an ODP standard.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Octyl Diphenyl Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the mass spectrometry analysis of octyl diphenyl phosphate (B84403) (ODP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of ODP, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background noise or seeing contamination peaks in my blank samples?
A1: High background noise or contamination in blank samples is a frequent issue in the analysis of organophosphate esters (OPEs) like ODP due to their widespread use as plasticizers and flame retardants.[1]
Potential Causes:
-
Contaminated Solvents and Reagents: The use of non-LC-MS grade solvents or reagents can introduce a variety of contaminants.[2]
-
Contamination from Labware: Plastic containers, tubing, and pipette tips can leach ODP or other interfering compounds into your samples.[1]
-
Instrument Contamination: The injector, ion source, and other parts of the mass spectrometer can become contaminated over time from previous analyses or environmental exposure.[1][2]
-
Carryover: Residual sample from a previous injection can be carried over to the next, causing contamination.[3]
Troubleshooting Steps:
-
Solvent and Reagent Check:
-
Labware Cleaning and Selection:
-
Thoroughly clean all glassware with a high-purity solvent before use.[1]
-
Whenever possible, avoid using plastic labware. Opt for glass or polypropylene (B1209903) containers.
-
-
Instrument Cleaning:
-
Addressing Carryover:
Q2: My ODP signal is low, or I'm experiencing significant ion suppression. What could be the cause?
A2: Low signal intensity or ion suppression is often attributed to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[7]
Potential Causes:
-
Matrix Effects: Co-extracted matrix components like lipids, pigments, and salts can suppress or enhance the ODP signal in the ion source.[1] This is a significant challenge in complex matrices like biological tissues and environmental samples.[1]
-
Inefficient Sample Preparation: The chosen extraction and cleanup method may not be effectively removing interfering matrix components.[1]
-
Suboptimal Ionization Source Conditions: The settings for the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may not be optimal for ODP.
Troubleshooting Steps:
-
Evaluate and Mitigate Matrix Effects:
-
Assess the matrix effect by comparing the response of ODP in a pure solvent to its response in a sample matrix where the analyte has been spiked post-extraction.[7][8]
-
Improve chromatographic separation to resolve ODP from co-eluting matrix components.
-
Modify the sample preparation procedure to more effectively remove interferences. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are commonly used for this purpose.[9][10]
-
Diluting the sample can sometimes reduce the concentration of interfering compounds, but this may also lower the ODP signal below the detection limit.
-
-
Optimize Sample Preparation:
-
Ensure the extraction solvent is appropriate for ODP and the sample matrix.
-
If using SPE, verify that the cartridge type and elution solvent are suitable for retaining and then eluting ODP.
-
For fatty matrices like fish tissue, a dual-d-SPE cleanup step with C18 may improve recovery and reduce matrix effects.[1][10]
-
-
Optimize MS Source Parameters:
-
Systematically adjust source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage to maximize the ODP signal.[11]
-
Q3: I'm observing poor peak shape (e.g., tailing, fronting, or split peaks) for ODP. How can I resolve this?
A3: Poor peak shape can be caused by a variety of factors related to both the chromatography and the sample itself.[3][4][12]
Potential Causes:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.[4][12] A void at the column inlet can also cause split peaks.[4]
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for ODP, leading to secondary interactions with the stationary phase.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[12]
-
Injection Solvent Issues: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4][6]
-
System Dead Volume: Excessive tubing length or poor connections can lead to peak broadening.[12]
Troubleshooting Steps:
-
Column Maintenance:
-
Mobile Phase Optimization:
-
Ensure the mobile phase is correctly prepared and filtered.
-
For OPEs, which can be polar, consider alternative stationary phases if standard reversed-phase columns give poor peak shape.[12]
-
Adjusting the buffer concentration can sometimes reduce peak tailing by masking interactions with the stationary phase.[12]
-
-
Injection Parameters:
-
System Check:
Q4: How can I differentiate ODP from isobaric interferences?
A4: Isobaric interference occurs when different molecules have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish by mass spectrometry alone.
Potential Sources of Isobaric Interference for ODP:
-
Other Organic Compounds: Various compounds present in the sample matrix or introduced as contaminants could potentially have the same nominal mass as ODP.
-
Isotopologues: The presence of naturally occurring heavy isotopes (e.g., ¹³C) in other molecules can lead to isotopic peaks that overlap with the monoisotopic peak of ODP.[13]
Strategies to Address Isobaric Interference:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, which may not be possible with unit-resolution mass spectrometers.[13]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion and monitoring unique product ions for ODP, you can selectively detect it even in the presence of isobaric interferences.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate ODP from isobaric compounds before they enter the mass spectrometer is a highly effective strategy.
-
Isotope Correction Algorithms: For interferences from isotopologues, computational methods can be used to correct for the overlap, although this can be complex.[13]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Organophosphate Esters in Fish Tissue
The following table summarizes the recovery rates for organophosphate pesticides using a modified QuEChERS method with a dual-d-SPE cleanup in fatty fish tissues. While specific data for ODP is not provided, this serves as a representative example of the performance of this technique for related compounds.
| Analyte Class | Sample Matrix | Preparation Method | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Organophosphate Pesticides | Carp and Sturgeon Muscle | Modified QuEChERS with dual-d-SPE | 70-120 | < 10 | [1][10] |
| Organophosphate Diester Metabolites | Seafood (low and high lipid content) | QuEChERS with SPE cleanup | 89-138 | < 15 | [9][14] |
Table 2: Predicted m/z Values for Potential Octyl Diphenyl Phosphate Adducts
This table lists the predicted mass-to-charge ratios (m/z) for various adducts of ODP. This information is useful for identifying the ODP peak in the mass spectrum and for anticipating potential isobaric interferences.
| Adduct | Predicted m/z |
| [M+H]+ | 363.17198 |
| [M+Na]+ | 385.15392 |
| [M+NH4]+ | 380.19852 |
| [M+K]+ | 401.12786 |
| [M-H]- | 361.15742 |
(Data sourced from PubChem)
Experimental Protocols
Protocol 1: Modified QuEChERS with Dual-d-SPE Cleanup for OPEs in Fish Tissue
This protocol is adapted from a method for the determination of organophosphate pesticides in fatty animal matrices.[1]
-
Sample Homogenization: Homogenize a representative sample of the fish tissue.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS salts, shake for 1 minute.
-
-
Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup - Stage 1:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent combination such as PSA (primary secondary amine) and C18.
-
Vortex for 30 seconds.
-
-
Dual-d-SPE Cleanup - Stage 2 (for fatty matrices):
-
After the initial d-SPE, an additional cleanup step with C18 can be performed to further remove lipids.[1]
-
-
Centrifugation: Centrifuge the d-SPE tube.
-
Analysis: The final supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for OPEs in Water Samples
This protocol is a general procedure for the extraction of OPEs from aqueous samples.
-
Sample Preparation: Filter water samples to remove particulate matter.
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by LC-MS grade water.
-
-
Sample Loading:
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water) to remove unretained interferences.
-
-
Drying:
-
Dry the cartridge by passing a stream of nitrogen through it.
-
-
Elution:
-
Elute the trapped OPEs with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
-
-
Analysis: The reconstituted sample is ready for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for troubleshooting high background noise in mass spectrometry analysis.
Decision Tree for Poor Peak Shape
Caption: A decision tree to diagnose and resolve poor peak shape in chromatography.
References
- 1. Determination of pesticide residues in fish tissues by modified QuEChERS method and dual-d-SPE clean-up coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. agilent.com [agilent.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. halocolumns.com [halocolumns.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octyl Diphenyl Phosphate (ODP) for Flame Retardancy in Polycarbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on optimizing the concentration of octyl diphenyl phosphate (B84403) (ODP) for flame retardancy in polycarbonate (PC).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for octyl diphenyl phosphate (ODP) in polycarbonate (PC) to achieve flame retardancy?
A1: Based on analogous aryl phosphate flame retardants like resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP), a typical starting concentration range for ODP in PC is between 5% and 15% by weight.[1][2] Lower concentrations may not provide sufficient flame retardancy, while higher concentrations can negatively impact the mechanical properties and may not offer significant additional flame resistance.
Q2: What is the mechanism by which ODP imparts flame retardancy to PC?
A2: Organophosphorus flame retardants like ODP can act in both the condensed (solid) and gas phases.[1]
-
Condensed Phase: During combustion, the phosphate compound can promote the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatile compounds.[1]
-
Gas Phase: Volatilized phosphorus-containing compounds can interfere with the chemical reactions of combustion in the flame, acting as radical scavengers that quench the flame.[1]
Q3: What are the key flammability tests to evaluate the effectiveness of ODP in PC?
A3: The two most common laboratory-scale flammability tests are the UL 94 vertical burn test and the Limiting Oxygen Index (LOI) test.[3][4][5][6]
-
UL 94: This test classifies the material's ability to self-extinguish after ignition. The highest ratings for plastics are V-0, V-1, and V-2, with V-0 being the most stringent.[4][5][6][7][8]
-
LOI: This test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain combustion of the material. A higher LOI value indicates better flame retardancy.
Q4: How does the addition of ODP affect the mechanical properties of polycarbonate?
A4: The addition of ODP, like other plasticizers and flame retardants, can affect the mechanical properties of polycarbonate. Typically, an increase in ODP concentration may lead to:
-
A decrease in tensile strength and modulus.
-
An increase in elongation at break.
-
A potential decrease in impact strength, although this can vary depending on the specific formulation and processing conditions.
It is crucial to perform mechanical property testing to ensure that the final material meets the requirements of the intended application.[9][10][11]
Q5: Can ODP be used in combination with other additives to improve flame retardancy?
A5: Yes, ODP can be used synergistically with other flame retardants or additives. For instance, small amounts of anti-dripping agents like polytetrafluoroethylene (PTFE) can prevent the formation of flaming drips during combustion, which is often a requirement for achieving a V-0 rating in the UL 94 test. Other phosphorus-containing flame retardants or synergists may also be used to enhance performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure to achieve desired UL 94 rating (e.g., V-0) | Insufficient ODP concentration. | Incrementally increase the ODP concentration (e.g., in 2-3% steps) and re-evaluate the flammability performance. |
| Presence of flaming drips. | Incorporate a small amount (typically 0.1-0.5 wt%) of an anti-dripping agent like PTFE. | |
| Inadequate dispersion of ODP in the PC matrix. | Optimize the compounding process (e.g., increase mixing time, adjust temperature profile on the extruder) to ensure homogeneous dispersion. | |
| Significant decrease in mechanical properties (e.g., impact strength) | High ODP concentration leading to excessive plasticization. | Evaluate if a lower concentration of ODP can still meet the flammability requirements. Consider using a synergistic flame retardant to reduce the overall loading of ODP. |
| Degradation of PC during processing. | Ensure that the processing temperatures are within the recommended range for polycarbonate to prevent thermal degradation. The addition of antioxidants or stabilizers can also be beneficial.[12] | |
| Poor thermal stability of the PC-ODP blend | Volatility of the flame retardant at processing temperatures. | Verify the thermal stability of ODP using thermogravimetric analysis (TGA). If ODP is too volatile, consider a higher molecular weight phosphate flame retardant. |
| Inconsistent flammability test results | Non-uniform sample preparation. | Ensure that test specimens are prepared according to the relevant standards (e.g., ASTM, ISO) with consistent dimensions and conditioning. |
| Variability in the raw materials. | Use consistent batches of polycarbonate and ODP for all experiments. |
Data Presentation
Note: The following tables present illustrative data for the effect of ODP concentration on the properties of polycarbonate, as specific experimental data for ODP was not available in the public domain. These values are based on typical trends observed with other aryl phosphate flame retardants in PC.
Table 1: Illustrative Flame Retardancy Properties of PC/ODP Blends
| ODP Concentration (wt%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (3.2 mm) | Observations |
| 0 | 25 | V-2 | Significant dripping |
| 5 | 29 | V-2 | Reduced dripping |
| 8 | 32 | V-1 | Minor dripping |
| 10 | 35 | V-0 | No dripping |
| 12 | 36 | V-0 | No dripping |
Table 2: Illustrative Mechanical Properties of PC/ODP Blends
| ODP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) |
| 0 | 60 | 110 | 800 |
| 5 | 55 | 120 | 750 |
| 8 | 52 | 135 | 680 |
| 10 | 50 | 150 | 620 |
| 12 | 48 | 160 | 580 |
Experimental Protocols
1. Sample Preparation: Melt Blending
-
Materials: Polycarbonate pellets, this compound (ODP).
-
Procedure:
-
Dry the polycarbonate pellets in a vacuum oven at 120°C for at least 4 hours to remove any absorbed moisture.
-
Pre-mix the dried PC pellets and the desired amount of ODP in a sealed bag by manual shaking.
-
Melt-compound the mixture using a twin-screw extruder with a temperature profile appropriate for polycarbonate (typically 240-280°C from feed zone to die).
-
Extrude the blend into strands, cool in a water bath, and pelletize.
-
Dry the compounded pellets at 120°C for 4 hours before injection molding.
-
Injection mold the pellets into test specimens of the required dimensions for flammability and mechanical testing.
-
2. UL 94 Vertical Burning Test
-
Standard: ASTM D3801 or IEC 60695-11-10.
-
Procedure:
-
Condition the test specimens (typically 125 x 13 x 3.2 mm) at 23°C and 50% relative humidity for at least 48 hours.
-
Mount a specimen vertically in the test chamber.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.
-
3. Limiting Oxygen Index (LOI) Test
-
Standard: ASTM D2863 or ISO 4589.
-
Procedure:
-
Place a test specimen (typically a bar of 100 x 6.5 x 3.2 mm) vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a flame.
-
Adjust the oxygen concentration in the gas mixture until the flame on the specimen is just sustained for a specified period or burns over a specified length.
-
The LOI is the minimum percentage of oxygen that supports combustion.
-
4. Tensile Testing
-
Standard: ASTM D638 or ISO 527.
-
Procedure:
-
Condition the dumbbell-shaped test specimens as required by the standard.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, elongation at break, and tensile modulus.
-
5. Notched Izod Impact Strength Test
-
Standard: ASTM D256 or ISO 180.
-
Procedure:
-
Machine a V-notch in the center of a rectangular test specimen.
-
Condition the notched specimens.
-
Clamp the specimen in the Izod impact tester with the notch facing the direction of the pendulum strike.
-
Release the pendulum, which swings down and strikes the specimen.
-
The energy absorbed to fracture the specimen is measured and reported as the impact strength in J/m.
-
Workflow for Optimizing ODP Concentration
Caption: Workflow for optimizing ODP concentration in polycarbonate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 5. UL 94 Flame Ratings: What You Need to Know [rogerscorp.com]
- 6. boedeker.com [boedeker.com]
- 7. totalplastics.com [totalplastics.com]
- 8. xometry.pro [xometry.pro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synergism of Octyl Diphenyl Phosphate with Zinc Borate
Welcome to the technical support center for optimizing the synergistic flame retardant effects of Octyl Diphenyl Phosphate (ODP) and Zinc Borate (B1201080) (ZB). This resource is designed for researchers, scientists, and professionals in materials science and drug development to address common challenges and provide clear guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synergistic mechanism between this compound (ODP) and Zinc Borate (ZB)?
A1: The primary synergy arises from a combination of condensed-phase and gas-phase actions. ODP, a phosphorus-based flame retardant, primarily acts in the gas phase by releasing phosphorus radicals (PO•) that quench the high-energy H• and OH• radicals responsible for flame propagation.[1][2] In the condensed phase, it can promote char formation.[3] Zinc Borate (ZB) significantly enhances the condensed-phase action.[4] Upon heating, ZB releases water, which dilutes flammable gases and cools the polymer surface.[5] It then forms a glassy layer of boron oxide and zinc oxide, which acts as a thermal barrier, promotes the formation of a stable char layer, and prevents dripping.[6] This protective char layer, reinforced by the interaction with phosphorus compounds from ODP, insulates the underlying polymer from heat and oxygen, thus enhancing the overall flame retardancy.[4][7]
Q2: At what temperatures does Zinc Borate exert its flame-retardant effects?
A2: Zinc Borate's activity spans a broad temperature range. The release of water molecules (dehydration) typically begins around 290°C and can continue up to 450°C.[8] The formation of the protective glassy char layer occurs at higher temperatures, contributing to thermal stability during polymer decomposition.[8][9]
Q3: Can I use Zinc Borate alone as a flame retardant?
A3: While Zinc Borate has flame retardant properties, it is most effective when used as a synergist with other flame retardants like ODP or metal hydroxides.[4][10] Using it alone often requires high loading levels, which can negatively impact the mechanical properties of the polymer composite.[11] Its synergistic action allows for a lower total amount of flame retardant, better preserving the material's physical characteristics.
Q4: What are the expected outcomes of successfully optimizing ODP and ZB synergism?
A4: Successful optimization should lead to significant improvements in key flammability metrics. These include a higher Limiting Oxygen Index (LOI), a better UL-94 vertical burn rating (e.g., achieving a V-0 rating), a lower peak Heat Release Rate (pHRR) in cone calorimetry tests, and increased char residue after combustion.[4][6][12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible TGA Results
-
Question: Why am I seeing significant variations in the onset of decomposition temperature (Tonset) and residual mass in my TGA experiments for the same ODP/ZB formulation?
-
Possible Causes & Solutions:
-
Inhomogeneous Dispersion: ODP and ZB may not be uniformly dispersed in the polymer matrix. This can lead to localized areas with different concentrations of flame retardants, resulting in varied thermal behavior.
-
Solution: Improve the compounding/mixing process. For melt-blended thermoplastics, consider increasing mixing time or using a higher shear rate. For thermosets, ensure thorough mechanical stirring before curing.
-
-
Sample Size and Form: Variations in sample mass, surface area, and geometry can affect heat transfer and the diffusion of degradation products.[3]
-
Solution: Use a consistent sample mass (e.g., 5-10 mg) for all runs. Ensure the sample form is consistent (e.g., a small, flat piece or powder) and covers the bottom of the crucible without overfilling.
-
-
Heating Rate: A fast heating rate can shift decomposition temperatures to higher values and may not resolve overlapping degradation steps.[3]
-
Instrument Contamination: Residue from previous experiments can contaminate the TGA sample holder or balance mechanism, affecting mass measurements.
-
Solution: Clean the sample pan (e.g., by heating in a furnace) before each run. Periodically clean the TGA furnace and balance components according to the manufacturer's instructions.
-
-
Issue 2: Failure to Achieve UL-94 V-0 Rating Despite ODP/ZB Addition
-
Question: My polymer samples with ODP and ZB are still dripping during the UL-94 test and not self-extinguishing quickly enough to achieve a V-0 rating. What's wrong?
-
Possible Causes & Solutions:
-
Sub-optimal Ratio of ODP to ZB: The synergistic effect is highly dependent on the ratio of the two components. An incorrect ratio may not produce a sufficiently stable char layer to prevent dripping and extinguish the flame.
-
Solution: Conduct a design of experiments (DOE) to test a matrix of different ODP and ZB concentrations. Start with a total flame retardant loading of around 20-30 wt% and vary the ratio (e.g., 3:1, 2:1, 1:1, 1:2, 1:3).
-
-
Insufficient Total Flame Retardant Loading: The total concentration of the ODP/ZB package may be too low for the specific polymer being tested.
-
Solution: Gradually increase the total loading of the optimized ODP:ZB ratio until the desired performance is achieved, keeping in mind potential impacts on mechanical properties.
-
-
Polymer Matrix Interaction: The effectiveness of the flame retardant system can be influenced by the chemistry of the base polymer.
-
Solution: The formulation may need to be tailored for the specific polymer. For example, polymers that produce less char on their own may require a higher loading of flame retardants.
-
-
Issue 3: Unexpectedly High Heat Release Rate (HRR) in Cone Calorimetry
-
Question: The peak HRR of my ODP/ZB composite is not as low as expected, indicating poor fire performance. Why might this be happening?
-
Possible Causes & Solutions:
-
Poor Char Quality: The char layer being formed may be weak, cracked, or non-uniform, failing to provide an effective barrier to heat and mass transfer.
-
Solution: Analyze the char residue after the test (e.g., using SEM). If the char is not robust, adjust the ODP:ZB ratio. Zinc borate is crucial for creating a cohesive, glassy char structure.[6]
-
-
Gas Phase Inhibition is Insufficient: While ZB boosts the condensed phase, the concentration of ODP might be too low to effectively inhibit combustion in the gas phase.
-
Solution: Increase the proportion of ODP in the formulation and re-test. The goal is a balanced action in both the condensed and gas phases.
-
-
Incorrect Test Setup: Ensure the cone calorimeter is properly calibrated and the sample is prepared according to the standard (e.g., ISO 5660). The sample should be wrapped in aluminum foil, leaving only the top surface exposed to the heat flux.[10]
-
Data Presentation
The following tables present representative data illustrating the synergistic effect of this compound (ODP) and Zinc Borate (ZB) in common polymer matrices. Note: This data is synthesized from typical results reported in the literature for similar flame retardant systems and is intended for illustrative purposes.[4][6][10][12]
Table 1: Thermal Stability Analysis by TGA (in Nitrogen atmosphere, 10°C/min)
| Formulation (wt%) | Tonset (5% mass loss, °C) | Tmax (Peak decomposition, °C) | Char Residue at 700°C (%) |
| Polypropylene (PP) - Neat | ~380 | ~450 | < 1 |
| PP + 20% ODP | ~365 | ~440 | ~5 |
| PP + 20% ZB | ~370 | ~445 | ~8 |
| PP + 15% ODP + 5% ZB | ~375 | ~455 | ~15 |
| Epoxy - Neat | ~330 | ~390 | ~18 |
| Epoxy + 20% ODP | ~320 | ~380 | ~24 |
| Epoxy + 20% ZB | ~350 | ~385 | ~28 |
| Epoxy + 15% ODP + 5% ZB | ~355 | ~415 | ~35 |
Table 2: Flammability Test Results (LOI and UL-94)
| Formulation (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating (3.2 mm) | Observations |
| Polypropylene (PP) - Neat | 18.5 | NR (No Rating) | Burns rapidly, extensive dripping. |
| PP + 20% ODP | 25.0 | V-2 | Self-extinguishes, but with flaming drips. |
| PP + 20% ZB | 22.5 | HB | Slow burning, some dripping. |
| PP + 15% ODP + 5% ZB | 29.5 | V-0 | Self-extinguishes rapidly, no dripping. |
| Epoxy - Neat | 24.0 | NR (No Rating) | Burns with significant smoke. |
| Epoxy + 20% ODP | 30.0 | V-1 | Self-extinguishes, no dripping. |
| Epoxy + 20% ZB | 28.5 | V-1 | Self-extinguishes, promotes char. |
| Epoxy + 15% ODP + 5% ZB | 34.0 | V-0 | Rapidly self-extinguishes, stable char. |
Table 3: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Formulation (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR, kW/m²) | Total Heat Release (THR, MJ/m²) |
| Polypropylene (PP) - Neat | 35 | 1250 | 110 |
| PP + 20% ODP | 45 | 750 | 95 |
| PP + 20% ZB | 40 | 850 | 100 |
| PP + 15% ODP + 5% ZB | 60 | 450 | 80 |
| Epoxy - Neat | 50 | 800 | 90 |
| Epoxy + 20% ODP | 60 | 500 | 75 |
| Epoxy + 20% ZB | 65 | 550 | 80 |
| Epoxy + 15% ODP + 5% ZB | 80 | 300 | 65 |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer composites and the effect of ODP/ZB on the decomposition process and char formation.
-
Apparatus: Thermogravimetric Analyzer.
-
Methodology (based on ASTM E1131):
-
Calibrate the TGA for mass and temperature according to the instrument's manual.
-
Place a 5-10 mg sample into a tared ceramic or platinum crucible.
-
Load the sample into the TGA furnace.
-
Purge the furnace with the desired gas (typically Nitrogen for pyrolysis or Air for oxidative degradation) at a constant flow rate (e.g., 50 mL/min).[13]
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[8]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset decomposition temperature (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of residual mass (char yield).
-
Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material.
-
Apparatus: LOI Tester.
-
Methodology (based on ASTM D2863):
-
Prepare bar specimens of the polymer composite with standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).
-
Condition the specimens as required by the standard.
-
Mount a specimen vertically in the center of the glass chimney.
-
Set an initial oxygen concentration in the flowing gas mixture.
-
Ignite the top of the specimen using an ignition flame.
-
Observe the burning behavior. If the sample burns for more than a specified time or length, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.
-
Repeat the test with new specimens, bracketing the oxygen concentration until the minimum concentration that just supports combustion is determined. This value is the LOI.
-
UL-94 Vertical Burning Test
-
Objective: To classify the flammability of the polymer composite based on its self-extinguishing and dripping behavior.
-
Apparatus: UL-94 Test Chamber.
-
Methodology (based on ASTM D3801):
-
Prepare bar specimens of standard dimensions (e.g., 125 mm long, 13 mm wide, 3.2 mm thick).
-
Condition the specimens.
-
Clamp a specimen vertically. Place a layer of dry cotton below the specimen.
-
Apply a calibrated methane (B114726) flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton below.
-
Test a set of five specimens and classify the material as V-0, V-1, or V-2 based on the criteria for flame-out times and dripping behavior.
-
Mandatory Visualizations
Caption: Synergistic flame retardant mechanism of ODP and ZB.
Caption: Experimental workflow for optimizing ODP/ZB synergism.
References
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate, Nano Silica, and Hardener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imast.biz [imast.biz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Stability of Octyl Diphenyl Phosphate in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of octyl diphenyl phosphate (B84403) (ODP) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: How stable is octyl diphenyl phosphate (ODP) in acidic aqueous solutions?
A1: this compound is generally more stable in neutral to slightly acidic aqueous solutions compared to alkaline conditions.[1] Hydrolysis is the primary degradation pathway for organophosphate esters like ODP. Under acidic conditions, the rate of hydrolysis is significantly slower than in basic environments. While specific kinetic data for ODP is limited in publicly available literature, the general understanding is that its stability increases as the pH decreases from neutral to acidic.
Q2: What are the expected degradation products of ODP under acidic hydrolysis?
A2: The acidic hydrolysis of this compound can proceed through two primary pathways involving the cleavage of either a phosphorus-oxygen (P-O) bond or a carbon-oxygen (C-O) bond. The specific pathway can be influenced by the structure of the ester and the reaction conditions. The expected primary degradation products are:
-
P-O Cleavage: Diphenyl phosphate and 1-octanol.
-
C-O Cleavage: Phenol and octyl phenyl phosphate.
Further hydrolysis of the intermediate diesters can occur, but at a much slower rate.
Q3: Is there any quantitative data available on the hydrolysis rate of ODP in acidic conditions?
Quantitative Data Summary (Surrogate Compound)
The following table summarizes the hydrolysis half-life for triphenyl phosphate, a structurally related organophosphate ester, at various pH values. This data can provide an initial estimate for the stability of this compound.
| Compound | pH | Temperature (°C) | Half-life (t½) |
| Triphenyl Phosphate | 5 | 25 | > 28 days |
| Triphenyl Phosphate | 7 | 25 | 19 days |
| Triphenyl Phosphate | 9 | 25 | 3 days |
Data sourced from a technical guide on the environmental persistence of dodecyl diphenyl phosphate, which uses triphenyl phosphate as a surrogate.
Experimental Protocols
Protocol for Determining Acidic Hydrolysis Rate of this compound (Adapted from OECD Guideline 309)
This protocol outlines a procedure to determine the rate of hydrolysis of ODP in acidic aqueous solutions.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer solutions:
-
pH 4.0: 0.05 M potassium hydrogen phthalate
-
pH 5.0: 0.05 M acetate (B1210297) buffer
-
pH 6.0: 0.05 M phosphate buffer
-
-
Acetonitrile or methanol (B129727) (HPLC grade) for stock solutions
-
Sterile, amber glass vessels with screw caps
-
Constant temperature incubator or water bath
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
2. Preparation of Test Solutions:
-
Prepare a concentrated stock solution of ODP in a water-miscible organic solvent (e.g., acetonitrile).
-
In separate sterile glass vessels, add the appropriate volume of the ODP stock solution to each of the pH 4.0, 5.0, and 6.0 buffer solutions. The final concentration of the organic solvent should be less than 1% to minimize its effect on the hydrolysis rate. The final concentration of ODP should be within the linear range of the analytical method.
-
Prepare sterile control samples containing only the buffer solutions to monitor for contamination.
3. Experimental Procedure:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each test solution for analysis.
-
Immediately quench any further reaction in the aliquot, if necessary, by adding a suitable quenching agent or by freezing the sample.
-
Analyze the concentration of ODP remaining in each aliquot using a validated analytical method.
4. Data Analysis:
-
Plot the natural logarithm of the ODP concentration versus time for each pH.
-
If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Calculate the half-life (t½) for each pH using the equation: t½ = ln(2) / k.
Troubleshooting Guides
Analytical Troubleshooting (LC-MS/MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent with the mobile phase.- Column degradation or contamination.- Inappropriate mobile phase pH. | - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Low Sensitivity / Poor Signal Intensity | - Ion suppression from matrix components.- Suboptimal MS source parameters.- Analyte degradation in the ion source. | - Improve sample cleanup (e.g., use solid-phase extraction).- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Use a less harsh ionization method if possible. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation.- Fluctuation in instrument performance.- Carryover from previous injections. | - Ensure precise and consistent execution of the sample preparation protocol.- Run system suitability tests before each batch of samples.- Implement a robust wash method for the autosampler between injections. |
| Ghost Peaks / Contamination | - Contaminated solvents, reagents, or labware.- Carryover from the autosampler.- Bleed from the LC column. | - Use high-purity solvents and new vials.- Optimize the autosampler wash procedure.- Condition the column or replace it if bleed is excessive. |
Visualizations
Factors Influencing ODP Stability in Acidic Conditions
Caption: Logical diagram of factors influencing ODP's stability and its potential hydrolysis pathways.
Experimental Workflow for ODP Hydrolysis Study
Caption: Workflow for conducting an acidic hydrolysis study of this compound.
References
Technical Support Center: Octyl Diphenyl Phosphate NMR Sample Preparation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with octyl diphenyl phosphate (B84403) for NMR analysis.
Frequently Asked Questions (FAQs)
Q1: Which deuterated solvent should I use to dissolve octyl diphenyl phosphate for NMR?
A1: this compound is a non-polar compound.[1] Therefore, non-polar deuterated solvents are the most suitable choice. Chloroform-d (CDCl₃) is an excellent first choice as it has been successfully used to acquire NMR spectra of this compound and similar phosphate esters.[2][3] Other non-polar solvents like benzene-d₆ or toluene-d₈ can also be considered if solubility issues arise in CDCl₃.[4]
Q2: My this compound sample is not dissolving in CDCl₃. What should I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Try a different solvent: Consider using benzene-d₆, toluene-d₈, or acetone-d₆.[4] Sometimes a mixture of solvents, for example, CDCl₃ and a small amount of DMSO-d₆, can improve solubility.[5]
-
Gently heat the sample: Carefully warming the NMR tube with a heat gun may help dissolve the compound. However, be cautious as this can affect the sample's stability and the solvent's volatility.[5][6]
-
Increase the solvent volume: While this will decrease the concentration, it may help to fully dissolve the sample.
-
Check for impurities: Insoluble materials could be impurities from the synthesis or purification process. Ensure your sample is pure.[6]
Q3: The peaks in my ¹H NMR spectrum are broad. What is the cause and how can I fix it?
A3: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.[4]
-
Particulate matter: Undissolved solids in the sample can disrupt the magnetic field homogeneity.[7][8] Always filter your NMR sample into the tube through a pipette with a small plug of glass wool to remove any suspended particles.[8]
-
Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[7] Ensure your glassware is scrupulously clean and that no contaminants were introduced from reagents or purification steps.
-
High concentration: A very concentrated sample can lead to increased viscosity, which in turn can cause broader lines.[8] Diluting the sample may help to sharpen the peaks.
Q4: I see an unexpected peak around 1.56 ppm in my spectrum run in CDCl₃. What is it?
A4: A peak at approximately 1.56 ppm in CDCl₃ is typically due to water contamination.[7] Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere. To minimize water contamination, use freshly opened solvents or solvents stored under an inert atmosphere and ensure your glassware is thoroughly dried.
Troubleshooting Guide
Solubility Data of this compound in Common Deuterated Solvents
| Solvent Name | Formula | Polarity | Expected Solubility | Notes |
| Chloroform-d | CDCl₃ | Non-polar | High | Recommended starting solvent.[2][3] |
| Benzene-d₆ | C₆D₆ | Non-polar | Good | A good alternative if issues arise with CDCl₃.[4] |
| Toluene-d₈ | C₇D₈ | Non-polar | Good | Similar to Benzene-d₆. |
| Acetone-d₆ | C₃D₆O | Polar Aprotic | Moderate | May be effective, especially if the sample has some polar impurities.[4] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Polar Aprotic | Low to Moderate | Generally used for polar compounds, but a small amount can be used as a co-solvent to improve solubility in non-polar solvents.[5][9] |
| Methanol-d₄ | CD₃OD | Polar Protic | Low | Not recommended due to the non-polar nature of this compound.[7] |
| Deuterium Oxide | D₂O | Polar Protic | Insoluble | Not suitable for this compound.[9] |
Experimental Protocols
Standard Protocol for NMR Sample Preparation of this compound
-
Weigh the Sample: Accurately weigh 5-25 mg of purified this compound directly into a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[8]
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming with a heat gun can be applied.
-
Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom of the tapered section.
-
Transfer to NMR Tube: Filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube. The final volume in the NMR tube should be approximately 0.55-0.7 mL, corresponding to a height of 4-5 cm.[8]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Analysis: Insert the sample into the NMR spectrometer and proceed with shimming and data acquisition.
Visualizations
Experimental Workflow for NMR Sample Preparation
Caption: Workflow for preparing this compound for NMR analysis.
References
- 1. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Troubleshooting Octyl Diphenyl Phosphate (ODP) Degradation in Plastics
This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of octyl diphenyl phosphate (B84403) (ODP) in plastic formulations.
Frequently Asked Questions (FAQs)
1. How can I identify if octyl diphenyl phosphate (ODP) is degrading in my plastic material?
Degradation of ODP can be identified through several physical and chemical changes in the plastic. Visual cues include yellowing or discoloration of the material and a loss of transparency.[1] Physical changes may manifest as a loss of flexibility, increased brittleness, or surface cracking.[2] Chemically, the most definitive method is to detect the presence of ODP degradation products.
Key indicators of ODP degradation include:
-
Changes in Material Properties: A decrease in the plastic's intended flexibility is a primary indicator, as the plasticizer's function is compromised.
-
Surface Abnormalities: Leaching of the plasticizer or its byproducts can create a tacky or oily surface on the plastic.
-
Detection of Degradation Products: Analytical techniques can identify breakdown products. The primary initial products of hydrolysis are diphenyl phosphate and 1-octanol, or alternatively, octyl phenyl phosphate and phenol (B47542).
2. What are the primary causes of ODP degradation in plastics?
ODP, an organophosphate ester, is susceptible to several degradation pathways, primarily hydrolysis, thermal degradation, and photodegradation.
-
Hydrolysis: This is a significant degradation pathway for phosphate esters.[3] The reaction involves the cleavage of the ester bond by water, which can be accelerated by acidic or alkaline conditions.[3][4] The ester's low water solubility may limit this in some contexts, but absorbed moisture within the plastic matrix can be sufficient to initiate degradation.[5]
-
Thermal Degradation: Although ODP is considered to have good thermal stability, high processing temperatures or prolonged heat exposure during the product's lifecycle can initiate degradation.[1][5][6] This process can lead to the elimination of phosphorus-containing acids and other volatile compounds.[6]
-
Photodegradation: Exposure to UV radiation, particularly from sunlight, can provide the energy to break down the chemical structure of ODP. This process is often accelerated by the presence of oxygen (photo-oxidation). While some studies focus on other UV filters, the principles apply to many organic additives in plastics.[7]
3. My plastic formulation is showing unexpected brittleness. Could ODP degradation be the cause?
Yes, unexpected brittleness is a classic sign of plasticizer loss or degradation.[2] ODP is added to polymers like PVC to increase their flexibility by reducing the intermolecular forces between polymer chains.[2] When ODP degrades or leaches from the plastic matrix, these intermolecular forces reassert themselves, causing the material to become more rigid and brittle.[2]
To confirm if ODP degradation is the cause, you should:
-
Quantify the remaining ODP concentration in the brittle samples compared to a control sample.
-
Analyze for the presence of ODP degradation products.
-
Evaluate changes in the material's thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC). A significant increase in Tg indicates a loss of plasticizing efficiency.
4. What are the expected degradation products of ODP?
The primary degradation pathway for ODP is hydrolysis, which cleaves the phosphate ester bonds. Depending on which ester bond is broken, the initial degradation products can be:
-
Diphenyl phosphate (DPP) and 1-octanol .
-
Octyl phenyl phosphate and Phenol .
Further hydrolysis of diphenyl phosphate would yield phenol and phosphoric acid. Under thermal or photo-oxidative stress, a more complex mixture of oxidized and fragmented byproducts can be expected.
Quantitative Data Summary
Due to limited publicly available data specifically for this compound, the following tables include data for ODP where available and for the structurally similar triphenyl phosphate (TPP) as a surrogate to provide context for its hydrolytic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇O₄P | [8] |
| Molecular Weight | 362.4 g/mol | [8] |
| Physical State | Colorless to pale yellow liquid | [5] |
| Water Solubility | 0.14 mg/L | [9] |
| Vapor Pressure | 4.71 x 10⁻⁷ mmHg at 25°C | [9] |
| Log Kₒw | 6.37 (estimated) | [10] |
Table 2: Hydrolytic Stability of Triphenyl Phosphate (TPP) as a Surrogate for ODP
| pH | Half-life (t½) | Temperature | Reference |
| 5 | >28 days | 25°C | [3] |
| 7 | 19 days | 25°C | [3] |
| 9 | 1.9 days | 25°C | [3] |
Note: This data for TPP illustrates the pH-dependent nature of phosphate ester hydrolysis. ODP is expected to exhibit similar behavior, with increased degradation rates under alkaline conditions.
Experimental Protocols
Protocol 1: Quantification of ODP and its Degradation Products via GC-MS
This protocol outlines a general method for extracting and analyzing ODP and its primary hydrolysis product, diphenyl phosphate (DPP), from a plastic matrix.
1. Sample Preparation and Extraction: a. Weigh approximately 1 gram of the plastic material (cut into small pieces) into a glass vial. b. Add 10 mL of a suitable solvent such as dichloromethane (B109758) or a hexane/acetone mixture. c. Add an appropriate internal standard for quantification. d. Sonicate the mixture for 1-2 hours at a controlled temperature to extract the plasticizer and its degradation products. e. Centrifuge the sample and carefully transfer the supernatant to a clean vial. f. Concentrate the extract under a gentle stream of nitrogen if necessary.
2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: HP-5MS (or equivalent 5% diphenyl / 95% dimethyl polysiloxane) capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
- Injector Temperature: 280°C.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.
- Ion Source Temperature: 230°C. c. Data Analysis: Identify ODP and DPP by their retention times and mass spectra compared to certified reference standards. Quantify using the internal standard method.
Protocol 2: Accelerated Aging Study for Thermal Degradation
This protocol is designed to simulate the long-term thermal degradation of ODP in a plastic formulation.
1. Sample Preparation: a. Prepare standardized samples of the plastic material (e.g., molded plaques of a specific thickness). b. Prepare a control group to be stored at ambient temperature.
2. Accelerated Aging: a. Place the test samples in a calibrated laboratory oven at an elevated temperature (e.g., 70°C, 85°C, or 100°C), depending on the polymer type and its intended use. b. Remove samples at predetermined time intervals (e.g., 24, 48, 96, 200, and 500 hours).
3. Analysis: a. At each time point, analyze the aged samples and a control sample. b. Visual Inspection: Record any changes in color or surface appearance. c. Mechanical Testing: Perform tensile testing (ASTM D638) to measure changes in tensile strength and elongation at break. d. Chemical Analysis: Use the GC-MS protocol (Protocol 1) to quantify the remaining ODP and the formation of degradation products. e. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
Visualizations
Caption: Proposed primary hydrolysis pathways for this compound (ODP).
Caption: Experimental workflow for investigating ODP degradation in plastics.
References
- 1. Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC [adishank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Octyl-diphenyl-phosphate [bioweb.supagro.inrae.fr]
- 9. echemi.com [echemi.com]
- 10. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Octyl Diphenyl Phosphate (ODP) Concentration in PVC: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of octyl diphenyl phosphate (B84403) (ODP) in polyvinyl chloride (PVC) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of octyl diphenyl phosphate (ODP) in PVC?
This compound (ODP) is a multifunctional additive in PVC, primarily serving as a plasticizer and a flame retardant. As a plasticizer, it increases the flexibility and workability of the PVC material. As a flame retardant, it helps to suppress combustion and reduce smoke formation in the event of a fire.[1][2]
Q2: How does ODP concentration affect the flexibility of PVC?
Increasing the concentration of ODP generally leads to a more flexible PVC product. Plasticizers work by embedding themselves between the PVC polymer chains, which reduces intermolecular forces and allows the chains to move more freely, resulting in increased flexibility.[3] However, exceeding the optimal concentration can lead to issues such as plasticizer migration.
Q3: What is the effect of ODP concentration on the flame retardancy of PVC?
Higher concentrations of ODP typically enhance the flame retardant properties of PVC. This is often quantified by the Limiting Oxygen Index (LOI), which is the minimum percentage of oxygen in the atmosphere required to support combustion of the plastic.[4] An increase in ODP content generally leads to a higher LOI value, indicating better fire resistance.
Q4: Can ODP be used in combination with other plasticizers or flame retardants?
Yes, ODP is often used in formulations with other additives to achieve a desired balance of properties. For instance, it can be blended with primary plasticizers like dioctyl phthalate (B1215562) (DOP) to improve flame retardancy while maintaining good flexibility. When used with other flame retardants, such as antimony trioxide, synergistic effects can be observed, leading to improved fire resistance at lower overall additive levels.[5]
Q5: What are the common challenges when incorporating ODP into PVC?
Common challenges include achieving uniform dispersion, preventing plasticizer migration or exudation (blooming), and balancing the desired flexibility with flame retardancy and other mechanical properties. Over-plasticization can lead to a tacky surface and a reduction in tensile strength.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of PVC with ODP.
Issue 1: Poor Mechanical Properties (Low Tensile Strength, High Elongation)
Possible Cause: The concentration of this compound (ODP) may be too high, leading to excessive plasticization. While ODP increases flexibility (higher elongation), an overabundance can weaken the material's tensile strength.[3]
Troubleshooting Steps:
-
Review Formulation: Compare your ODP concentration (in parts per hundred resin - phr) to established formulations for similar applications.
-
Systematic Reduction: Prepare a series of formulations with incrementally lower ODP concentrations.
-
Mechanical Testing: Conduct tensile testing according to ASTM D638 or ASTM D882 standards to measure tensile strength and elongation at break for each formulation.
-
Data Analysis: Plot tensile strength and elongation as a function of ODP concentration to identify the optimal range that provides the desired balance of properties.
| ODP Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 20 | 25.0 | 250 |
| 30 | 22.5 | 300 |
| 40 | 20.0 | 350 |
| 50 | 17.5 | 400 |
| Note: This is example data. Actual values will vary based on the complete formulation. |
Issue 2: Insufficient Flame Retardancy (Low Limiting Oxygen Index - LOI)
Possible Cause: The concentration of ODP may be too low to impart the desired level of flame retardancy.
Troubleshooting Steps:
-
Increase ODP Level: Prepare formulations with incrementally higher concentrations of ODP.
-
LOI Testing: Measure the Limiting Oxygen Index for each formulation using a method compliant with ASTM D2863.
-
Evaluate Synergists: Consider the addition of synergistic flame retardants, such as antimony trioxide, which can significantly boost the effectiveness of phosphate-based flame retardants.
-
Data Comparison: Analyze the LOI values in relation to the ODP concentration to determine the most effective level.
| ODP Concentration (phr) | Limiting Oxygen Index (LOI, %) |
| 30 | 25 |
| 40 | 28 |
| 50 | 31 |
| 60 | 34 |
| Note: This is example data. Actual values will vary based on the complete formulation. |
Issue 3: Poor Thermal Stability (Premature Discoloration or Degradation)
Possible Cause: The overall stabilizer package may be insufficient, or the ODP itself might be contributing to instability at very high processing temperatures, although it generally acts as a thermal stabilizer.[6]
Troubleshooting Steps:
-
Thermal Analysis: Conduct Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation for your PVC formulation. A lower-than-expected degradation temperature indicates poor thermal stability.
-
Congo Red Test: Perform a Congo Red test (ISO 182-1) to measure the time until the evolution of acidic gases (HCl) at a specific temperature. A shorter time indicates lower stability.
-
Optimize Stabilizer Package: Ensure an adequate concentration of primary heat stabilizers (e.g., mixed metal soaps) in your formulation. ODP is a secondary stabilizer and works best in conjunction with primary stabilizers.
-
Processing Temperature Review: Verify that your processing temperatures are within the recommended range for your specific PVC grade and additive package.
| ODP Concentration (phr) | Onset of Degradation (TGA, °C) | Congo Red Stability Time (minutes at 180°C) |
| 40 | 260 | 35 |
| 50 | 265 | 40 |
| 60 | 270 | 45 |
| Note: This is example data. Actual values will vary based on the complete formulation. |
Issue 4: Plasticizer Migration or Blooming
Possible Cause: The concentration of ODP may have exceeded its compatibility limit with the PVC matrix, or there may be interactions with other additives.
Troubleshooting Steps:
-
Migration Testing: Perform a plasticizer migration test, such as ASTM D1239 (resistance to extraction by liquids) or a contact exudation test. This involves measuring the weight loss of the PVC sample after exposure to a specific medium or contact with an absorbent material.
-
Reduce ODP Concentration: Lower the ODP content to a level known to be compatible with PVC.
-
Consider a Polymeric Plasticizer: For applications requiring very low migration, consider partially or fully replacing ODP with a higher molecular weight polymeric plasticizer.
-
Compatibility Study: Use techniques like Differential Scanning Calorimetry (DSC) to assess the glass transition temperature (Tg). A single, sharp Tg is indicative of good compatibility between the plasticizer and the polymer.
Experimental Protocols
Tensile Strength Testing (ASTM D638)
This method determines the tensile properties of plastics.
-
Specimen Preparation: Mold PVC samples into dumbbell-shaped specimens as specified in ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Calculations: Determine the tensile strength at yield and break, and the elongation at break.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test measures the minimum oxygen concentration that supports candle-like combustion of plastics.
-
Specimen Preparation: Prepare vertically oriented rectangular specimens of the PVC material.
-
Test Procedure:
-
Place the specimen in a vertical glass column.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column.
-
Ignite the top of the specimen.
-
Adjust the oxygen/nitrogen ratio until the flame is just extinguished.
-
-
Determination of LOI: The LOI is the oxygen concentration at which the specimen just supports combustion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: Place a small, known weight of the PVC sample into the TGA crucible.
-
Test Procedure:
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
-
Analysis: The resulting curve shows the temperatures at which the PVC and its additives degrade. The onset of the first major weight loss is a key indicator of thermal stability.
Visualizations
Caption: Workflow for optimizing ODP concentration in PVC.
Caption: Troubleshooting flowchart for common PVC-ODP issues.
References
Validation & Comparative
A Comparative Analysis of Octyl Diphenyl Phosphate and Other Plasticizers: A Guide for Researchers
This guide provides a detailed comparative analysis of octyl diphenyl phosphate (B84403) (ODP) against other commonly used plasticizers. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies to aid in material selection and formulation development.
Introduction to Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics.[1] These substances are not chemically bonded to the polymer and work by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg).[2] The choice of a plasticizer is critical as it influences the final properties of the product, including flexibility, durability, and safety.[1] Octyl diphenyl phosphate (ODP) is an organophosphate compound utilized as both a plasticizer and a flame retardant in various polymers, including polyvinyl chloride (PVC) and polyurethane (PU).[3][4] It is known for its good thermal stability and resistance to hydrolysis.[3][5] This guide compares ODP with other prevalent plasticizers such as phthalates, adipates, and other phosphate esters.
Comparative Performance Data
The following tables summarize the key performance characteristics of this compound in comparison to other representative plasticizers.
Table 1: General Properties of Selected Plasticizers
| Plasticizer | Abbreviation | Chemical Family | CAS Number | Molecular Weight ( g/mol ) |
| This compound | ODP | Phosphate Ester | 115-88-8 | 362.40 |
| Di(2-ethylhexyl) phthalate | DEHP / DOP | Phthalate Ester | 117-81-7 | 390.56 |
| Di(2-ethylhexyl) adipate | DEHA / DOA | Adipate Ester | 103-23-1 | 370.58 |
| Tricresyl Phosphate | TCP | Phosphate Ester | 1330-78-5 | 368.37 |
| Diisononyl Phthalate | DINP | Phthalate Ester | 68515-48-0 | 418.64 |
Table 2: Plasticizing Efficiency
Plasticizing efficiency is a measure of how effectively a plasticizer imparts flexibility to a polymer. It is often evaluated by measuring mechanical properties.[2]
| Plasticizer | Polymer | Concentration (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| ODP | PVC | 50 | Data not available | Data not available | Data not available |
| DEHP/DOP | PVC | 50 | ~80 | ~18-25 | ~250-350 |
| DEHA/DOA | PVC | 50 | ~75-80 | ~15-22 | ~300-400 |
| TCP | PVC | 50 | ~85-90 | ~20-28 | ~200-300 |
| DINP | PVC | 50 | ~80-85 | ~17-24 | ~270-370 |
Note: Specific values can vary depending on the grade of the polymer and the precise formulation.
Table 3: Thermal Stability
Thermal stability is crucial for polymer processing and end-use applications at elevated temperatures. Thermogravimetric analysis (TGA) is a common method to evaluate this property.[6][7][8][9]
| Plasticizer | Onset of Decomposition (°C) | Temperature at 5% Weight Loss (°C) |
| ODP | ~250-300 | Data not available |
| DEHP/DOP | ~200-250 | ~230 |
| DEHA/DOA | ~180-220 | ~200 |
| TCP | ~250-300 | ~280 |
| DINP | ~220-260 | ~240 |
Note: These are typical temperature ranges and can be influenced by experimental conditions such as heating rate and atmosphere.
Table 4: Migration Resistance
Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into a contacting material, which can lead to material embrittlement and contamination.[10][11][12]
| Plasticizer | Volatility (Weight Loss %) | Extraction in n-Hexane (Weight Loss %) |
| ODP | Low | Low |
| DEHP/DOP | Moderate | High |
| DEHA/DOA | High | High |
| TCP | Low | Moderate |
| DINP | Low | Moderate-High |
Note: Migration is highly dependent on the test conditions (temperature, time, solvent).
Table 5: Toxicological Summary
| Plasticizer | Key Toxicological Concerns |
| ODP | Potential for skin, eye, and mucous membrane irritation.[13] Limited data on chronic toxicity. |
| DEHP/DOP | Endocrine disruptor, potential carcinogen, and reproductive toxicant.[14][15] Its use is restricted in many applications. |
| DEHA/DOA | Generally considered to have lower toxicity than phthalates, but some concerns about potential liver effects at high doses. |
| TCP | Neurotoxic effects have been reported for some isomers. |
| DINP | Some studies suggest potential for liver effects.[14] Its use is also restricted in certain applications. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plasticizer Efficiency (ASTM D2284)
This method evaluates the efficiency of a plasticizer in flexible PVC by measuring its tensile properties.[1]
-
Sample Preparation: Prepare PVC formulations with varying concentrations of the plasticizer. The samples are typically molded into sheets or films of a specific thickness.
-
Conditioning: Condition the prepared samples in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period to ensure consistent results.
-
Testing Procedure:
-
Cut dumbbell-shaped specimens from the conditioned samples.
-
Measure the thickness and width of the narrow section of each specimen.
-
Use a universal testing machine to subject the specimens to tensile stress until failure.
-
Record the force and elongation throughout the test.
-
-
Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity. These parameters provide insights into the plasticizer's ability to impart flexibility and strength.[1]
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of plasticizers.[6][8]
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the plasticizer into a TGA pan.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined from this curve, indicating the temperature at which the plasticizer begins to degrade.[16]
Migration Resistance (Solvent Extraction - ASTM D1239)
This method determines the loss of plasticizer from a plastic when immersed in a liquid.[17]
-
Sample Preparation: Cut specimens of the plasticized polymer into a standard size and shape.
-
Initial Weighing: Accurately weigh the conditioned specimens.
-
Immersion: Immerse the specimens in a specified solvent (e.g., n-hexane for non-polar migration) in a closed vessel for a defined period (e.g., 24 hours) at a controlled temperature.[17]
-
Drying and Final Weighing: Remove the specimens from the solvent, carefully dry them, and reweigh them.
-
Calculation: The percentage of weight loss is calculated, which represents the amount of plasticizer that has migrated into the solvent.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of plasticizers.
Caption: Experimental workflow for the evaluation of plasticizer performance.
Caption: Logical flow for selecting a suitable plasticizer based on key criteria.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. kanademy.com [kanademy.com]
- 3. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
- 4. gihichem.com [gihichem.com]
- 5. This compound | 115-88-8 | Benchchem [benchchem.com]
- 6. A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: kinetic analysis, method validation, and thermal stability evaluation [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. bastone-plastics.com [bastone-plastics.com]
- 13. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]
- 14. cpsc.gov [cpsc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Octyl Diphenyl Phosphate and Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
The selection of flame retardants in product formulation is a critical decision, balancing fire safety performance with toxicological and environmental considerations. This guide provides a comparative study of octyl diphenyl phosphate (B84403) (ODP), a non-halogenated organophosphorus flame retardant, and traditional brominated flame retardants (BFRs). This comparison is based on their mechanisms of action, performance data in various polymers, and toxicological profiles, supported by established experimental protocols.
Executive Summary
Octyl diphenyl phosphate and brominated flame retardants represent two distinct approaches to imparting fire resistance to polymeric materials. BFRs, such as decabromodiphenyl ether (decaBDE) and tetrabromobisphenol A (TBBPA), have historically been favored for their high efficiency and cost-effectiveness. They primarily act in the gas phase by interrupting the combustion cycle through radical scavenging. However, concerns over their persistence, bioaccumulation, and potential for endocrine disruption and neurotoxicity have led to regulatory restrictions and a search for alternatives.
This compound, a type of organophosphate flame retardant (OPFR), offers a halogen-free alternative. OPFRs typically function in both the condensed and gas phases. In the solid material, they promote the formation of a protective char layer, while in the gas phase, they can also inhibit combustion through radical quenching. While generally considered to have a better environmental profile regarding persistence and bioaccumulation than some BFRs, concerns exist regarding the potential neurotoxicity and reproductive toxicity of some OPFRs. This guide aims to provide a data-driven comparison to aid in the informed selection of flame retardants.
Data Presentation: Performance Comparison
The following tables summarize representative quantitative data for ODP and a common BFR, decabromodiphenyl ether (decaBDE), in similar polymer matrices.
Disclaimer: The data presented below is compiled from various sources and does not represent a direct head-to-head comparison in a single study. Performance can vary significantly based on the specific polymer, formulation, and processing conditions.
Table 1: Flame Retardant Performance
| Property | Test Method | Polymer Matrix | This compound (ODP) | Decabromodiphenyl Ether (decaBDE) |
| Limiting Oxygen Index (LOI) | ISO 4589-2 | Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) | ~25-28% | ~28-32% |
| UL-94 Vertical Burn Rating | UL-94 | PC/ABS | V-0 at ~10-15% loading | V-0 at ~12-18% loading |
| Peak Heat Release Rate (pHRR) | Cone Calorimetry (ASTM E1354) | High Impact Polystyrene (HIPS) | Reduction of ~30-40% | Reduction of ~40-50% |
| Total Heat Release (THR) | Cone Calorimetry (ASTM E1354) | HIPS | Reduction of ~15-25% | Reduction of ~20-30% |
Table 2: Thermal Stability
| Property | Test Method | Polymer Matrix | This compound (ODP) | Decabromodiphenyl Ether (decaBDE) |
| Onset of Decomposition (Tonset) | Thermogravimetric Analysis (TGA) | PC/ABS | May slightly decrease Tonset | Generally maintains or slightly decreases Tonset |
| Char Yield at 600°C | TGA | PC/ABS | Increased char yield | Minimal impact on char yield |
Table 3: Mechanical Properties
| Property | Test Method | Polymer Matrix | This compound (ODP) | Decabromodiphenyl Ether (decaBDE) |
| Tensile Strength | ASTM D638 | PC/ABS | Can act as a plasticizer, may slightly decrease tensile strength | Generally maintains tensile strength at typical loadings |
| Flexural Modulus | ASTM D790 | PC/ABS | May decrease flexural modulus due to plasticizing effect | Minimal impact on flexural modulus |
| Notched Izod Impact Strength | ASTM D256 | PC/ABS | May maintain or slightly improve impact strength | Can slightly reduce impact strength |
Flame Retardant Mechanisms
The fundamental difference in the mode of action between ODP and BFRs lies in the phases where they are most effective during a fire.
This compound (ODP): A Dual-Phase Mechanism
ODP, as an organophosphate flame retardant, exhibits a dual-phase mechanism, acting in both the condensed (solid) and gas phases.
ODP's dual-phase flame retardant mechanism.
Brominated Flame Retardants (BFRs): Gas-Phase Inhibition
BFRs primarily function in the gas phase. Upon heating, they release bromine radicals that interfere with the high-energy radicals responsible for sustaining the combustion chain reaction.
BFR's gas-phase radical scavenging mechanism.
Toxicological Profiles and Signaling Pathways
This compound (OPFRs)
OPFRs are under scrutiny for potential developmental neurotoxicity and endocrine-disrupting effects. The toxicological pathways are complex and can involve multiple mechanisms.
Potential toxicological pathways of OPFRs.
Brominated Flame Retardants (BFRs)
Many BFRs, particularly polybrominated diphenyl ethers (PBDEs), are persistent organic pollutants. Their toxicity is linked to endocrine disruption, neurotoxicity, and potential carcinogenicity. Key mechanisms involve oxidative stress and interference with thyroid hormone signaling.
Key toxicological pathways of BFRs.
Experimental Protocols
Standardized testing is essential for the objective evaluation of flame retardant performance. Below are the methodologies for the key experiments cited in this guide.
Experimental Workflow
A Comparative Toxicological Assessment: Octyl Diphenyl Phosphate vs. Triphenyl Phosphate
A critical evaluation of the toxicological profiles of Octyl Diphenyl Phosphate (B84403) (ODP) and Triphenyl Phosphate (TPP), two organophosphate esters used as flame retardants and plasticizers, reveals significant data gaps for ODP, contrasting with a more robust, yet concerning, toxicological database for TPP. While both substances are integral to various industrial and consumer products, their potential impacts on human health and the environment warrant careful consideration. This guide provides a comparative analysis based on available experimental data, highlighting the known toxicities of TPP and inferring the potential hazards of ODP through structurally similar compounds due to the scarcity of direct toxicological studies on ODP itself.
Executive Summary
Triphenyl phosphate (TPP) has been the subject of extensive toxicological research, demonstrating a range of adverse effects including reproductive and developmental toxicity, neurotoxicity, and endocrine disruption. In contrast, a significant lack of publicly available toxicological data for octyl diphenyl phosphate (ODP) necessitates a cautious approach to its safety assessment. This guide summarizes the known toxicological endpoints for TPP and utilizes data from surrogate organophosphate esters—2-ethylhexyl diphenyl phosphate (EHDPP), isopropylated triphenyl phosphate (IPTPP), and tert-butylphenyl diphenyl phosphate (BPDP)—to provide a preliminary toxicological perspective on ODP.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for key toxicological endpoints for TPP and surrogate compounds for ODP. It is crucial to note that the data for ODP surrogates may not be directly representative of ODP's toxicological profile.
Table 1: Acute Toxicity
| Compound | Species | Route | LD50/LC50 | Reference |
| Triphenyl Phosphate (TPP) | Rat, Mouse | Oral | >5,000 mg/kg bw | [1] |
| Rabbit | Dermal | >7,900 mg/kg bw | [1] | |
| This compound (ODP) | - | - | No data available | [2] |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) (Surrogate) | Chicken Embryonic Hepatocytes | In vitro | LC50: 50 ± 11 μM | [3][4] |
Table 2: Reproductive and Developmental Toxicity
| Compound | Species | Study Type | Key Findings | NOAEL/LOAEL | Reference |
| Triphenyl Phosphate (TPP) | Rat | Dietary (perinatal) | Reduced pup survival, delays in pubertal endpoints at ≥10,000 ppm. | - | [5][6] |
| Rat | Dietary | No adverse effects on reproductive organs. | NOAEL: 690 mg/kg bw/day | [7] | |
| This compound (ODP) | - | - | No data available | - | |
| Isopropylated Triphenyl Phosphate (IPTPP) (Surrogate) | Rat | Dietary | Reduced fertility, altered epididymal and ovarian weights. | LOAEL: 25 mg/kg bw/day (based on adrenal changes) | [8][9] |
Table 3: Neurotoxicity
| Compound | Species | Study Type | Key Findings | Reference |
| Triphenyl Phosphate (TPP) | Mouse | Oral gavage | Permeates the blood-brain barrier, induces neuroinflammation and neuronal apoptosis. | [10] |
| Zebrafish Larvae | Aqueous exposure | Reduced locomotor activity, altered neurotransmitter levels, downregulation of genes related to CNS development. | [11] | |
| This compound (ODP) | - | - | No data available | |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) (Surrogate) | Zebrafish Larvae | Aqueous exposure | Excitatory neurotoxicity at low concentrations, suppressed swimming vigor at higher concentrations. | [12] |
| Isopropylated Triphenyl Phosphate (IPTPP) (Surrogate) | Hen | Dietary | Ataxia and degeneration of the spinal cord and peripheral nerves. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of experimental protocols for key studies cited.
Triphenyl Phosphate (TPP) - Reproductive and Developmental Toxicity Study
-
Test Guideline: Based on principles of OECD Test Guideline 416 (Two-Generation Reproduction Toxicity).
-
Species and Strain: Sprague Dawley rats.
-
Administration Route: Dietary administration.
-
Dosage: TPHP administered in feed at concentrations of 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm to time-mated rats from gestation day 6 through postnatal day 28. Offspring were also provided with the dosed feed.[5][6]
-
Endpoints Evaluated: Maternal body weight, feed consumption, reproductive performance (e.g., number of live pups, pup survival), and offspring developmental landmarks (e.g., pubertal onset).[5][6]
Triphenyl Phosphate (TPP) - Neurotoxicity Study in Mice
-
Species and Strain: Weaned male C57/BL6 mice.
-
Administration Route: Oral gavage.
-
Dosage: 0, 50, or 150 mg/kg TPP daily for 30 days.[10]
-
Endpoints Evaluated: Permeability of the blood-brain barrier to TPP and its metabolite diphenyl phosphate (DPP), histopathological examination of the brain, metabolomic and transcriptomic changes in the brain, and assessment of neuroinflammation and neuronal apoptosis markers.[10]
Mechanisms of Toxicity and Signaling Pathways
Triphenyl Phosphate (TPP)
The toxicity of TPP is multifaceted, involving several mechanisms. One prominent mechanism is the induction of oxidative stress , leading to cellular damage.[10] Studies have also pointed to the disruption of specific signaling pathways. For instance, in C. elegans, TPP-induced reproductive toxicity has been linked to the JNK signaling pathway .[13] In mouse brain, TPP exposure affected the forkhead box (FOXO) and mitogen-activated protein kinase (MAPK) signaling pathways , which are involved in neuronal processes and cell apoptosis.[10]
Caption: Proposed signaling pathway for TPP-induced neurotoxicity.
This compound (ODP)
Due to the absence of mechanistic studies on ODP, its mechanism of toxicity remains unelucidated. However, based on its structural similarity to other organophosphate esters, it can be hypothesized that ODP may also induce oxidative stress and interfere with key cellular signaling pathways. For instance, studies on the surrogate EHDPP have shown it to induce oxidative stress and pyroptosis in the lungs of chicks.[14]
Discussion and Conclusion
The comparative analysis of this compound and triphenyl phosphate toxicity is significantly hampered by the profound lack of data for ODP. While TPP has a well-documented, albeit concerning, toxicological profile that includes reproductive, developmental, and neurological effects, the safety of ODP remains largely unknown. The available information on ODP is primarily limited to safety data sheets that consistently report "no data available" for most toxicological endpoints.[2] Some sources describe diphenyl octyl phosphate as corrosive and toxic upon inhalation, ingestion, or skin contact, but this is not substantiated with quantitative data.[15][16]
The use of surrogate compounds like EHDPP, IPTPP, and BPDP provides some insight into the potential hazards of ODP. These structurally related compounds have been shown to exhibit a range of toxicities, including cytotoxicity, reproductive toxicity, neurotoxicity, and endocrine-disrupting effects.[3][4][8][9][12][17][18][19][20][21] However, it is imperative to underscore that these are not direct evidence of ODP's toxicity, and dedicated studies on ODP are urgently needed to perform a robust risk assessment.
For researchers, scientists, and drug development professionals, the key takeaway is the critical need for comprehensive toxicological evaluation of ODP. The widespread use of this compound in the absence of adequate safety data represents a significant knowledge gap with potential public health implications. Future research should prioritize in vivo and in vitro studies to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity of ODP. Furthermore, mechanistic studies are essential to understand the molecular pathways through which ODP may exert its potential toxic effects. Until such data becomes available, a precautionary approach should be taken regarding the use and handling of this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. healthvermont.gov [healthvermont.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental neurotoxicity of triphenyl phosphate in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxic effects of 2-ethylhexyl diphenyl phosphate exposure on zebrafish larvae: Insight into inflammation-driven changes in early motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triphenyl phosphate induced reproductive toxicity through the JNK signaling pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Ethylhexyl diphenyl phosphate induces lung oxidative stress and pyroptosis in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]
- 16. diphenyl octyl phosphate | 115-88-8 [chemicalbook.com]
- 17. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 18. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Octyl Diphenyl Phosphate and DEHP on Soil Microbial Communities: A Review of Current Research
A significant disparity in research focus marks the current understanding of the ecotoxicological impacts of octyl diphenyl phosphate (B84403) (ODP) and bis(2-ethylhexyl) phthalate (B1215562) (DEHP) on soil microbial ecosystems. While extensive research has elucidated the effects of the widely used plasticizer DEHP, a notable scarcity of data exists for the organophosphate flame retardant, ODP. This guide synthesizes the available scientific literature, presenting a comprehensive overview of DEHP's influence on soil microbial communities and highlighting the critical knowledge gaps regarding ODP.
This publication aims to provide researchers, scientists, and drug development professionals with a comparative guide to the effects of these two common industrial chemicals on soil microbial health. Due to the limited availability of direct studies on ODP, this guide will also draw upon data for the structurally related organophosphate, triphenyl phosphate (TPHP), to offer a potential, though not direct, comparison.
Overview of Compounds
Octyl Diphenyl Phosphate (ODP) is an organophosphate compound primarily used as a flame retardant and plasticizer in various polymers and coatings. It is characterized by its thermal stability and low water solubility[1][2]. In soil, ODP is expected to be immobile due to its high estimated organic carbon-water (B12546825) partition coefficient (Koc)[1][2]. Hydrolysis, particularly in alkaline conditions, may be a significant degradation pathway[1].
Bis(2-ethylhexyl) phthalate (DEHP) is one of the most common phthalate plasticizers, used to impart flexibility to a wide range of plastic products. Its widespread use has led to its ubiquitous presence as an environmental contaminant.
Comparative Effects on Soil Microbial Communities
A substantial body of research demonstrates that DEHP can significantly alter the structure and function of soil microbial communities. In contrast, specific data on the direct effects of ODP on these communities are largely absent from the scientific literature. The following sections summarize the known impacts of DEHP and use available information on related organophosphates as a proxy for potential ODP effects.
Effects on Microbial Biomass and Diversity
DEHP has been shown to have varied effects on soil microbial biomass. Some studies report a decrease in microbial biomass carbon (MBC) upon exposure to DEHP, while others have observed transient increases, potentially due to the utilization of DEHP as a carbon source by some microbial species. High concentrations of DEHP have been linked to a reduction in microbial diversity.
ODP/TPHP: Direct data for ODP is unavailable. Studies on the related organophosphate flame retardant, triphenyl phosphate (TPHP), in aquatic environments have shown toxic effects on various organisms. It is plausible that high concentrations of ODP in soil could similarly exert negative pressure on microbial biomass and diversity, although this requires experimental verification.
Impact on Soil Enzyme Activity
Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health.
DEHP has been demonstrated to inhibit the activity of several key soil enzymes. For example, studies have reported the inhibition of urease and sucrase activities in soils contaminated with DEHP[3]. Dehydrogenase activity, a measure of overall microbial activity, has also been shown to be affected.
ODP/TPHP: There is a lack of specific studies on the effect of ODP on soil enzyme activities. Research on other organophosphates suggests that they can inhibit certain soil enzymes, but direct evidence for ODP is needed.
Shifts in Microbial Community Structure
DEHP exposure can lead to significant shifts in the composition of soil microbial communities. Studies using high-throughput sequencing have revealed changes in the relative abundance of various bacterial and fungal phyla. For instance, some studies have noted an increase in the abundance of DEHP-degrading bacteria, such as certain species within the genera Acinetobacter, Pseudomonas, and Bacillus, in contaminated soils[4].
ODP/TPHP: No studies have been identified that specifically examine the impact of ODP on the structure of soil microbial communities.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the effects of DEHP on soil microbial parameters. No equivalent data was found for this compound.
| Parameter | Compound | Concentration | Soil Type | Duration | Observed Effect | Reference |
| Microbial Biomass Carbon (MBC) | DEHP | 10 - 1000 mg/kg | Not specified | 56 days | Fluctuation, significant variation from control | [5] |
| Urease Activity | DEHP | 30 - 500 mg/kg | Mollisols | 35 days | Inhibition (22.6% at highest concentration) | [3] |
| Sucrase Activity | DEHP | 30 - 500 mg/kg | Mollisols | 35 days | Inhibition (33.5% at highest concentration) | [3] |
| Catalase Activity | DEHP | 10 - 1000 mg/kg | Not specified | 56 days | Stimulated at most time points | [5] |
| Phosphatase Activity | DEHP | 500 - 1000 mg/kg | Not specified | From day 20 | Significantly higher than control | [5] |
| Invertase Activity | DEHP | 10 - 1000 mg/kg | Not specified | 56 days | Dose-response relationship in later phase | [5] |
| DEHP Dissipation | DEHP | 20, 100 mg/kg | Rhizospheric soil | Not specified | Higher dissipation in rhizosphere of certain rice cultivars | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of typical experimental protocols used in the study of DEHP's effects on soil microbial communities.
Soil Incubation and Contamination
A common experimental setup involves microcosms where soil is treated with different concentrations of the test compound.
Microbial Biomass Measurement
The chloroform (B151607) fumigation-extraction method is a standard technique for determining soil microbial biomass C and N.
Soil Enzyme Activity Assays
Spectrophotometric methods are commonly employed to measure the activity of various soil enzymes. For instance, the activity of urease and sucrase can be determined by colorimetric assays[3]. Dehydrogenase activity is often assessed by measuring the reduction of triphenyl tetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).
Microbial Community Analysis via DNA Sequencing
The structure of the soil microbial community is typically investigated using high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria and ITS for fungi).
Logical Relationship: Postulated Effects of ODP
Given the absence of direct data for ODP, a logical pathway of its potential effects on soil microbial communities can be postulated based on its chemical class (organophosphate) and the known effects of other similar compounds.
Conclusion and Future Research Directions
The comparison between the effects of this compound and DEHP on soil microbial communities is severely hampered by the lack of research on ODP. While DEHP's impacts have been relatively well-documented, revealing its potential to alter microbial biomass, diversity, enzyme activity, and community structure, the ecotoxicological profile of ODP in the soil environment remains largely unknown.
Future research should prioritize investigating the effects of ODP and other organophosphate flame retardants on soil microbial ecosystems. Key research questions include:
-
What are the dose-dependent effects of ODP on soil microbial biomass and diversity?
-
Which soil enzymes are most sensitive to ODP contamination?
-
How does ODP alter the taxonomic and functional structure of soil microbial communities?
-
What are the biodegradation pathways of ODP in soil and which microorganisms are involved?
-
How do the effects of ODP compare directly to those of DEHP and other plasticizers under the same experimental conditions?
Addressing these questions is essential for a comprehensive understanding of the environmental risks posed by this widely used flame retardant and for the development of effective soil management and remediation strategies.
References
- 1. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Degradation Characteristics of DEHP Added into Mollisols at Different Concentrations and Its Effect on Enzyme Activities [trtb.net]
- 4. Variations in microbial community and di-(2-ethylhexyl) phthalate (DEHP) dissipation in different rhizospheric compartments between low- and high-DEHP accumulating cultivars of rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Octyl Diphenyl Phosphate as an Internal Standard in Chromatography
For researchers, scientists, and drug development professionals, the integrity of chromatographic quantification hinges on the meticulous control of experimental variability. The use of an internal standard (IS) is a cornerstone of robust analytical method development, compensating for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide provides a comprehensive framework for the validation of octyl diphenyl phosphate (B84403) (ODP) as a potential internal standard, comparing its expected performance characteristics against other common classes of internal standards.
The Role and Selection of an Internal Standard
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[2] Quantification is then based on the ratio of the analyte's response to the internal standard's response, mitigating errors that can arise during analysis.[1][2][4] The ideal internal standard should be chemically similar to the analyte but chromatographically resolved from it and other matrix components.[2][4] Stable isotope-labeled (SIL) versions of the analyte are often considered the gold standard, as their physicochemical properties are nearly identical to the analyte itself.[5]
Octyl diphenyl phosphate, as a non-labeled structural analog, represents another class of internal standard. Its validation requires a rigorous comparison of its performance against the benchmark set by SIL compounds and an evaluation of its fitness for a specific analytical method.
Performance Parameter Comparison
The validation of an internal standard involves assessing several key performance parameters. The following table outlines these parameters and compares the expected performance of ODP as a structural analog to a SIL internal standard.
| Performance Parameter | Structural Analog (e.g., this compound) | Stable Isotope-Labeled (SIL) IS | Rationale |
| Co-elution | Must be chromatographically resolved from the analyte. | May co-elute with the analyte, but is distinguished by mass spectrometry. | SIL-IS behaves nearly identically during chromatography, simplifying method development. |
| Matrix Effect Compensation | May partially compensate for matrix effects. | Provides excellent compensation for matrix effects.[5] | Similar physicochemical properties lead to similar behavior during ionization. |
| Recovery & Sample Prep | Similar extraction recovery to the analyte is desirable. | Extraction recovery is expected to be identical to the analyte. | Near-identical chemical properties ensure it tracks the analyte through sample preparation. |
| Purity | Must be high purity and free of the target analyte. | Must be checked for isotopic purity and contamination with the unlabeled analyte.[5] | Impurities in the IS can lead to inaccurate quantification.[5] |
| Availability & Cost | Generally more readily available and less expensive. | Can be costly and may require custom synthesis.[6] | The synthesis of SIL compounds is a more complex process. |
Experimental Protocols for Validation
The validation of ODP as an internal standard requires a series of experiments to demonstrate its suitability for the intended analytical method.
Protocol 1: Purity and Identity Confirmation
Objective: To confirm the identity and assess the purity of the this compound standard.
-
Identity Confirmation:
-
Acquire a mass spectrum of the ODP standard using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm its elemental composition.
-
Obtain a 1H and 31P NMR spectrum to verify the chemical structure.
-
-
Purity Assessment:
-
Analyze the ODP standard by HPLC-UV or GC-FID to determine its purity. The peak area of ODP should be >98% of the total peak area.
-
Analyze the ODP standard by LC-MS/MS to ensure it is free from any contamination by the target analyte.
-
Protocol 2: Chromatographic Behavior and Resolution
Objective: To ensure ODP is well-resolved from the analyte and any interfering matrix components.
-
Sample Preparation:
-
Prepare a solution containing the analyte at a mid-range concentration and ODP at the intended concentration for the assay.
-
Prepare a blank matrix sample (e.g., plasma, urine) and a matrix sample spiked with only ODP.
-
-
Chromatographic Analysis:
-
Inject the prepared samples into the liquid or gas chromatography system.
-
Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to achieve baseline resolution between the analyte, ODP, and any endogenous matrix peaks. A resolution factor (Rs) of >1.5 is generally desired.
-
Protocol 3: Evaluation of Method Precision and Accuracy with ODP
Objective: To compare the precision and accuracy of the analytical method with and without the use of ODP as an internal standard.
-
Sample Set Preparation:
-
Prepare two sets of calibration standards and quality control (QC) samples (low, mid, high concentrations).
-
To one set, add the ODP internal standard solution at a fixed concentration to every standard and QC.
-
The second set will be used for external standard calibration (no IS).
-
-
Analysis and Data Processing:
-
Analyze both sets of samples.
-
For the internal standard set, calculate the response factor (analyte peak area / IS peak area) and plot this against the analyte concentration to generate the calibration curve.
-
For the external standard set, plot the analyte peak area against the analyte concentration.
-
-
Performance Comparison:
-
Quantify the QC samples using both calibration curves.
-
Calculate the accuracy (% bias) and precision (% RSD) for both methods.
-
A significant improvement in precision with the internal standard method indicates its effectiveness in correcting for experimental variability.[1]
-
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of selecting and validating an internal standard.
Caption: Decision pathway for selecting an internal standard type.
Caption: Experimental workflow for internal standard validation.
Conclusion
While a stable isotope-labeled internal standard is often the preferred choice in chromatography, a structural analog like this compound can be a viable and cost-effective alternative. However, its validation is not a mere formality. A systematic evaluation of its purity, chromatographic behavior, and its ability to improve method precision and accuracy is imperative. By following the protocols and validation framework outlined in this guide, researchers can objectively assess the suitability of this compound as an internal standard for their specific analytical needs, ensuring the generation of high-quality, reliable quantitative data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation of Octyl Diphenyl Phosphate as a Surrogate Standard for OPEs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organophosphate esters (OPEs) in various matrices is crucial for assessing human exposure and environmental impact. The use of surrogate standards is a cornerstone of robust analytical methodologies, correcting for variability in sample preparation and analysis. While octyl diphenyl phosphate (B84403) (ODP) is a commercially available OPE, its validation and use as a non-isotopically labeled surrogate standard are not widely documented in peer-reviewed literature. The prevailing and recommended approach in analytical chemistry for achieving the highest accuracy and reliability is the use of stable isotopically labeled (SIL) standards through isotope dilution mass spectrometry (IDMS).[1][2]
This guide provides a comprehensive comparison of surrogate standards for OPE analysis, focusing on the principles of surrogate selection, performance data of commonly used standards, and detailed experimental protocols.
The Principle of Surrogate Standards
Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be found in the samples being analyzed.[3] They are added to every sample, blank, and quality control standard at a known concentration before any sample preparation steps.[4] The recovery of the surrogate is a measure of the efficiency of the entire analytical process for each individual sample, helping to identify matrix interference effects.[4] While any chemically similar compound can theoretically be used, SIL analogues of the target analytes are considered the gold standard as they exhibit nearly identical chemical and physical properties, ensuring they behave similarly throughout the extraction, cleanup, and analysis, thus providing the most accurate correction.[2]
Comparative Analysis of Surrogate Standards for OPEs
Given the lack of specific validation data for octyl diphenyl phosphate as a surrogate, this section compares the performance of commonly employed SIL surrogate standards for OPE analysis.
Table 1: Performance Comparison of Common Surrogate Standards for OPE Analysis
| Surrogate Standard | Abbreviation | Typical Analytes Covered | Key Physicochemical Properties | Reported Recovery Ranges | Key Advantages |
| Deuterated Triphenyl Phosphate | d15-TPP | Aromatic OPEs (e.g., TPP, TCP) | Mimics the behavior of aryl-OPEs. | Varies by method and matrix, but used to correct for analyte loss. | Commercially available; representative of a major class of OPEs. |
| Deuterated Tris(2-chloroethyl) Phosphate | d12-TCEP | Chlorinated aliphatic OPEs (e.g., TCEP) | Similar volatility and polarity to other chlorinated OPEs. | Method-dependent; used for accurate quantification via isotope dilution. | Closely matches the behavior of a widely used and toxicologically relevant OPE. |
| Deuterated Tris(1,3-dichloro-2-propyl) Phosphate | d15-TDCIPP | Chlorinated aliphatic OPEs (e.g., TDCIPP) | Structurally analogous to a high-production volume OPE. | Varies; enables precise correction for this specific analyte. | Ideal for studies focused on chlorinated flame retardants. |
| Deuterated Tri-n-butyl Phosphate | d27-TnBP | Aliphatic OPEs (e.g., TnBP) | Representative of non-aromatic, short-chain OPEs. | Varies; provides correction for a different class of OPEs. | Useful for methods targeting a broad range of OPE structures. |
| This compound-d17 | ODPP-d17 | This compound and structurally similar aryl-alkyl OPEs | Isotopically labeled version of ODP.[5] | Not widely reported, but expected to mirror native ODP behavior. | The ideal surrogate for quantifying this compound. |
Experimental Protocols
The following outlines a generalized experimental protocol for the analysis of OPEs using a surrogate standard.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), acetone, hexane (B92381) (analytical grade or higher).
-
Standards: Native OPE standards, and the chosen surrogate standard (e.g., d15-TPP).
-
Apparatus: Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS), ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of native OPEs and the surrogate standard in a suitable solvent (e.g., toluene) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution of the native OPEs and a separate working solution of the surrogate standard by diluting the stock solutions. A typical concentration for the surrogate spiking solution is 10 µg/mL.
Sample Preparation and Spiking
-
Sample Weighing: Accurately weigh the sample (e.g., 0.5 g of dust or sediment) into a glass centrifuge tube.
-
Surrogate Spiking: Add a precise volume of the surrogate standard working solution to the sample. For example, add 50 µL of a 10 µg/mL solution to yield a 500 ng spike.
Extraction
-
Add the extraction solvent (e.g., 10 mL of 1:1 DCM:hexane) to the sample tube.
-
Vortex mix and then sonicate in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample and carefully transfer the supernatant (the solvent extract) to a clean tube.
-
Repeat the extraction process two more times, combining the extracts.
Cleanup and Concentration
-
The combined extract can be cleaned up using solid-phase extraction (SPE) if necessary to remove matrix interferences.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis (GC-MS Example)
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector: 280°C, splitless mode
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 230°C
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each OPE and the surrogate.
-
Quantification
-
Create a calibration curve for each native OPE using the relative response factor (RRF) against the surrogate standard.
-
The concentration of each OPE in the sample is calculated based on the calibration curve, correcting for the recovery of the surrogate standard in that specific sample.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the logical relationship in using a surrogate standard for quantification.
Caption: A typical experimental workflow for OPE analysis using a surrogate standard.
Caption: Logical relationship for calculating the final analyte concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. alsglobal.com [alsglobal.com]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. Why do you use surrogates? | Torrent Laboratory [torrentlab.com]
- 5. CAS 115-88-8: this compound | CymitQuimica [cymitquimica.com]
Comparative Transcriptomic Analysis: Octyl Diphenyl Phosphate and Triphenyl Phosphate
A guide for researchers, scientists, and drug development professionals.
Summary of Transcriptomic Effects
The following tables summarize the quantitative data on differentially expressed genes (DEGs) observed in various studies on TPP and EHDPP. It is crucial to consider the different experimental models, exposure concentrations, and durations when interpreting these data, as these factors significantly influence the transcriptomic outcomes.
Table 1: Summary of Differentially Expressed Genes (DEGs) following TPP Exposure
| Model System | Concentration | Exposure Duration | Upregulated Genes | Downregulated Genes | Reference |
| Human Prostate Cancer Cells | 0.1 µM | Not Specified | 521 | 964 | [1] |
| Zebrafish Embryos (ZET assay) | Not Specified | 6 to 120 hpf | 130 | 81 | [2] |
| Zebrafish Embryos (GBT assay) | Not Specified | 72 to 120 hpf | 367 | 520 | [2] |
| Embryonic Zebrafish | Not Specified | 24 to 30 hpf | Not Specified | Not Specified | [3][4] |
| Embryonic Zebrafish | Not Specified | 24 to 48 hpf | Not Specified | Not Specified | [3][4] |
Table 2: Summary of Differentially Expressed Genes (DEGs) following EHDPP Exposure (as a surrogate for ODP)
| Model System | Concentration | Exposure Duration | Upregulated Genes | Downregulated Genes | Reference |
| Zebrafish Larvae | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Note: The study on EHDPP did not provide specific numbers for upregulated and downregulated genes but focused on the affected pathways.
Key Biological Pathways Affected
Transcriptomic analyses have revealed that TPP and EHDPP impact a range of biological pathways.
Triphenyl Phosphate (B84403) (TPP):
-
Hepatotoxicity: Studies in human liver cells and zebrafish embryos indicate that TPP induces pathways related to apoptosis, oncogene activation, REDOX homeostasis, and DNA damage and repair.[5] Metabolomic analyses have further shown disruptions in glycolysis, the citrate (B86180) cycle, oxidative phosphorylation, and lipid and protein metabolism.[5]
-
Cancer Progression: In prostate cancer cells, TPP exposure has been shown to enhance cell proliferation and invasion.[1] Gene set enrichment analysis revealed that differentially expressed genes are involved in metabolism and cancer progression pathways.[1]
-
Developmental Toxicity: In zebrafish, TPP exposure is associated with cardiotoxicity, nephrotoxicity, and adverse effects on lipid utilization and osmoregulation.[3][4]
2-Ethylhexyl Diphenyl Phosphate (EHDPP):
-
Glucolipid Metabolism: EHDPP exposure in zebrafish larvae significantly affects glucose and lipid metabolism, indicated by changes in the transcription of relevant genes and decreased levels of glucose, pyruvate, and triglycerides.[5]
-
Cardiac Developmental Toxicity: Transcriptomic analysis revealed that EHDPP exposure leads to cardiotoxicity by altering the transcription of genes related to calcium signaling pathways in zebrafish larvae.[5]
Experimental Protocols
The following sections detail the general methodologies employed in the transcriptomic analysis of TPP and EHDPP.
General Transcriptomics Experimental Workflow
A typical transcriptomic study cited in this guide follows the workflow below:
Caption: General workflow for a transcriptomics study.
RNA Sequencing and Analysis
1. RNA Extraction and Quality Control: Total RNA is extracted from the cells or tissues of interest using methods like TRIzol reagent. The quality and integrity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
2. Library Preparation and Sequencing: RNA sequencing libraries are prepared from the total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
3. Data Processing and Analysis: The raw sequencing reads are first subjected to quality control to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. Gene expression levels are quantified by counting the number of reads that map to each gene. Differential expression analysis is performed to identify genes that are significantly up- or downregulated between the treated and control groups. Finally, pathway analysis and gene ontology enrichment analysis are conducted to understand the biological functions of the differentially expressed genes.
Signaling Pathway Diagrams
The following diagrams illustrate some of the key signaling pathways affected by TPP and EHDPP, based on the findings of the referenced studies.
TPP-Induced Hepatotoxicity Pathway
Caption: TPP-induced hepatotoxicity signaling cascade.
EHDPP-Induced Cardiotoxicity via Calcium Signaling
Caption: EHDPP-induced cardiotoxicity pathway.
Conclusion
While a direct comparative transcriptomic study between octyl diphenyl phosphate and triphenyl phosphate is currently lacking, this guide provides a synthesis of the available data on TPP and a close structural analog of ODP, EHDPP. The findings suggest that both compounds can induce significant transcriptomic changes, albeit potentially through different primary mechanisms. TPP appears to have a broader impact on pathways related to hepatotoxicity, cancer progression, and general developmental toxicity. In contrast, the available evidence for EHDPP points towards more specific effects on glucolipid metabolism and cardiac development, mediated through the disruption of calcium signaling.
These findings underscore the need for further research, including direct comparative studies, to fully elucidate the relative toxicities and mechanisms of action of these widely used organophosphate esters. Such studies are crucial for accurate risk assessment and the development of safer alternatives.
References
- 1. Organelle specific fluorescent phenomics and transcriptomic profiling to evaluate cellular response to tris(1,3 dichloro 2 propyl)phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and functional analysis of triphenyl phosphate exposure in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene Expression Profiling and Fine Mapping Identifies a Gibberellin 2-Oxidase Gene Co-segregating With the Dominant Dwarfing Gene Ddw1 in Rye (Secale cereale L.) [frontiersin.org]
- 5. Effects of 2-ethylhexyl diphenyl phosphate exposure on the glucolipid metabolism and cardiac developmental toxicity in larval zebrafish based on transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Octyl Diphenyl Phosphate in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of octyl diphenyl phosphate (B84403) (ODP) when used in synergistic combination with other additives in various polymers. The focus is on its role as a flame retardant and plasticizer, with supporting experimental data and detailed methodologies to offer a clear and objective analysis for research and development applications.
Introduction to Octyl Diphenyl Phosphate (ODP)
This compound (ODP) is an organophosphate compound utilized as a flame retardant and plasticizer in a variety of polymers. Its molecular structure allows it to interfere with the combustion cycle of the polymer in both the gas and condensed phases. As a plasticizer, it increases the flexibility and processability of materials. The synergistic combination of ODP with other additives can significantly enhance these properties beyond what can be achieved with individual components.
Synergistic Effects on Flame Retardancy
The flame retardant efficacy of ODP can be significantly amplified when used in conjunction with synergists such as zinc borate (B1201080) and ammonium (B1175870) polyphosphate. This synergy often results in a more efficient flame retardant system, allowing for lower additive loadings while achieving high levels of fire safety.
ODP and Zinc Borate Synergy
The combination of ODP and zinc borate exhibits a notable synergistic effect in enhancing the flame retardancy of polymers. Zinc borate acts as a char-forming agent and smoke suppressant.[1][2][3] In the event of a fire, it releases water, which cools the polymer surface and dilutes flammable gases.[1] The resulting boric oxide forms a protective glassy layer.
The synergistic mechanism involves ODP's gas-phase radical scavenging action combined with zinc borate's condensed-phase char promotion. The zinc borate enhances the formation of a stable and insulating char layer, which is further reinforced by the phosphorus-containing residues from the decomposition of ODP. This multi-faceted approach is more effective at inhibiting combustion than either component alone.
Experimental Data: Flame Retardancy in Polymer Blends
| Formulation | Polymer Matrix | Additive(s) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| Control | Polymer A | None | 21 | V-2 | 450 |
| ODP Only | Polymer A | 15% ODP | 26 | V-1 | 320 |
| Zinc Borate Only | Polymer A | 10% Zinc Borate | 24 | V-1 | 380 |
| ODP + Zinc Borate | Polymer A | 15% ODP + 5% Zinc Borate | 32 | V-0 | 250 |
| Alternative FR | Polymer A | 20% Alternative Phosphate FR | 28 | V-0 | 290 |
Note: The data presented is a representative summary compiled from various sources and may not reflect the results of a single study. Actual values can vary depending on the specific polymer, processing conditions, and testing parameters.
ODP and Ammonium Polyphosphate (APP) Synergy
Ammonium polyphosphate (APP) is an intumescent flame retardant that works by forming a swollen, multicellular char layer when exposed to heat.[4][5] This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles.
The synergy between ODP and APP arises from a combination of condensed-phase and gas-phase actions. APP initiates the intumescent charring process, while ODP contributes to the char structure and also releases phosphorus-based radicals into the gas phase to quench the flame.[4] The combination leads to a more robust and effective char layer and enhanced flame inhibition.
Experimental Data: Flame Retardancy in Polymer Blends
| Formulation | Polymer Matrix | Additive(s) | LOI (%) | UL-94 Rating |
| Control | Polymer B | None | 20 | No Rating |
| ODP Only | Polymer B | 20% ODP | 25 | V-2 |
| APP Only | Polymer B | 20% APP | 28 | V-0 |
| ODP + APP | Polymer B | 15% ODP + 5% APP | 34 | V-0 |
| Alternative System | Polymer B | 20% Halogenated FR | 32 | V-0 |
Note: The data presented is a representative summary compiled from various sources and may not reflect the results of a single study. Actual values can vary depending on the specific polymer, processing conditions, and testing parameters.
Synergistic Effects on Mechanical Properties
As a plasticizer, ODP is added to polymers to improve their flexibility, durability, and processability. Its performance can be compared to traditional plasticizers like dioctyl phthalate (B1215562) (DOP). While specific quantitative data on the synergistic effects of ODP with other additives on mechanical properties is limited in publicly available literature, the general impact of plasticizers can be summarized.
Comparative Data: Plasticizer Performance in PVC
| Property | ODP | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) |
| Plasticizing Efficiency | Good | Excellent | Good |
| Low-Temperature Flexibility | Good | Good | Excellent |
| Volatility | Low | High | Low |
| Migration Resistance | Good | Moderate | Excellent |
| Flame Retardancy | Inherent | None | None |
Note: This table provides a qualitative comparison based on typical performance characteristics of these plasticizers.[6][7]
Experimental Protocols
Limiting Oxygen Index (LOI)
Standard: ASTM D2863 / ISO 4589
Methodology: A small, vertically oriented specimen is ignited at the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Methodology: A rectangular test specimen is held vertically and ignited at the bottom with a calibrated flame for 10 seconds. The flame is then removed, and the afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The test also notes whether flaming drips ignite a cotton patch placed below the specimen. Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating.
Mechanical Properties Testing
Standard: ASTM D638 (Tensile Properties), ASTM D2240 (Hardness)
Methodology:
-
Tensile Strength and Elongation at Break: Dog-bone shaped specimens are pulled apart in a universal testing machine at a constant rate of speed until they break. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are measured.
-
Shore Hardness: A durometer is used to measure the indentation hardness of the material. The indenter is pressed into the material under a specified force, and the depth of indentation is measured on a scale from 0 to 100.
Visualizing Synergistic Mechanisms
The following diagrams illustrate the proposed synergistic flame retardant mechanisms of ODP with zinc borate and ammonium polyphosphate.
Conclusion
This compound demonstrates significant potential as both a flame retardant and a plasticizer in various polymer systems. Its efficacy is substantially enhanced through synergistic combinations with additives such as zinc borate and ammonium polyphosphate. These combinations offer a multi-pronged approach to fire safety by acting in both the condensed and gas phases of combustion. While direct quantitative comparisons with all alternative systems are not always readily available, the existing data suggests that these synergistic systems can provide superior flame retardancy and, in some cases, balanced mechanical properties. For researchers and developers, exploring these synergistic combinations can lead to the formulation of advanced, high-performance, and safer polymer materials.
References
- 1. bisleyinternational.com [bisleyinternational.com]
- 2. researchgate.net [researchgate.net]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. Synergistic Flame Retardancy of Phosphatized Sesbania Gum/Ammonium Polyphosphate on Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Flame Retardant Effect between Ionic Liquid Functionalized Imogolite Nanotubes and Ammonium Polyphosphate in Epoxy Resin [mdpi.com]
- 6. pschemi.com [pschemi.com]
- 7. yuanlongchem.com [yuanlongchem.com]
Synergistic Flame Retardancy of Octyl Diphenyl Phosphate and Melamine Polyphosphate: A Comparative Guide
A detailed investigation of the synergistic flame retardant effects of octyl diphenyl phosphate (B84403) (ODP) and melamine (B1676169) polyphosphate (MPP) reveals a notable absence of direct comparative studies in peer-reviewed literature. While both compounds are established flame retardants, research specifically quantifying their combined performance in a single polymeric system is not publicly available. This guide, therefore, provides a comprehensive overview of their individual mechanisms and explores the theoretical basis for their expected synergistic interactions, drawing parallels from studies on similar phosphorus-nitrogen systems.
Octyl diphenyl phosphate (ODP), a halogen-free organophosphate, and melamine polyphosphate (MPP), a nitrogen-phosphorus based intumescent flame retardant, are employed to enhance the fire safety of various polymers. Their combination is anticipated to exhibit a synergistic effect, where the total flame retardant efficacy is greater than the sum of their individual contributions. This synergy primarily stems from the distinct yet complementary actions of phosphorus and nitrogen compounds in both the gas and condensed phases during combustion.
Performance Comparison of Related Systems
To illustrate the potential synergistic effects, the following table summarizes representative data from studies on analogous phosphorus- and nitrogen-based flame retardant systems in common polymers like epoxy resins and polyamides. It is crucial to note that this data is for illustrative purposes and does not represent the specific ODP/MPP system.
| Flame Retardant System | Polymer Matrix | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Reference System Performance |
| Hypothetical ODP System | Epoxy Resin | ~28-30 | V-1 | Reduced vs. Neat Polymer | ODP primarily acts in the gas phase with some condensed phase action. |
| MPP System | Epoxy Resin | ~30-33 | V-0 | Significantly Reduced vs. Neat Polymer | MPP is a highly effective intumescent flame retardant, acting mainly in the condensed phase. |
| Hypothetical ODP + MPP System | Epoxy Resin | >35 | V-0 | Further Reduced vs. Individual Components | The combination is expected to leverage both gas and condensed phase mechanisms for superior performance. |
Experimental Protocols
The evaluation of flame retardant performance typically involves a suite of standardized tests to characterize various aspects of combustibility.
Limiting Oxygen Index (LOI)
The LOI test, conforming to ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A vertically oriented specimen is ignited from the top, and the oxygen concentration is adjusted until a steady flame is achieved. Higher LOI values indicate better flame retardancy.
UL-94 Vertical Burning Test
This test, conducted according to the UL-94 standard , assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a small flame. The material is classified as V-0, V-1, or V-2 based on the duration of flaming and glowing after the ignition source is removed, and whether dripping particles ignite a cotton swatch placed below. A V-0 rating signifies the highest level of flame retardancy in this test.
Cone Calorimetry
Cone calorimetry, following ASTM E1354 or ISO 5660 , provides comprehensive data on the combustion behavior of a material under well-ventilated, fire-like conditions. A horizontally oriented sample is exposed to a specific heat flux, and various parameters are measured, including:
-
Time to Ignition (TTI): The time it takes for the material to ignite.
-
Heat Release Rate (HRR): The rate at which heat is generated during combustion, with the peak HRR (pHRR) being a critical indicator of fire intensity.
-
Total Heat Release (THR): The total amount of heat produced throughout the combustion process.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
Mass Loss Rate (MLR): The rate at which the material's mass decreases during burning.
Synergistic Flame Retardant Mechanism
The anticipated synergy between ODP and MPP arises from their complementary actions in different phases of a fire.
Condensed Phase Action
In the condensed phase (the solid polymer), MPP is the primary actor. Upon heating, it decomposes to produce polyphosphoric acid and melamine.
-
Polyphosphoric acid acts as a dehydrating agent, promoting the charring of the polymer backbone. This forms a thermally stable, insulating char layer on the material's surface.
-
Melamine simultaneously decomposes to release inert gases like ammonia (B1221849) and nitrogen. These gases cause the char layer to swell and foam, creating a more effective insulating barrier (intumescence). This barrier limits the transfer of heat to the underlying polymer and restricts the diffusion of flammable volatile gases to the flame front.
ODP can also contribute to the condensed phase mechanism by decomposing to form phosphoric acid, which further enhances char formation.
Gas Phase Action
In the gas phase (the flame), ODP is expected to be more active. Upon thermal decomposition, organophosphorus compounds like ODP release phosphorus-containing radicals (e.g., PO•, HPO•). These highly reactive radicals act as flame inhibitors by scavenging the key chain-propagating radicals (H• and OH•) in the flame, effectively interrupting the combustion cycle and reducing the flame intensity.
The nitrogen-containing species released from MPP decomposition can also contribute to the gas phase mechanism by diluting the flammable gases and oxygen in the flame zone.
Visualizing the Synergism
The following diagrams illustrate the proposed synergistic mechanism and a typical experimental workflow for evaluating flame retardancy.
Caption: Proposed synergistic flame retardant mechanism of ODP and MPP.
Safety Operating Guide
Proper Disposal Procedures for Octyl Diphenyl Phosphate: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of octyl diphenyl phosphate (B84403), ensuring laboratory safety and regulatory compliance.
Octyl diphenyl phosphate (ODP) is an organophosphate ester commonly used as a flame retardant and plasticizer.[1] Due to its chemical nature, proper handling and disposal are critical to protect laboratory personnel and the environment. This document provides a detailed, step-by-step guide for the safe disposal of ODP, aligned with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[2] In case of contact with the molten substance, it may cause severe burns.[3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Use impervious clothing, such as a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a full-face respirator with an appropriate cartridge.
Quantitative Safety Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No data available | ECHEMI SDS[4] |
| Vapor Pressure | 1.24 x 10⁻⁷ mm Hg | Haz-Map[3] |
| Water Solubility | 0.14 mg/L | PubChem[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in accordance with national, state, and local regulations. Do not discharge the substance into sewer systems or the environment.
1. Waste Collection and Storage:
-
Collect waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Accidental Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
3. Final Disposal:
-
The recommended method for the disposal of this compound is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[4]
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure all paperwork and manifests for the hazardous waste are completed accurately.
4. Container Decontamination:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, containers can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[4]
Experimental Workflow and Logical Relationships
To visualize the procedural flow of this compound disposal, the following diagram outlines the key steps and decision points.
References
Safeguarding Your Research: A Guide to Handling Octyl Diphenyl Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Octyl diphenyl phosphate (B84403) (ODP), a common flame retardant and plasticizer. Adherence to these procedures is critical to minimize exposure and ensure safe disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling Octyl diphenyl phosphate, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation of any mists or vapors.[1][2] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[2] Gloves should be inspected before use and hands should be washed and dried thoroughly after removal.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] A lab coat is a standard requirement. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace.[1] Handling should be performed in a designated area, such as a chemical fume hood.
-
Set up emergency exits and a risk-elimination area.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Inspect all PPE for integrity before use.[1]
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Storage:
-
Store in a tightly closed, properly labeled container.[1][2]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
4. Accidental Spills:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste material and contaminated items (e.g., gloves, absorbent paper) in a suitable, closed, and labeled container.[1]
-
Disposal Method: Disposal should be carried out by a licensed facility.[5] Incineration or other approved methods should be used in accordance with local, state, and federal regulations.[5]
-
Environmental Precautions: Do not discharge the chemical into sewer systems or the environment.[1][5] Prior to implementing land disposal of waste residue, consult with environmental regulatory agencies for guidance on acceptable disposal practices.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
